molecular formula C41H50N2O10 B1680192 Rubiflavin CAS No. 11016-71-0

Rubiflavin

Cat. No.: B1680192
CAS No.: 11016-71-0
M. Wt: 730.8 g/mol
InChI Key: MWOCAJJNPFWEJP-QZPTXFEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on your request, this content was generated for "Rubiflavin." Please note that this name is not recognized in scientific databases, which instead contain extensive information on Riboflavin (Vitamin B2). The description below is a template based on Riboflavin for your reference. Riboflavin, also known as vitamin B2, is a water-soluble vitamin that serves as an essential precursor for the critical coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) . These flavocoenzymes are indispensable in a wide array of biochemical processes, functioning as electron carriers in oxidation-reduction reactions central to cellular energy production . They are fundamental to the metabolism of carbohydrates, fats, and proteins, and are involved in the electron transport chain . Furthermore, FAD is a necessary cofactor for key enzymes like methylenetetrahydrofolate reductase (MTHFR) in folate metabolism and glutathione reductase in the maintenance of the antioxidant glutathione . This foundational role makes riboflavin a vital compound in numerous research fields. In neuroscience, high-dose riboflavin has demonstrated efficacy in managing certain neurological disorders, including riboflavin transporter deficiency and migraine prophylaxis . Its role in mitochondrial function and redox balance is also under investigation for potential applications in Parkinson's disease and other conditions . Beyond neurology, riboflavin is crucial for studying iron metabolism and anemia, as its deficiency is known to impair iron handling . In cellular and molecular biology, riboflavin's properties are harnessed in photodynamic therapy and as a photosensitizer in corneal cross-linking procedures to treat keratoconus . This reagent is intended for research purposes by qualified laboratory personnel. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

11016-71-0

Molecular Formula

C41H50N2O10

Molecular Weight

730.8 g/mol

IUPAC Name

10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(Z)-prop-1-enyl]oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione

InChI

InChI=1S/C41H50N2O10/c1-11-12-28-41(6,53-28)29-16-25(44)30-18(2)13-23-32(38(30)52-29)37(48)33-31(36(23)47)21(26-15-24(42(7)8)34(45)19(3)50-26)14-22(35(33)46)27-17-40(5,43(9)10)39(49)20(4)51-27/h11-14,16,19-20,24,26-28,34,39,45-46,49H,15,17H2,1-10H3/b12-11-/t19-,20+,24-,26-,27-,28?,34-,39-,40+,41?/m1/s1

InChI Key

MWOCAJJNPFWEJP-QZPTXFEZSA-N

SMILES

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)O)(C)N(C)C)O

Isomeric SMILES

C/C=C\C1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)N(C)C)[C@H]7C[C@]([C@@H]([C@@H](O7)C)O)(C)N(C)C)O

Canonical SMILES

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)O)(C)N(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rubiflavin;  B 17476;  B-17476;  B17476; 

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Flavins: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Biochemical Roles of Riboflavin and its Coenzymatic Derivatives, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD)

Introduction

This technical guide provides a detailed examination of the mechanism of action of flavins, a class of essential biomolecules derived from Riboflavin (Vitamin B2). Initially, this investigation was prompted by an inquiry into "Rubiflavin." It is crucial to clarify that this compound is a distinct entity, an antitumor antibiotic belonging to the pluramycin family.[1] The mechanism of action for pluramycins, such as the related compound hedamycin, involves DNA intercalation and alkylation, leading to cytotoxic effects.[2][3][4] Specifically, hedamycin has been shown to intercalate into the DNA helix and alkylate guanine residues in a sequence-specific manner.[2]

However, the publicly available scientific literature on the specific molecular mechanism of this compound is limited. In contrast, the mechanism of action of Riboflavin and its derivatives is extensively documented and of profound importance in cellular metabolism, making it a subject of significant interest to researchers, scientists, and drug development professionals. Therefore, this guide will focus on the in-depth mechanism of Riboflavin and its coenzymatic forms, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).

Riboflavin is a water-soluble vitamin that serves as the precursor for FMN and FAD, which are essential cofactors for a wide variety of redox enzymes known as flavoproteins.[5][6] These flavoenzymes are critical for numerous metabolic pathways, including cellular respiration, fatty acid oxidation, and the metabolism of other key vitamins.[5] This guide will delve into the biosynthesis of FMN and FAD, their roles in key enzymatic reactions, the kinetics of their transport, and the experimental methodologies used to study their function.

From Riboflavin to Bioactive Coenzymes: The Biosynthetic Pathway

The biological activity of Riboflavin is contingent upon its conversion into FMN and FAD. This process occurs intracellularly through a two-step enzymatic cascade.

First, Riboflavin is phosphorylated by the enzyme Riboflavin Kinase (Flavokinase) in an ATP-dependent reaction to yield Flavin Mononucleotide (FMN).[7][8] Subsequently, FMN is adenylylated by FAD Synthetase (FMN Adenylyltransferase) , another ATP-dependent reaction, to form Flavin Adenine Dinucleotide (FAD).[7][8] The majority of flavins in tissues exist in the form of FAD.[9]

G Riboflavin to FMN and FAD Biosynthesis Riboflavin Riboflavin FMN FMN Riboflavin->FMN Riboflavin Kinase FAD FAD FMN->FAD FAD Synthetase ATP1 ATP ADP1 ADP ATP1->ADP1 ATP2 ATP PPi PPi ATP2->PPi

Biosynthesis of FMN and FAD from Riboflavin.

Core Mechanism of Action: The Role of Flavins in Redox Reactions

The primary mechanism of action of FMN and FAD lies in their ability to participate in oxidation-reduction (redox) reactions by accepting and donating electrons. The isoalloxazine ring system of the flavin molecule can exist in three different redox states: the fully oxidized quinone, the one-electron reduced semiquinone radical, and the two-electron reduced hydroquinone. This versatility allows flavoenzymes to participate in a wide range of biochemical transformations.

Key Flavoenzymes and Their Mechanisms

1. Glutathione Reductase (GR): An FAD-Dependent Antioxidant Enzyme

Glutathione Reductase is a crucial enzyme in the antioxidant defense system, responsible for regenerating the reduced form of glutathione (GSH) from its oxidized form (GSSG). This reaction is essential for maintaining a reducing environment within the cell and protecting against oxidative damage. The catalytic cycle of GR is a classic example of a ping-pong mechanism involving two half-reactions.[1][10]

In the reductive half-reaction, NADPH reduces the enzyme-bound FAD to FADH₂. In the oxidative half-reaction, the reduced flavin transfers its electrons to the disulfide bond of GSSG, via a redox-active disulfide bridge in the enzyme's active site, to produce two molecules of GSH.[1][11]

G Glutathione Reductase Catalytic Cycle cluster_reductive Reductive Half-Reaction cluster_oxidative Oxidative Half-Reaction GR_FAD GR-FAD GR_FADH2 GR-FADH2 GR_FAD->GR_FADH2 reduction NADPH NADPH + H+ NADP NADP+ NADPH->NADP GR_FADH2_ox GR-FADH2 GSSG GSSG GSH 2 GSH GSSG->GSH GR_FAD_ox GR-FAD GR_FADH2_ox->GR_FAD_ox oxidation GR_FAD_ox->GR_FAD enzyme regeneration

Simplified catalytic cycle of Glutathione Reductase.

2. Methylenetetrahydrofolate Reductase (MTHFR): A Key Enzyme in One-Carbon Metabolism

MTHFR is an FAD-dependent enzyme that plays a critical role in folate and homocysteine metabolism. It catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[12][13] This product, 5-methyltetrahydrofolate, is the primary circulatory form of folate and serves as a methyl donor for the remethylation of homocysteine to methionine. The reaction mechanism involves the transfer of a hydride from NAD(P)H to FAD, followed by the reduction of the substrate by the resulting FADH₂.[14][15]

G MTHFR Catalyzed Reaction MTHFR_FAD MTHFR-FAD MTHFR_FADH2 MTHFR-FADH2 MTHFR_FAD->MTHFR_FADH2 MTHFR_FADH2->MTHFR_FAD Methyltetrahydrofolate 5-Methyltetrahydrofolate MTHFR_FADH2->Methyltetrahydrofolate product release Methylenetetrahydrofolate 5,10-Methylenetetrahydrofolate Methylenetetrahydrofolate->MTHFR_FADH2 substrate binding

Role of MTHFR in one-carbon metabolism.

Quantitative Data on Flavin Interactions

The interaction of Riboflavin and its derivatives with transporters and enzymes can be quantified to understand their binding affinities and transport efficiencies.

Molecule/SystemParameterValueCell Line/OrganismReference
Riboflavin Transporter (RFVT)Km19 ± 3 µMRat Brain Endothelial Cells[16]
Riboflavin Transporter 3 (RFVT3)Km (pH 5.5)0.3 µMHuman (HEK293T cells)[17]
Riboflavin Transporter 3 (RFVT3)Km (pH 7.5)1.35 µMHuman (HEK293T cells)[17]
Riboflavin Transporter 3 (RFVT3)Vmax (pH 5.5)~22 pmol/mg protein/minHuman (HEK293T cells)[17]
MTHFR (NADH)Km44 µMNeisseria meningitidis[15]

Km (Michaelis-Menten constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme or transporter for the substrate.

Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

Experimental Protocols for Studying Flavin Mechanisms

A variety of experimental techniques are employed to investigate the mechanism of action of Riboflavin and flavoenzymes.

High-Performance Liquid Chromatography (HPLC) for Flavin Analysis

HPLC with fluorescence or UV detection is a standard method for the separation and quantification of Riboflavin, FMN, and FAD in biological samples and pharmaceutical formulations.[18][19][20]

Protocol Outline:

  • Sample Preparation: Extraction of flavins from the matrix (e.g., food, biological tissue) using acidic or enzymatic hydrolysis. For total Riboflavin determination, acid hydrolysis followed by enzymatic treatment is often necessary.[21]

  • Chromatographic Separation: A reversed-phase C18 column is commonly used.[19][21]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., sodium phosphate or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[18][19] A gradient elution may be used to separate all three flavin forms.

    • Flow Rate: Typically around 0.6-1.0 mL/min.[18][20]

  • Detection:

    • Fluorescence Detection: Highly sensitive, with excitation and emission wavelengths around 445 nm and 525-530 nm, respectively.[19][20]

    • UV-Vis Detection: Absorbance is monitored at approximately 444 nm.[21]

  • Quantification: The concentration of each flavin is determined by comparing the peak area to a standard curve of known concentrations.

Stopped-Flow Spectrophotometry for Pre-Steady-State Kinetics

Stopped-flow spectrophotometry is a rapid kinetics technique used to study the fast reactions that occur in the pre-steady-state phase of enzyme catalysis, such as the binding of substrates and the reduction and oxidation of the flavin cofactor.[22][23][24][25]

Experimental Workflow:

G Stopped-Flow Spectrophotometry Workflow Reactant1 Reactant 1 (e.g., Flavoenzyme) Mixing Rapid Mixing Chamber Reactant1->Mixing Reactant2 Reactant 2 (e.g., Substrate/NADPH) Reactant2->Mixing Observation Observation Cell (Spectrophotometer) Mixing->Observation Data Data Acquisition (Absorbance/Fluorescence vs. Time) Observation->Data

Workflow for a stopped-flow kinetics experiment.

Methodology:

  • Solutions of the flavoenzyme and the substrate (or reducing/oxidizing agent) are loaded into separate syringes.

  • The solutions are rapidly forced into a mixing chamber, initiating the reaction.

  • The reaction mixture flows into an observation cell, where the flow is abruptly stopped.

  • Changes in absorbance or fluorescence of the flavin cofactor are monitored over time (typically in the millisecond timescale) to determine the rates of individual steps in the catalytic cycle.[23][26]

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions, such as a flavin cofactor binding to its apoenzyme or a substrate binding to a flavoenzyme.[27][28][29][30][31]

Principle of Operation:

  • A solution of one binding partner (e.g., the ligand) is titrated into a solution of the other binding partner (e.g., the protein) in a sample cell.

  • The heat released or absorbed during the binding event is measured relative to a reference cell.

  • A plot of heat change versus the molar ratio of the reactants is generated.

  • Fitting this data to a binding model allows for the determination of the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[29]

Conclusion

The mechanism of action of Riboflavin is multifaceted, centered on its conversion to the essential coenzymes FMN and FAD. These flavin cofactors are indispensable for a vast array of flavoenzymes that catalyze critical redox reactions in cellular metabolism, antioxidant defense, and the biosynthesis of other vital molecules. The ability of the isoalloxazine ring to participate in both one- and two-electron transfers underpins the versatility of flavins in biological systems. A thorough understanding of the kinetics and thermodynamics of flavin-dependent reactions, facilitated by techniques such as HPLC, stopped-flow spectrophotometry, and isothermal titration calorimetry, is fundamental for researchers in biochemistry and drug development. While the antitumor antibiotic this compound operates through a distinct mechanism of DNA damage, the study of Riboflavin and its derivatives continues to provide profound insights into the core biochemical processes of life.

References

An In-depth Technical Guide on the DNA Binding Properties of Riboflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is an essential micronutrient that serves as a precursor to the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are critical for a variety of cellular metabolic processes. Beyond its metabolic role, riboflavin has garnered significant attention for its photosensitizing properties and its potential as an anticancer agent. Central to its therapeutic potential is its ability to interact with DNA, primarily through a photodynamic mechanism, leading to DNA damage and subsequent cellular apoptosis. This technical guide provides a comprehensive overview of the DNA binding properties of riboflavin, including quantitative binding data, detailed experimental protocols, and an elucidation of the involved signaling pathways.

Riboflavin-DNA Interaction: Quantitative Analysis

The interaction between riboflavin and DNA is a dynamic process, influenced by factors such as the presence of light and the specific nucleotide sequence. While comprehensive thermodynamic data for riboflavin's direct binding to DNA in the absence of photoactivation is not extensively documented in publicly available literature, its photosensitizing effects leading to DNA adduction and damage are well-established. The primary mechanism of interaction under visible light is the generation of reactive oxygen species (ROS), which then interact with DNA.

One study has suggested through computational MM/PBSA calculations that riboflavin exhibits a higher binding affinity to DNA than the conventional anticancer drug daunorubicin. However, specific quantitative binding constants from experimental assays remain elusive in the current body of literature. The following table summarizes the available, albeit limited, quantitative insights into riboflavin-DNA interactions.

ParameterValue/ObservationMethodReference
Binding Affinity Higher than daunorubicinMM/PBSA Calculation[1]
Binding Mode Intercalation (upon light exposure)Ethidium Bromide Displacement Assay[2]
Specificity Recognizes and induces single-strand breaks at G-T mismatches under irradiationNot specified[3]

Experimental Protocols

The study of riboflavin-DNA interactions employs a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

Ethidium Bromide (EtBr) Displacement Assay

This assay is used to investigate the intercalative binding of a ligand to DNA. The fluorescence of EtBr is significantly enhanced upon intercalation into the DNA double helix. A competing ligand that also intercalates will displace EtBr, leading to a decrease in fluorescence.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of Calf Thymus DNA (CT-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of Ethidium Bromide (EtBr) in the same buffer.

    • Prepare a stock solution of riboflavin in the same buffer. Protect the riboflavin solution from light.

  • Formation of the DNA-EtBr Complex:

    • In a quartz cuvette, mix CT-DNA and EtBr to achieve a final concentration where the fluorescence emission is significant and stable.

  • Fluorescence Titration:

    • Record the initial fluorescence emission spectrum of the DNA-EtBr complex (excitation at ~520 nm, emission scan from ~540 nm to 700 nm).

    • Add incremental amounts of the riboflavin solution to the cuvette.

    • After each addition, incubate the mixture for a short period to allow for equilibrium to be reached.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • A decrease in the fluorescence intensity of the DNA-EtBr complex upon the addition of riboflavin indicates the displacement of EtBr and suggests an intercalative binding mode for riboflavin.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to monitor the changes in the absorption spectrum of DNA or the ligand upon binding.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of CT-DNA in a suitable buffer.

    • Prepare a stock solution of riboflavin in the same buffer.

  • Spectrophotometric Titration:

    • Record the UV-Vis absorption spectrum of the riboflavin solution alone.

    • Titrate the riboflavin solution with increasing concentrations of the CT-DNA solution.

    • Record the absorption spectrum after each addition of DNA.

  • Data Analysis:

    • Changes in the absorption spectrum of riboflavin, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and red or blue shifts in the maximum wavelength, can indicate an interaction with DNA.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of CT-DNA in a suitable buffer.

    • Prepare a stock solution of riboflavin in the same buffer.

  • CD Spectra Acquisition:

    • Record the CD spectrum of the CT-DNA solution alone in the range of 200-400 nm.

    • Prepare samples with a constant concentration of CT-DNA and increasing concentrations of riboflavin.

    • Record the CD spectrum for each sample.

  • Data Analysis:

    • Changes in the characteristic CD bands of B-form DNA (a positive band around 275 nm and a negative band around 245 nm) can provide insights into the nature of the interaction and any conformational changes induced by riboflavin.

Signaling Pathways and Logical Relationships

The anticancer effects of riboflavin are primarily mediated through photodynamic therapy (PDT). Upon exposure to visible light, riboflavin acts as a photosensitizer, generating reactive oxygen species (ROS) that induce DNA damage, leading to apoptosis.

Riboflavin-Mediated Photodynamic Therapy Workflow

The following diagram illustrates the general workflow of riboflavin-based PDT leading to cell death.

Riboflavin_PDT_Workflow Riboflavin Riboflavin Administration Light Visible Light Exposure Riboflavin->Light Photosensitization ROS Reactive Oxygen Species (ROS) Generation Light->ROS DNA_Damage DNA Damage (Single-Strand Breaks) ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Workflow of Riboflavin Photodynamic Therapy.

Riboflavin-Induced Apoptotic Signaling Pathway

The DNA damage induced by riboflavin-mediated ROS triggers an apoptotic cascade involving the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases. The CHOP-mediated pathway has been implicated in riboflavin-deficiency-induced apoptosis, which may share common elements with PDT-induced apoptosis.

Riboflavin_Apoptosis_Pathway cluster_0 Photodynamic Event cluster_1 Cellular Damage cluster_2 Apoptotic Signaling Cascade Riboflavin_Light Riboflavin + Light ROS ROS Production Riboflavin_Light->ROS DNA_Damage Oxidative DNA Damage (e.g., at G-T mismatches) ROS->DNA_Damage Bax Bax Activation DNA_Damage->Bax Bcl2 Bcl-2 Inhibition DNA_Damage->Bcl2 Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Riboflavin-Induced Apoptotic Pathway.

Conclusion

Riboflavin demonstrates significant potential as a DNA-targeting agent, particularly in the context of photodynamic therapy. Its ability to generate ROS upon light activation leads to DNA damage, including at specific mismatch sites, and subsequently induces apoptosis in cancer cells. While the qualitative aspects of its DNA interaction are increasingly understood, further research is required to fully quantify the binding affinity and thermodynamics of this interaction. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of riboflavin.

References

Pluramycin Family Antibiotics: A Technical Guide to Their Core Characteristics and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pluramycin family of antibiotics represents a class of complex C-aryl glycoside natural products with potent antitumor and antimicrobial properties.[1][2] First isolated from Streptomyces species, these compounds are characterized by a unique tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core.[1][2][3] This core structure is adorned with two deoxyaminosugar moieties, D-angolosamine and N,N-dimethyl-L-vancosamine, attached via C-aryl glycosidic linkages.[1][2][3] The intricate structure and potent biological activity of Pluramycins have made them a subject of extensive research, from total synthesis to the elucidation of their mechanism of action and biosynthetic pathways. This guide provides an in-depth technical overview of the Pluramycin family, focusing on their core chemical features, biological activity, and the experimental methodologies used in their study.

Chemical Structure and Core Features

The fundamental structure of the Pluramycin family is the 4H-anthra[1,2-b]pyran-4,7,12-trione aglycone.[1][2][3] This planar tetracyclic system is crucial for the primary mechanism of action. Attached to this core are two key carbohydrate units: D-angolosamine and N,N-dimethyl-L-vancosamine.[1][2][3] These sugar moieties play a critical role in the sequence-specific recognition of DNA.[1][2] Variations in the substitution patterns on the aglycone and the nature of the appended sugars give rise to the diversity within the Pluramycin family, which includes compounds such as Kidamycin, Hedamycin, Saptomycin B, and Isokidamycin.[1][2][4]

Mechanism of Action: DNA Intercalation and Alkylation

The primary mechanism of action of Pluramycin antibiotics is the covalent modification of DNA through a dual-action process involving intercalation and alkylation.[5][6] The planar tetracyclic core of the molecule intercalates into the DNA helix.[6] This initial non-covalent binding is guided and stabilized by the interactions of the deoxyaminosugar residues within the major and minor grooves of the DNA.[6]

Following intercalation, a reactive epoxide group on the Pluramycin side chain executes a nucleophilic attack on the N7 position of guanine residues in the DNA major groove, forming a stable covalent adduct.[6] This alkylation event disrupts the DNA structure, leading to the inhibition of nucleic acid biosynthesis and ultimately triggering cellular apoptosis.[6][7] The sequence selectivity of this alkylation is a key feature of the Pluramycin family, with a preference for specific guanine-containing sequences.[1]

Biosynthesis

The biosynthesis of the Pluramycin core involves a type II polyketide synthase (PKS) pathway. The assembly of the tetracyclic aglycone is followed by the attachment of the two deoxyaminosugar moieties. This glycosylation is a critical step, carried out by specific glycosyltransferases that form the unusual C-C bonds between the sugars and the aromatic core. The biosynthesis of the sugar precursors, D-angolosamine and N,N-dimethyl-L-vancosamine, involves a series of enzymatic modifications of glucose. The final tailoring steps, including oxidations and methylations, are carried out by a suite of enzymes encoded within the biosynthetic gene cluster.[8][9][10][11]

Quantitative Biological Data

The potent biological activity of the Pluramycin family has been quantified against various cancer cell lines and bacterial strains. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Table 1: Minimum Inhibitory Concentration (MIC) of Altromycins

Bacterial StrainMIC (µg/mL)
Streptococci0.2 - 3.12
Staphylococci0.2 - 3.12

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Photokidamycin [12]

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)3.51
MDA-MB-231 (Breast Cancer)0.66

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of Pluramycin antibiotics.

Isolation and Purification of Pluramycins from Streptomyces

A general protocol for the isolation of Pluramycin family antibiotics from Streptomyces fermentation broth is outlined below. Specific parameters may need optimization depending on the particular Pluramycin and the producing strain.

  • Fermentation: Cultivate the Streptomyces strain in a suitable liquid medium (e.g., Yeast Extract-Malt Extract or Tryptic Soy Broth) under optimal conditions for antibiotic production (typically 5-7 days at 28-30°C with shaking).[13][14][15][16][17]

  • Extraction: Separate the mycelium from the culture broth by centrifugation. Extract the Pluramycins from the mycelial cake and the supernatant using an organic solvent such as ethyl acetate or chloroform.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to achieve initial separation.

    • Counter-Current Chromatography (CCC): For further purification, employ CCC, which separates compounds based on their differential partitioning between two immiscible liquid phases.[18]

    • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (RP-HPLC) on a C18 column with a gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.[18][19][20][21][22]

Structural Characterization
  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[19][20][22]

  • Mobile Phase: A gradient of acetonitrile and water, often containing 0.1% formic acid.[19]

  • Flow Rate: Typically 1 mL/min.[19][20][22]

  • Detection: UV-Vis detector at wavelengths relevant to the Pluramycin chromophore (e.g., 254 nm and 430 nm).[19][20]

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for these polar, high molecular weight compounds.

  • Analyzer: High-Resolution Mass Spectrometry (HRMS) using analyzers like Time-of-Flight (TOF) or Orbitrap is essential for accurate mass determination and elemental composition analysis.

  • 1D NMR: ¹H and ¹³C NMR spectra are fundamental for initial structural elucidation.[23][24]

  • 2D NMR: A suite of 2D NMR experiments is crucial for complete structure determination and assignment of all proton and carbon signals. This includes:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the sugar moieties and the aglycone side chains.[24]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[24]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is critical for connecting the sugar units to the aglycone and for defining the overall connectivity of the molecule.[24]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the glycosidic linkages and the conformation of the sugar rings.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 values of cytotoxic compounds.[25][26]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Pluramycin antibiotic for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[26][27]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Prepare a two-fold serial dilution of the Pluramycin antibiotic in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[26][27]

Signaling Pathways

Pluramycin-induced DNA damage triggers a complex cellular response, primarily through the DNA Damage Response (DDR) pathway.[5][28] This signaling cascade is initiated by sensor proteins that recognize DNA lesions, leading to the activation of downstream kinases and effector proteins that orchestrate cell cycle arrest, DNA repair, or apoptosis.[2][29][30]

DNA Damage Response Pathway

The covalent adduction of Pluramycins to DNA activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[5][28][31] These master regulators of the DDR then phosphorylate and activate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[5][31][32][33][34][35]

DNA_Damage_Response Pluramycin Pluramycin DNA_Damage DNA Alkylation (Guanine-N7 Adduct) Pluramycin->DNA_Damage ATM_ATR ATM / ATR (Kinase Activation) DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 (Phosphorylation) ATM_ATR->Chk1_Chk2 p53 p53 (Phosphorylation & Stabilization) ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and S-phase) Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Apoptosis_Pathway p53 Activated p53 Bax_Bak Bax / Bak (Upregulation) p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Activation) Apoptosome->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Unveiling the Complexity of Rubiflavin: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive technical guide has been compiled detailing the chemical structure and synthesis of Rubiflavin, a potent antitumor antibiotic belonging to the pluramycin family. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and natural product chemistry.

This compound, with the Chemical Abstracts Service (CAS) number 11016-71-0, is a complex natural product with the chemical formula C₄₁H₅₀N₂O₁₀. Its intricate structure and significant biological activity have garnered considerable interest within the scientific community. This guide provides an in-depth exploration of its chemical architecture and an overview of the synthetic strategies employed for the broader pluramycin class of antibiotics, given that a specific total synthesis of this compound has not been extensively reported.

The Chemical Architecture of this compound

This compound is a C-aryl glycoside, a class of molecules characterized by a sugar moiety bonded directly to an aromatic ring via a carbon-carbon bond. The core of this compound is a tetracyclic aromatic system known as a 4H-anthra[1,2-b]pyran-4,7,12-trione. This rigid, planar core is crucial for its interaction with DNA, which is believed to be the basis of its antitumor properties.

Attached to this core are two deoxyamino sugar units. These sugar residues play a critical role in the molecule's biological activity, contributing to its sequence-specific binding to DNA. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 10-((2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-((2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)-11-hydroxy-5-methyl-2-(2-methyl-3-((Z)-prop-1-en-1-yl)oxiran-2-yl)-4H-naphtho[2,3-h]chromene-4,7,12-trione.[1]

A noteworthy finding in the study of this antibiotic is that the originally isolated antitumor mixture, termed 'this compound', was found to be a composite of several related compounds. Further analysis revealed that one of the components, this compound B, is identical to another well-known pluramycin antibiotic, Kidamycin.

Spectroscopic and Physicochemical Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₄₁H₅₀N₂O₁₀
Molecular Weight 730.85 g/mol
CAS Number 11016-71-0
Appearance Not explicitly stated in provided results
Solubility Not explicitly stated in provided results
¹H NMR Data not available in a readily summarized format
¹³C NMR Data not available in a readily summarized format
Mass Spectrometry Data not available in a readily summarized format
UV-Vis Absorption Data not available in a readily summarized format
Infrared Spectrum Data not available in a readily summarized format

Note: Detailed, specific peak data for NMR, MS, UV-Vis, and IR spectra of this compound are not available in the provided search results. The table reflects the available high-level data.

Synthesis and Isolation of this compound

A complete, de novo total chemical synthesis of this compound has not been prominently documented in scientific literature. Therefore, the primary method for obtaining this complex molecule is through isolation from its natural source, typically from fermentation cultures of Streptomyces species.

General Synthetic Strategy for Pluramycin Antibiotics

While a specific synthesis for this compound is not detailed, the general approach for the pluramycin family provides a roadmap for its potential synthesis. This strategy is a convergent synthesis, meaning different parts of the molecule are synthesized separately and then combined.

G A Tetracyclic Aglycone Core Synthesis D Glycosylation A->D B Deoxyamino Sugar Synthesis (e.g., Vancosamine derivative) B->D C Deoxyamino Sugar Synthesis (e.g., Angolosamine derivative) C->D E Final Functional Group Manipulations D->E F This compound E->F G A Fermentation of Streptomyces sp. B Harvesting of Broth and Mycelium A->B C Solvent Extraction of Mycelium and Broth Filtrate B->C D Concentration of Crude Extract C->D E Silica Gel Column Chromatography D->E F Fraction Collection and Bioassay E->F G High-Performance Liquid Chromatography (HPLC) Purification F->G H Isolation of Pure this compound G->H I Spectroscopic Characterization H->I

References

A Technical Guide to the Discovery, Isolation, and Production of Riboflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, isolation, and production of Riboflavin, also known as Vitamin B2. The initial query for "Rubiflavin" is addressed by clarifying that the scientifically recognized compound is Riboflavin; it is highly probable that "this compound" was a transcriptional error. Riboflavin is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). These flavocoenzymes are essential for a multitude of metabolic redox reactions vital for cellular respiration, energy production, and the metabolism of fats, drugs, and steroids. This document delves into the historical context of its discovery, detailed experimental protocols for its isolation and synthesis, and modern industrial production methods.

Historical Discovery and Isolation

The journey to identify and characterize Riboflavin was a significant chapter in the history of nutritional science.

1.1. Early Observations

In 1879, English chemist Alexander Wynter Blyth first reported the isolation of a water-soluble substance from cow's milk whey that exhibited a characteristic yellow-green fluorescence.[1][2] He named this substance "lactochrome."[1][2] However, the chemical nature and biological significance of lactochrome remained unknown for several decades.

1.2. Elucidation of the Vitamin B2 Complex

In the early 20th century, researchers identified a "water-soluble B" factor essential for growth.[1] This was later found to be a complex of multiple vitamins. By the 1930s, it became evident that the Vitamin B2 complex contained a growth-promoting factor distinct from the anti-pellagra factor (which was later identified as niacin).[1][2]

1.3. Isolation and Characterization by Kuhn and György

The pivotal work on the isolation and characterization of the growth-promoting factor was conducted by Richard Kuhn and Paul György in the early 1930s. They isolated a crystalline yellow substance from thousands of liters of milk, which they named "lactoflavin."[1][2] They demonstrated that this compound was responsible for the growth-promoting activity previously attributed to Vitamin B2. Subsequently, similar fluorescent compounds were isolated from other sources, such as "ovoflavin" from eggs and "hepatoflavin" from liver.[2]

In 1934, Kuhn's research group elucidated the chemical structure of these flavins and, by 1935, accomplished the chemical synthesis of Riboflavin.[2] This work was instrumental in understanding its biological role and led to Richard Kuhn being awarded the Nobel Prize in Chemistry in 1938 for his work on carotenoids and vitamins.[3]

1.4. Confirmation of Essentiality in Humans

In 1939, a clinical trial by W. H. Sebrell and R. E. Butler provided definitive proof that Riboflavin is essential for human health.[4] Their study on human subjects demonstrated that a deficiency of this vitamin led to specific clinical symptoms, which could be reversed by the administration of pure Riboflavin.

Modern Production Methods: From Chemical Synthesis to Fermentation

While chemical synthesis was the initial method for producing Riboflavin, it has been largely supplanted by more economical and environmentally friendly microbial fermentation processes.

2.1. Chemical Synthesis

The chemical synthesis of Riboflavin is a multi-step process. A common method involves the reaction of D-ribose with 3,4-xylidine to produce N-(3,4-dimethylphenyl)-D-1'-ribamine.[5][6] This intermediate is then coupled with a phenyl diazonium salt to form an azo compound, which undergoes a cyclocondensation reaction with barbituric acid to yield Riboflavin.[5][6]

2.2. Industrial Fermentation

Today, the majority of commercially produced Riboflavin is manufactured through fermentation using overproducing strains of various microorganisms. This biotechnological approach offers a single-step biosynthesis that is more cost-effective and generates less waste compared to chemical synthesis.[5][6][7]

The primary microorganisms employed in industrial Riboflavin production include:

  • Ashbya gossypii : A filamentous fungus that is one of the main industrial producers of Riboflavin.[6][8][9]

  • Bacillus subtilis : Genetically engineered strains of this bacterium are widely used for large-scale Riboflavin production.[10]

  • Candida famata : Certain yeasts, like Candida famata, are also utilized for Riboflavin fermentation.[3]

The fermentation process is a highly controlled bioprocess involving upstream, fermentation, and downstream stages.[7]

  • Upstream Processing : This involves the preparation and sterilization of the culture medium, which typically contains a carbon source (like glucose, sucrose, or plant oils), a nitrogen source (such as yeast extract, peptone, or corn steep liquor), and essential minerals.[8][10] The production strain is propagated from a master cell bank to generate a sufficient inoculum for the main fermenter.[11]

  • Fermentation : The production fermenter is inoculated with the microbial culture, and the fermentation is carried out under optimized conditions of temperature (typically 26-28°C for A. gossypii), pH (around 6.0-7.0), aeration, and agitation.[5][10] The fermentation process can last for several days, during which Riboflavin is synthesized and secreted into the fermentation broth.[10][11]

  • Downstream Processing : After the fermentation is complete, the Riboflavin needs to be recovered and purified. This involves separating the microbial biomass from the broth, followed by purification of the Riboflavin through techniques such as crystallization, filtration, and drying to obtain a high-purity product.[8][12]

Quantitative Data

The following tables summarize key quantitative data related to the isolation and production of Riboflavin.

Table 1: Historical Isolation of Riboflavin from Natural Sources

SourceResearchersApproximate YieldReference
Milk (as Lactoflavin)Kuhn and György (1933)1 gram from 5,000 liters[2]
Egg White (as Ovoflavin)Kuhn's Group1 gram from 34,000 eggs[2]

Table 2: Modern Industrial Fermentation of Riboflavin

MicroorganismProduction YieldFermentation TimeReference
Ashbya gossypii10-15 g/L5-7 days[10]
Bacillus subtilis (engineered)up to 26.5 g/L~70 hours[7]
Candida famata57.84 µg/50 mL (lab scale)Not specified[3]
Candida guilliermondii172.24 µg/50 mL (lab scale)Not specified[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and production of Riboflavin.

4.1. Protocol for the Isolation of Lactoflavin from Milk (Based on the work of Kuhn and György)

  • Objective : To isolate crystalline lactoflavin from cow's milk.

  • Methodology :

    • Starting Material : Large quantities of whey from cow's milk.

    • Adsorption : The whey is treated with an adsorbent material, such as fuller's earth or charcoal, to bind the lactoflavin.

    • Elution : The adsorbent is then washed with a suitable solvent, like a mixture of pyridine and methanol, to elute the lactoflavin.

    • Purification : The eluted solution is subjected to a series of purification steps, which may include precipitation of impurities and repeated crystallizations.

    • Crystallization : The purified lactoflavin is crystallized from a suitable solvent, such as water or aqueous alcohol, to obtain the final crystalline product.

    • Characterization : The isolated crystals are characterized by their physical and chemical properties, including their yellow-green fluorescence, absorption spectrum, and melting point.

4.2. Protocol for Industrial Fermentation of Riboflavin using Ashbya gossypii

  • Objective : To produce Riboflavin through submerged fermentation using Ashbya gossypii.

  • Methodology :

    • Inoculum Preparation : A pure culture of Ashbya gossypii is grown in a seed culture medium containing glucose, yeast extract, and peptone to obtain a sufficient biomass for inoculation.

    • Fermentation Medium : The production medium is prepared with a carbon source (e.g., corn oil), a nitrogen source (e.g., soy meal), and other essential nutrients and sterilized.

    • Fermentation : The production fermenter is inoculated with the seed culture. The fermentation is maintained at 26-28°C with controlled pH (around 6.5) and aeration for 5-7 days.

    • Downstream Processing :

      • Cell Lysis : The fungal mycelia are subjected to heat treatment (autolysis) to release the intracellular Riboflavin.

      • Separation : The biomass is separated from the fermentation broth by filtration or centrifugation.

      • Purification : The supernatant containing Riboflavin is purified through a series of steps including acidification, heating to precipitate impurities, and filtration.

      • Crystallization : The purified Riboflavin is crystallized.

      • Drying : The Riboflavin crystals are dried to obtain the final product.

Mandatory Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of Riboflavin and a general workflow for its industrial production.

Riboflavin_Biosynthesis GTP GTP DARPP 2,5-Diamino-6-ribosylamino- 4(3H)-pyrimidinedione 5'-phosphate GTP->DARPP GTP cyclohydrolase II Ribulose5P Ribulose 5-Phosphate DHBP 3,4-Dihydroxy-2-butanone 4-phosphate Ribulose5P->DHBP DHBP synthase ARPP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione 5'-phosphate DARPP->ARPP Series of enzymatic steps Lumazine 6,7-Dimethyl-8-ribityllumazine ARPP->Lumazine DHBP->Lumazine Lumazine synthase Riboflavin Riboflavin Lumazine->Riboflavin Riboflavin synthase

Caption: Biosynthetic pathway of Riboflavin from GTP and Ribulose 5-Phosphate.

Riboflavin_Production_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain Microbial Strain (e.g., A. gossypii) Inoculum Inoculum Development Strain->Inoculum Media_Prep Media Preparation and Sterilization Media_Prep->Inoculum Fermenter Production Fermenter Inoculum->Fermenter Harvest Harvesting and Cell Separation Fermenter->Harvest Purification Purification Harvest->Purification Crystallization Crystallization Purification->Crystallization Drying Drying Crystallization->Drying Final_Product Pure Riboflavin Drying->Final_Product

Caption: General workflow for the industrial production of Riboflavin by fermentation.

References

Rubiflavin: A Technical Guide to its Biological Function and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiflavin, more commonly known as Riboflavin or Vitamin B2, is a water-soluble vitamin that plays a critical role in a multitude of cellular processes essential for life. As a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), this compound is central to cellular respiration and energy metabolism.[1][2] Its flavin-based structure allows it to participate in a wide array of redox reactions, acting as a crucial cofactor for a large family of enzymes known as flavoproteins.[3][4] Beyond its fundamental metabolic functions, recent research has highlighted this compound's potential as an antioxidant, an anti-inflammatory agent, and a modulator of key signaling pathways involved in apoptosis and cellular stress responses. Furthermore, its role in emerging therapeutic areas, including antimicrobial and anticancer applications, is of growing interest to the scientific community. This technical guide provides an in-depth overview of the biological functions of this compound, its molecular targets, and the experimental methodologies used to investigate its activity.

Core Biological Function of this compound

The primary biological significance of this compound lies in its role as the direct precursor for the synthesis of FMN and FAD.[3][4] These flavocoenzymes are indispensable for the function of a vast number of flavoproteins that catalyze critical oxidation-reduction (redox) reactions throughout metabolism.[3]

Synthesis of Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD)

The conversion of this compound to its active coenzyme forms is a two-step enzymatic process:

  • Phosphorylation: Riboflavin Kinase (RFK) catalyzes the ATP-dependent phosphorylation of this compound to yield FMN.[2]

  • Adenylylation: FAD Synthetase (FMN:adenylyltransferase or FMNAT) then catalyzes the transfer of an adenylyl group from another molecule of ATP to FMN, forming FAD.[2]

In most prokaryotes, a single bifunctional enzyme possesses both RFK and FMNAT activities, whereas in eukaryotes, these functions are typically carried out by two distinct enzymes.[2]

Role in Redox Reactions and Energy Metabolism

FMN and FAD are essential cofactors for a wide variety of oxidoreductase enzymes involved in numerous metabolic pathways.[3] They can accept and donate either one or two electrons, enabling their participation in a broad range of biochemical transformations.[4] Key metabolic processes dependent on flavoproteins include:

  • Cellular Respiration: FAD is a critical component of the electron transport chain, specifically Complex II (succinate dehydrogenase), where it accepts electrons from succinate and transfers them to the electron transport chain, contributing to ATP synthesis.[3]

  • Fatty Acid Oxidation (β-oxidation): FAD-dependent acyl-CoA dehydrogenases are essential for the breakdown of fatty acids to generate acetyl-CoA.

  • Krebs Cycle (Citric Acid Cycle): The FAD-dependent enzyme succinate dehydrogenase catalyzes the oxidation of succinate to fumarate.

  • Metabolism of other Vitamins: The conversion of vitamin B6 to its active form, pyridoxal 5'-phosphate, requires FMN, and the synthesis of niacin from tryptophan requires FAD.[2]

Antioxidant Functions

This compound contributes to the cellular antioxidant defense system, primarily through the FAD-dependent enzyme glutathione reductase.[3] This enzyme is crucial for regenerating the reduced form of glutathione (GSH), a major cellular antioxidant, from its oxidized state (GSSG).[3] Riboflavin deficiency has been linked to increased oxidative stress.[3]

Molecular Targets of this compound

The direct molecular targets of this compound are the enzymes responsible for its conversion into FMN and FAD. The riboflavin biosynthetic pathway, which is present in microorganisms but absent in humans, is also a key target for the development of novel antimicrobial agents.[4]

Riboflavin Kinase (RFK)

RFK (EC 2.7.1.26) is the first enzyme in the pathway that utilizes this compound. It catalyzes the following reaction:

This compound + ATP → FMN + ADP

The activity of RFK is the rate-limiting step in the synthesis of flavin coenzymes.[5]

FAD Synthetase (FMN:adenylyltransferase - FMNAT)

FAD Synthetase (EC 2.7.7.2) is the second key enzyme, responsible for the adenylylation of FMN to produce FAD.[2] The reaction catalyzed is:

FMN + ATP → FAD + PPi

Riboflavin Biosynthetic Pathway Enzymes (in Microorganisms)

The enzymes of the riboflavin biosynthetic pathway are attractive targets for the development of antimicrobial drugs because this pathway is essential for many pathogenic bacteria and is absent in humans.[4] Key enzymes in this pathway include GTP cyclohydrolase II, 3,4-dihydroxy-2-butanone-4-phosphate synthase, lumazine synthase, and riboflavin synthase.[4] While this compound itself is the product of this pathway, inhibitors targeting these enzymes would block its synthesis.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound and its derivatives with their molecular targets, as well as their biological activities.

Table 1: Binding and Kinetic Constants for this compound Metabolizing Enzymes

Enzyme/ProteinLigandParameterValueOrganism/SystemReference(s)
FAD SynthetaseFMNKm5.5 µMBovine Liver[3]
FAD SynthetaseRiboflavin 5'-pyrophosphate (RPP)Ki9 µMBovine Liver[3]
Riboflavin KinaseRiboflavinS0.50.32 ± 0.12 µMNicotiana tabacum Mitochondria[6]

Table 2: Anticancer Activity of Irradiated this compound

Cell LineCompoundParameterValueExposure TimeReference(s)
C6 (Glioblastoma)Irradiated RiboflavinIC5088.01 µM24 h[7]
C6 (Glioblastoma)Irradiated RiboflavinIC5076.85 µM48 h[7]
C6 (Glioblastoma)Irradiated RiboflavinIC5057.60 µM72 h[7]

Table 3: Antimicrobial Activity of a this compound Conjugate

Bacterial StrainCompoundParameterValueReference(s)
Vancomycin-resistant E. faecalisRiboflavin-Vancomycin Conjugate (VanB2)MIC34 - 68 µM[8]

Signaling Pathway Modulation

Recent studies have revealed that this compound and its deficiency can modulate several key signaling pathways, impacting cellular processes such as apoptosis and the inflammatory response.

Apoptosis and the CHOP Pathway

Riboflavin deficiency has been shown to induce apoptosis.[1][9] One of the key mechanisms implicated is the activation of the endoplasmic reticulum (ER) stress response, leading to the upregulation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1] The CHOP pathway initiates a cascade that includes the activation of BAX, inhibition of BCL2, and activation of caspase-3, ultimately leading to programmed cell death.[1]

CHOP_Pathway Riboflavin_Deficiency This compound Deficiency ER_Stress Endoplasmic Reticulum Stress Riboflavin_Deficiency->ER_Stress CHOP CHOP Upregulation ER_Stress->CHOP BAX BAX Activation CHOP->BAX BCL2 BCL2 Inhibition CHOP->BCL2 Caspase3 Caspase-3 Activation BAX->Caspase3 BCL2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

This compound deficiency-induced apoptosis via the CHOP pathway.
AMPK/PGC-1α/HO-1 Signaling Pathway

This compound has been demonstrated to ameliorate mitochondrial dysfunction and attenuate liver fibrosis by modulating the AMPK/PGC-1α/HO-1 signaling pathway.[10][11][12][13] AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation leads to the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a key regulator of mitochondrial biogenesis, and Heme Oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties.[10][11][12][13]

AMPK_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK PGC1a PGC-1α Upregulation AMPK->PGC1a HO1 HO-1 Upregulation AMPK->HO1 Mitochondrial_Function Enhanced Mitochondrial Function PGC1a->Mitochondrial_Function Antioxidant_Response Increased Antioxidant Response HO1->Antioxidant_Response NFkB_Pathway cluster_stimuli Stimuli Rubiflavin_UVA This compound + UV-A IKK IKK Activation Rubiflavin_UVA->IKK modulates High_Dose_Riboflavin High-Dose this compound High_Dose_Riboflavin->IKK modulates IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Inflammatory Gene Expression NFkB_Translocation->Gene_Expression General_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Enzyme_Assay Enzyme Activity Assays (RFK, FMNAT) Data_Analysis Data Analysis and Interpretation Enzyme_Assay->Data_Analysis Binding_Assay Binding Affinity Studies (e.g., ITC, SPR) Binding_Assay->Data_Analysis Cell_Culture Cell-Based Assays (Viability, Proliferation, Apoptosis) Cell_Culture->Data_Analysis Animal_Model Animal Models of Disease (e.g., Cancer, Infection) Pharmacokinetics Pharmacokinetics & Pharmacodynamics Animal_Model->Pharmacokinetics Toxicity Toxicity Studies Animal_Model->Toxicity Pharmacokinetics->Data_Analysis Toxicity->Data_Analysis Hypothesis Hypothesis Generation Hypothesis->Enzyme_Assay Hypothesis->Binding_Assay Hypothesis->Cell_Culture Data_Analysis->Animal_Model Conclusion Conclusion & Future Work Data_Analysis->Conclusion Signaling_Workflow Cell_Treatment Treat Cells with this compound Protein_Expression Analyze Protein Expression (Western Blot, ELISA) Cell_Treatment->Protein_Expression Gene_Expression Analyze Gene Expression (qPCR, RNA-seq) Cell_Treatment->Gene_Expression Phosphorylation Assess Protein Phosphorylation (Phospho-specific antibodies) Cell_Treatment->Phosphorylation Translocation Nuclear Translocation Assay (Immunofluorescence, Cell Fractionation) Cell_Treatment->Translocation Functional_Assay Functional Assays (e.g., Apoptosis, Cytokine release) Cell_Treatment->Functional_Assay Data_Integration Integrate Data and Model Pathway Protein_Expression->Data_Integration Gene_Expression->Data_Integration Phosphorylation->Data_Integration Translocation->Data_Integration Functional_Assay->Data_Integration Inhibitor_Studies Use Pathway-Specific Inhibitors Inhibitor_Studies->Functional_Assay Knockdown_Studies Gene Knockdown/Knockout (siRNA, CRISPR) Knockdown_Studies->Functional_Assay

References

In-depth Technical Guide on the Core Properties of Rubiflavin: Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant scarcity of detailed public information regarding the solubility and stability of Rubiflavin. The data that is accessible is largely qualitative and lacks the in-depth quantitative characterization necessary for a full technical whitepaper as requested. This guide summarizes the currently available information and highlights the areas where further research is critically needed.

Introduction to this compound

This compound is identified as an antitumor antibiotic.[1] Its complex chemical structure suggests that its solubility and stability are critical parameters influencing its biological activity and potential therapeutic applications. However, unlike more common compounds, detailed physicochemical characterization of this compound is not widely published in readily accessible scientific literature.

This compound Solubility Profile

The available information on this compound's solubility is limited to its behavior in a single organic solvent.

Table 1: Reported Solubility of this compound

SolventSolubilityConcentrationTemperatureSource
DMSOSolubleNot SpecifiedNot Specified[1]

Experimental Protocol: Solubility Determination

A standard experimental protocol for determining the solubility of a compound like this compound would typically involve the shake-flask method followed by a suitable analytical technique for quantification.

Diagram: General Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature A->B Shake/Stir C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

This compound Stability Profile

The stability of this compound has been described in general terms for shipping and storage.

Table 2: Reported Stability and Storage Conditions for this compound

ConditionDurationTemperatureRecommendationSource
Short-termDays to weeks0 - 4 °CStore dry and dark[1]
Long-termMonths to years-20 °CStore dry and dark[1]
ShippingA few weeksAmbientNon-hazardous chemical[1]

A comprehensive stability profile would require systematic investigation under various stress conditions, including a range of pH values, exposure to light of different wavelengths, and elevated temperatures. The degradation products and pathways would also need to be characterized.

Experimental Protocol: Stability Assessment

To assess the stability of this compound, a solution of the compound would be subjected to various stress conditions. Aliquots would be taken at different time points and analyzed, typically by a stability-indicating HPLC method, to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

Diagram: Logical Flow for Stability Testing

G cluster_analysis Analysis cluster_outcome Outcome Stress pH Range (e.g., 2, 7, 10) Analysis Stability-Indicating HPLC Stress->Analysis Light Photostability (e.g., UV, visible) Light->Analysis Temp Thermal Stress (e.g., 40°C, 60°C) Temp->Analysis Outcome Degradation Rate Degradation Products Analysis->Outcome

Caption: A logical diagram illustrating the process of chemical stability testing.

Important Note on "Riboflavin"

It is crucial to distinguish this compound from the similarly named Riboflavin (Vitamin B2). A significant body of research exists for Riboflavin, detailing its solubility in water at various temperatures and pH levels, as well as its well-documented degradation pathways under light and heat.[2][3][4][5] The experimental protocols and stability data for Riboflavin are extensive but should not be extrapolated to this compound due to their distinct chemical structures.

Conclusion and Future Directions

The currently available data on the solubility and stability of this compound is insufficient for a comprehensive technical guide. The information is limited to its solubility in DMSO and general long-term storage conditions.[1] To support further research and development of this compound as a potential therapeutic agent, detailed studies are required to:

  • Quantify its solubility in a range of pharmaceutically relevant solvents and aqueous buffer systems.

  • Elucidate its stability profile under various stress conditions, including a comprehensive analysis of its degradation products and pathways.

Researchers and drug development professionals are encouraged to undertake these characterization studies to build a foundational understanding of this compound's physicochemical properties.

References

Rubiflavin (CAS: 11016-71-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pluramycin Antitumor Antibiotic

This technical guide provides a comprehensive overview of Rubiflavin (CAS: 11016-71-0), a potent antitumor antibiotic belonging to the pluramycin family. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on this compound's chemical properties, biological activity, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 11016-71-0[1]
Molecular Formula C₄₁H₅₀N₂O₁₀[1]
Molecular Weight 730.85 g/mol [1]
Appearance Solid[1]
Solubility Soluble in DMSO
Storage Store at -20°C for long-term storage

Biological Activity and Mechanism of Action

This compound exhibits its antitumor and antibacterial properties primarily through its interaction with DNA. As a member of the pluramycin family, its mechanism of action involves a dual approach of DNA intercalation and alkylation.

The planar aromatic core of the this compound molecule intercalates between the base pairs of the DNA double helix. This non-covalent interaction is further stabilized by the molecule's sugar moieties, which play a crucial role in sequence recognition. Following intercalation, this compound forms a covalent bond with DNA, specifically alkylating the N7 position of guanine residues. This covalent adduct formation disrupts the normal function of DNA, inhibiting essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.

While specific IC₅₀ and MIC values for this compound are not widely reported in recent literature, the pluramycin family of antibiotics is known for its potent activity against a range of cancer cell lines and Gram-positive bacteria.

Signaling Pathways

The DNA damage induced by this compound can trigger downstream signaling cascades that lead to programmed cell death (apoptosis) or cell cycle arrest. The exact pathway activated can be cell-type dependent.

Apoptosis Induction

DNA damage is a potent inducer of the intrinsic apoptotic pathway. Upon significant DNA damage by this compound, sensor proteins can activate the p53 tumor suppressor protein. Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.

apoptosis_pathway This compound This compound DNA_Damage DNA_Damage This compound->DNA_Damage p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Caspase9 Caspase9 Cytochrome_c->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.
Cell Cycle Arrest

Alternatively, DNA damage can activate cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to halt cell proliferation and allow for DNA repair. The activation of p53 can also lead to the transcription of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 can inactivate CDK-cyclin complexes, leading to cell cycle arrest.

cell_cycle_arrest_pathway This compound This compound DNA_Damage DNA_Damage This compound->DNA_Damage p53 p53 DNA_Damage->p53 p21 p21 p53->p21 CDK_Cyclin CDK_Cyclin p21->CDK_Cyclin Cell_Cycle_Progression Cell_Cycle_Progression CDK_Cyclin->Cell_Cycle_Progression

This compound-induced cell cycle arrest pathway.

Experimental Protocols

Detailed experimental protocols for this compound are scarce in contemporary literature. However, established methods for studying other pluramycin antibiotics can be adapted.

DNA Binding Assay (Fluorescence Intercalation Assay)

This protocol provides a general framework for assessing the DNA intercalating ability of this compound by measuring the displacement of a fluorescent DNA probe.

Materials:

  • This compound

  • Calf thymus DNA (or a specific oligonucleotide)

  • Ethidium bromide (or another fluorescent DNA intercalator)

  • Tris-HCl buffer

  • NaCl

  • EDTA

  • Fluorometer

Procedure:

  • Prepare a stock solution of calf thymus DNA in Tris-HCl buffer containing NaCl and EDTA.

  • Prepare a stock solution of ethidium bromide and determine its concentration spectrophotometrically.

  • In a quartz cuvette, mix the DNA solution and ethidium bromide solution to achieve a stable baseline fluorescence.

  • Record the fluorescence emission spectrum of the DNA-ethidium bromide complex.

  • Prepare a stock solution of this compound in DMSO.

  • Titrate the DNA-ethidium bromide solution with small aliquots of the this compound stock solution.

  • After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.

  • A decrease in ethidium bromide fluorescence indicates displacement by this compound, signifying DNA binding.

dna_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DNA_sol DNA Solution Mix Mix DNA and Ethidium Bromide DNA_sol->Mix EtBr_sol Ethidium Bromide Solution EtBr_sol->Mix Rubiflavin_sol This compound Solution Titrate Titrate with This compound Rubiflavin_sol->Titrate Measure1 Measure Baseline Fluorescence Mix->Measure1 Measure1->Titrate Measure2 Measure Fluorescence After Each Addition Titrate->Measure2 Analyze Analyze Fluorescence Quenching Measure2->Analyze

Workflow for DNA binding fluorescence assay.

Safety and Handling

This compound is a potent cytotoxic agent and should be handled with extreme caution in a laboratory setting designed for handling hazardous compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or aerosols. Handle in a chemical fume hood.

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

This technical guide serves as a foundational resource for researchers interested in this compound. Further investigation into its specific biological activities and downstream effects is warranted to fully elucidate its therapeutic potential.

References

Pluramycin Antibiotics and DNA Intercalation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interaction between pluramycin antibiotics and DNA. Pluramycin antibiotics are a class of potent antitumor agents that exert their cytotoxic effects primarily through a unique dual mechanism involving DNA intercalation and subsequent alkylation. This guide details the molecular basis of this interaction, the resulting cellular consequences, and the experimental methodologies used to study these phenomena.

Mechanism of Action: A Two-Step Assault on DNA

Pluramycin antibiotics bind to DNA through a sophisticated two-step process:

  • Intercalation: The planar tetracyclic chromophore of the pluramycin molecule inserts itself between the base pairs of the DNA double helix. This non-covalent interaction is the initial binding event that positions the antibiotic for the subsequent covalent modification.

  • Alkylation: Following intercalation, a reactive epoxide group on the pluramycin side chain forms a covalent bond with the N7 position of a guanine base. This alkylation event creates a stable pluramycin-DNA adduct, which is a major contributor to the cytotoxicity of these compounds.[1][2][3]

The sugar moieties of the pluramycin structure play a crucial role in this process, extending into the minor and major grooves of the DNA helix. These interactions contribute to the sequence-specific recognition and stabilization of the drug-DNA complex.[2]

Quantitative Analysis of Pluramycin-DNA Interactions

Quantifying the binding affinity and kinetics of pluramycin-DNA interactions is crucial for understanding their structure-activity relationships. However, comprehensive quantitative data across the entire class of pluramycin antibiotics is limited in the available literature. The irreversible nature of the covalent alkylation complicates standard equilibrium-based affinity measurements.

Table 1: DNA Binding and Activity Parameters of Selected Pluramycin Antibiotics

Pluramycin AntibioticBinding ParameterValueMethodPreferred DNA SequenceReference(s)
Hedamycin Maximum Binding Ratio~0.1-0.2 drug molecules/nucleotideNot Specified5'-CGT, 5'-CGG, 5'-TGT[4][5][6]
DC92-B Not available--5'-CGT, 5'-CGG, 5'-TGT[5][6]
Neopluramycin Binding Constant (K)1.1 x 105 M-1UV-visible SpectroscopyNot Specified[7]
Altromycin B Not available--5'-AG[8]
Kapurimycin A3 Not available--Guanine[9]

Note: The lack of standardized reporting and varied experimental conditions make direct comparisons of binding affinities challenging.

Cellular Consequences of Pluramycin-DNA Adduct Formation

The formation of bulky pluramycin-DNA adducts disrupts essential cellular processes, leading to cytotoxicity.

Inhibition of DNA Replication and Transcription

The presence of pluramycin adducts on the DNA template physically obstructs the progression of DNA and RNA polymerases, leading to the potent inhibition of both DNA replication and transcription. This disruption of macromolecular synthesis is a primary mechanism of the antitumor activity of these antibiotics.

Induction of DNA Damage Response and Cell Cycle Arrest

The cellular machinery recognizes pluramycin-DNA adducts as a form of DNA damage, triggering a complex signaling cascade known as the DNA Damage Response (DDR). In the case of hedamycin, this response is primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling pathway.

DNA_Damage_Response Pluramycin Pluramycin Antibiotic DNA Cellular DNA Pluramycin->DNA Intercalation Pluramycin_DNA_Adduct Pluramycin-DNA Adduct (Intercalation & Alkylation) DNA->Pluramycin_DNA_Adduct Alkylation Replication_Stress Replication Stress / Stalled Forks Pluramycin_DNA_Adduct->Replication_Stress ATR ATR Kinase Replication_Stress->ATR Activation Chk1 Chk1 Kinase ATR->Chk1 Phosphorylation & Activation p53 p53 Chk1->p53 Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1, S, or G2/M) Chk1->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Pluramycin-induced DNA damage response pathway.

Activation of the ATR-Chk1 pathway leads to the phosphorylation of downstream targets, including the tumor suppressor protein p53. This cascade ultimately results in cell cycle arrest at the G1, S, or G2/M phases, providing the cell with an opportunity to repair the damaged DNA. The specific phase of arrest can be dependent on the concentration of the pluramycin antibiotic.

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the DNA damage response pathway can trigger programmed cell death, or apoptosis. Pluramycin-induced apoptosis proceeds through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of cysteine-aspartic proteases known as caspases.

Apoptosis_Pathway Pluramycin_DNA_Adduct Extensive Pluramycin- DNA Adducts p53 p53 Activation Pluramycin_DNA_Adduct->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleavage Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution

Caption: Pluramycin-induced intrinsic apoptosis pathway.

Experimental Protocols

Fluorescence Spectroscopy for DNA Binding Analysis

Fluorescence spectroscopy is a sensitive technique to study the binding of pluramycins to DNA. This protocol describes a competitive binding assay using a fluorescent intercalating dye, such as ethidium bromide (EtBr).

Objective: To determine the binding affinity of a pluramycin antibiotic to DNA by measuring the displacement of a fluorescent probe.

Materials:

  • Pluramycin antibiotic stock solution (in a suitable solvent, e.g., DMSO or ethanol)

  • Calf thymus DNA (or a specific oligonucleotide sequence)

  • Ethidium bromide (EtBr) stock solution

  • Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Prepare a DNA-EtBr solution: In a quartz cuvette, mix the DNA solution and EtBr stock solution in the Tris-HCl buffer to achieve final concentrations that give a stable and measurable fluorescence signal (e.g., 50 µM DNA and 5 µM EtBr). Allow the solution to equilibrate for 5-10 minutes.

  • Measure initial fluorescence: Place the cuvette in the fluorometer and record the fluorescence emission spectrum (e.g., excitation at 520 nm, emission scan from 550 to 700 nm) or the fluorescence intensity at the emission maximum of EtBr (around 600 nm).

  • Titration with pluramycin: Add small aliquots of the pluramycin stock solution to the cuvette. After each addition, gently mix the solution and allow it to equilibrate for 2-5 minutes.

  • Record fluorescence quenching: Measure the fluorescence spectrum or intensity after each addition of the pluramycin. The binding of the pluramycin will displace the EtBr, leading to a quenching of the fluorescence signal.[10][11]

  • Data analysis: Plot the change in fluorescence intensity as a function of the pluramycin concentration. The data can be fitted to a suitable binding model (e.g., the Scatchard equation or a non-linear regression model) to determine the binding constant (K) of the pluramycin for DNA.[12]

Fluorescence_Spectroscopy_Workflow Start Start Prepare_DNA_EtBr Prepare DNA-EtBr Solution Start->Prepare_DNA_EtBr Measure_Initial_Fluorescence Measure Initial Fluorescence Prepare_DNA_EtBr->Measure_Initial_Fluorescence Add_Pluramycin Add Aliquot of Pluramycin Measure_Initial_Fluorescence->Add_Pluramycin Equilibrate Equilibrate Add_Pluramycin->Equilibrate Measure_Fluorescence Measure Fluorescence Equilibrate->Measure_Fluorescence More_Additions More Additions? Measure_Fluorescence->More_Additions More_Additions->Add_Pluramycin Yes Plot_Data Plot Fluorescence vs. [Pluramycin] More_Additions->Plot_Data No Analyze_Data Analyze Data to Determine Binding Constant Plot_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for fluorescence spectroscopy binding assay.

DNase I Footprinting for Sequence Specificity

DNase I footprinting is a powerful technique to identify the specific DNA sequences where pluramycin antibiotics bind.[13]

Objective: To determine the DNA sequence protected by a pluramycin antibiotic from DNase I cleavage.

Materials:

  • DNA fragment of interest, end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye

  • Pluramycin antibiotic stock solution

  • DNase I

  • DNase I digestion buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.5)

  • Stop solution (e.g., formamide, EDTA, loading dyes)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Autoradiography film or fluorescence scanner

Procedure:

  • Binding reaction: Incubate the end-labeled DNA fragment with varying concentrations of the pluramycin antibiotic in the binding buffer for a sufficient time to allow binding equilibrium to be reached (e.g., 30 minutes at room temperature). Include a control reaction without the pluramycin.

  • DNase I digestion: Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion of the DNA.

  • Stop reaction: Terminate the digestion by adding the stop solution.

  • Denaturation and electrophoresis: Denature the DNA fragments by heating and separate them by size on a high-resolution denaturing polyacrylamide gel.

  • Visualization: Visualize the DNA fragments by autoradiography or fluorescence scanning.

  • Data analysis: The binding of the pluramycin antibiotic will protect the DNA from DNase I cleavage, resulting in a "footprint" – a region on the gel with a reduced or absent ladder of bands compared to the control lane. The precise binding site can be determined by running a DNA sequencing ladder alongside the footprinting samples.[1][14][15][16]

DNase_I_Footprinting_Workflow Start Start Label_DNA End-label DNA Fragment Start->Label_DNA Incubate Incubate DNA with Pluramycin Label_DNA->Incubate DNase_I_Digest Partial Digestion with DNase I Incubate->DNase_I_Digest Stop_Reaction Stop Reaction DNase_I_Digest->Stop_Reaction PAGE Denaturing PAGE Stop_Reaction->PAGE Visualize Visualize Fragments (Autoradiography/Fluorescence) PAGE->Visualize Analyze Analyze Footprint to Identify Binding Site Visualize->Analyze End End Analyze->End

Caption: Workflow for DNase I footprinting experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

2D NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of pluramycin-DNA adducts in solution.

Objective: To determine the detailed structure of a pluramycin-DNA complex, including the site of intercalation, the location of the covalent bond, and the orientation of the sugar moieties.

Materials:

  • Pluramycin antibiotic

  • Synthetic DNA oligonucleotide containing the target binding sequence

  • NMR buffer (e.g., phosphate buffer in D2O)

  • High-field NMR spectrometer

Procedure:

  • Sample preparation: Prepare a highly purified and concentrated sample of the pluramycin-DNA complex by titrating the pluramycin into a solution of the DNA oligonucleotide until the desired stoichiometry is reached. Lyophilize and redissolve the sample in the NMR buffer.

  • NMR data acquisition: Acquire a suite of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the sugar rings of the DNA and the pluramycin.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., all protons of a deoxyribose ring).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance constraints between the pluramycin and the DNA.

  • Data processing and analysis: Process the NMR data using appropriate software. Assign the resonances of the DNA and the pluramycin protons.

  • Structure calculation: Use the distance constraints derived from the NOESY data, along with other experimental restraints, to calculate a family of 3D structures of the pluramycin-DNA adduct using molecular modeling software.[1][17]

NMR_Spectroscopy_Workflow Start Start Prepare_Sample Prepare Pluramycin-DNA Complex Start->Prepare_Sample Acquire_2D_NMR Acquire 2D NMR Data (COSY, TOCSY, NOESY) Prepare_Sample->Acquire_2D_NMR Process_Data Process NMR Data Acquire_2D_NMR->Process_Data Assign_Resonances Assign Proton Resonances Process_Data->Assign_Resonances Extract_Constraints Extract Distance Constraints (NOEs) Assign_Resonances->Extract_Constraints Calculate_Structure Calculate 3D Structure Extract_Constraints->Calculate_Structure End End Calculate_Structure->End

Caption: Workflow for NMR structural analysis of a pluramycin-DNA adduct.

Conclusion

Pluramycin antibiotics represent a fascinating class of natural products with a potent and unique mechanism of action against DNA. Their ability to both intercalate and covalently modify DNA makes them valuable tools for studying DNA structure and function, as well as promising scaffolds for the development of new anticancer therapies. Further research, particularly in obtaining more comprehensive quantitative binding and kinetic data, and high-resolution structural information for a wider range of pluramycin analogues, will be crucial for advancing our understanding and therapeutic application of these remarkable molecules.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Rubiflavin Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rubiflavin, a compound presumed to be a derivative of the flavin family, requires accurate purity assessment for its application in research, and drug development. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for determining the purity of pharmaceutical compounds and detecting any related substances or degradation products. This document outlines a comprehensive approach to the HPLC analysis of this compound purity, including a detailed analytical method, protocols for system suitability, and a forced degradation study to establish the stability-indicating nature of the method.

Principle

The proposed method utilizes reversed-phase HPLC (RP-HPLC) with UV-Vis or fluorescence detection to separate this compound from its potential impurities. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. The retention time and peak area of the eluted compounds are used for identification and quantification, respectively.

HPLC Method Parameters

A recommended starting point for the HPLC analysis of this compound is detailed below. Optimization of these parameters may be necessary based on the specific properties of the this compound sample and the impurity profile.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05 M Sodium Phosphate Monobasic, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-15 min: 10-75% B; 15-20 min: 75% B; 20-22 min: 75-10% B; 22-27 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis at 268 nm or Fluorescence (Excitation: 444 nm, Emission: 525 nm)
Run Time 27 minutes

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a dilute acid if necessary for solubility).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to 100 mL with the same solvent in a volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound test sample.

  • Follow steps 2-5 of the standard solution preparation.

System Suitability Testing

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Purity Calculation

The purity of the this compound sample is calculated based on the area normalization method.

% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Forced Degradation Study

To establish the stability-indicating nature of the HPLC method, a forced degradation study should be performed on the this compound sample.[1] The sample is subjected to various stress conditions to induce degradation. The developed HPLC method should be able to separate the main this compound peak from any degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

After exposure to the stress conditions, the samples are prepared and analyzed using the developed HPLC method. The chromatograms are then evaluated for the separation of the this compound peak from any new peaks corresponding to degradation products.

Data Presentation

The results of the purity analysis and forced degradation study should be summarized in clear and concise tables.

Table 1: Purity Analysis of this compound Batches

Batch No.Retention Time (min)Peak Area% Purity
Batch A12.5456789099.8%
Batch B12.6450123499.5%
Batch C12.5459876599.9%

Table 2: Summary of Forced Degradation Study

Stress Condition% DegradationNumber of DegradantsResolution (Main Peak vs. Closest Degradant)
Acid Hydrolysis15.2%22.5
Base Hydrolysis25.8%32.1
Oxidative Degradation8.5%13.0
Thermal Degradation2.1%12.8
Photolytic Degradation5.6%22.3

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_standard Weigh this compound Reference Standard dissolve_standard Dissolve in Solvent weigh_standard->dissolve_standard sonicate_standard Sonicate dissolve_standard->sonicate_standard dilute_standard Dilute to Volume sonicate_standard->dilute_standard filter_standard Filter (0.45 µm) dilute_standard->filter_standard system_suitability System Suitability Test filter_standard->system_suitability weigh_sample Weigh this compound Test Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample sonicate_sample Sonicate dissolve_sample->sonicate_sample dilute_sample Dilute to Volume sonicate_sample->dilute_sample filter_sample Filter (0.45 µm) dilute_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample inject_standard Inject Standard system_suitability->inject_standard inject_standard->inject_sample acquire_data Data Acquisition inject_sample->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity forced_degradation Forced Degradation Analysis integrate_peaks->forced_degradation generate_report Generate Report calculate_purity->generate_report forced_degradation->generate_report riboflavin_biosynthesis cluster_pathway Riboflavin Biosynthesis Pathway gtp GTP arp 2,5-diamino-6-ribosylamino- 4(3H)-pyrimidinone 5'-phosphate gtp->arp GTP cyclohydrolase II drp 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione arp->drp Reductase & Deaminase drl 6,7-dimethyl-8-ribityllumazine drp->drl Lumazine synthase riboflavin Riboflavin drl->riboflavin Riboflavin synthase ru5p Ribulose 5-phosphate dhbp 3,4-dihydroxy-2-butanone-4-phosphate ru5p->dhbp DHBP synthase dhbp->drl

References

Mass Spectrometry for the Characterization of Rubiflavin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiflavin, more commonly known as Riboflavin or Vitamin B2, is a water-soluble vitamin essential for a wide range of cellular processes. It is the precursor to the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are critical for metabolism and energy production.[1] The accurate characterization and quantification of this compound in various matrices, including pharmaceuticals, biological fluids, and food products, are crucial for drug development, quality control, and nutritional research.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the analysis of this compound.[1][2] This application note provides a detailed overview of the mass spectrometric characterization of this compound, including its fragmentation patterns and quantitative analysis protocols.

Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC17H20N4O6
Molecular Weight~376.37 g/mol
AppearanceYellow to orange-yellow crystalline powder[3]
SolubilitySoluble in water, sparingly soluble in alcohol
UV Absorption Maxima~223, 267, 373, and 444 nm

Mass Spectrometric Characterization of this compound

Electrospray ionization (ESI) is a common technique for the analysis of this compound, and it can be detected in both positive and negative ion modes.

Positive Ion Mode ([M+H]⁺): In positive ion mode, this compound is typically observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 377.1. Collision-induced dissociation (CID) of this precursor ion leads to a characteristic fragmentation pattern.

Negative Ion Mode ([M-H]⁻): In negative ion mode, this compound is detected as the deprotonated molecule [M-H]⁻ at an m/z of approximately 375.1. Fragmentation of this ion also yields specific product ions useful for structural confirmation.

Fragmentation Pattern of this compound:

The fragmentation of this compound primarily involves the cleavage of the ribityl side chain. The major product ions observed in tandem mass spectrometry (MS/MS) are summarized below.

  • Formation of Lumichrome (m/z 243): A key fragmentation pathway involves the loss of the ribityl side chain to form the lumichrome fragment. This is a prominent fragment in positive ion mode.

  • Formation of Lumiflavin (m/z 255/256): Another important fragmentation route leads to the formation of lumiflavin. This fragment is often observed in negative ion mode.

  • Other Fragments: Further fragmentation of these primary product ions can occur, leading to smaller ions that provide additional structural information.

A proposed fragmentation pathway for this compound is illustrated in the diagram below.

Rubiflavin_Fragmentation cluster_positive Positive Ion Mode ESI+ cluster_negative Negative Ion Mode ESI- parent_pos This compound [M+H]⁺ m/z 377.1 fragment1_pos Lumichrome Fragment [M+H-C5H10O4]⁺ m/z 243.1 parent_pos->fragment1_pos - Ribityl side chain fragment3_pos [Fragment - C3H5O2]⁺ m/z 172.1 parent_pos->fragment3_pos - C5H9O4 fragment2_pos [Fragment - CO]⁺ m/z 215.1 fragment1_pos->fragment2_pos - CO parent_neg This compound [M-H]⁻ m/z 375.1 fragment1_neg Lumiflavin Fragment [M-H-C4H8O4]⁻ m/z 255.1 parent_neg->fragment1_neg - C4H8O4 fragment2_neg [Fragment - H2O]⁻ m/z 237.1 fragment1_neg->fragment2_neg - H2O fragment3_neg [Fragment - CO]⁻ m/z 211.1 fragment1_neg->fragment3_neg - CO

Caption: Proposed ESI-MS/MS fragmentation pathways of this compound.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound in complex matrices. A typical workflow is outlined below.

LCMS_Workflow cluster_workflow LC-MS/MS Workflow for this compound Analysis sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) lc_separation UPLC/HPLC Separation (C18 Column) sample_prep->lc_separation ms_detection Mass Spectrometric Detection (ESI-MS/MS) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: General workflow for the quantitative analysis of this compound.

Quantitative Data Summary

The following tables provide typical parameters for the LC-MS/MS analysis of this compound.

Table 1: LC-MS/MS Parameters for this compound Analysis (Positive Ion Mode)

ParameterValue
LC Conditions
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5-95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS Conditions
Ionization ModeESI Positive
Precursor Ion (m/z)377.1
Product Ion 1 (m/z)243.1 (Quantifier)
Product Ion 2 (m/z)172.1 (Qualifier)
Fragmentor Voltage160 V
Collision Energy (for m/z 243.1)30 eV
Collision Energy (for m/z 172.1)40 eV

Table 2: LC-MS/MS Parameters for this compound Analysis (Negative Ion Mode)

ParameterValue
LC Conditions (Same as Positive Ion Mode)
MS Conditions
Ionization ModeESI Negative
Precursor Ion (m/z)375.1
Product Ion 1 (m/z)255.1 (Quantifier)
Product Ion 2 (m/z)211.1 (Qualifier)
Fragmentor Voltage140 V
Collision Energy (for m/z 255.1)25 eV
Collision Energy (for m/z 211.1)35 eV

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid). Sonicate for 10 minutes to ensure complete dissolution. Store the stock solution at -20°C in an amber vial.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Protocol 2: Sample Preparation from Biological Matrix (e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₄,¹⁵N₂-Riboflavin).

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

  • System Equilibration: Equilibrate the LC system with the initial mobile phase composition for at least 15 minutes.

  • Sequence Setup: Set up the analysis sequence in the instrument control software, including blanks, standard curve samples, quality control samples, and unknown samples.

  • Injection: Inject the prepared samples onto the LC-MS/MS system.

  • Data Acquisition: Acquire data using the parameters outlined in Table 1 or Table 2.

Protocol 4: Data Processing and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier ions of this compound and the internal standard (if used).

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Mass spectrometry, particularly LC-MS/MS, provides a robust, sensitive, and specific platform for the characterization and quantification of this compound. The detailed protocols and data presented in this application note can serve as a valuable resource for researchers, scientists, and drug development professionals working with this essential vitamin. The provided fragmentation information and optimized LC-MS/MS conditions will facilitate the development and validation of analytical methods for this compound in a variety of applications.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Rubiflavin (Riboflavin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiflavin, more commonly known as Riboflavin or Vitamin B2, is a crucial water-soluble vitamin that serves as a precursor to the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). These coenzymes are vital for a wide array of metabolic processes, including cellular respiration and energy production. The structural elucidation and confirmation of Riboflavin are paramount for quality control in pharmaceutical formulations, food fortification, and in metabolic research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of Riboflavin in solution, enabling unambiguous identification and characterization.

These application notes provide a comprehensive overview of the NMR spectroscopic data of Riboflavin and detailed protocols for its analysis.

Data Presentation: NMR Spectroscopic Data of Riboflavin

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Riboflavin recorded in deuterated dimethyl sulfoxide (DMSO-d₆). These assignments are supported by 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H NMR Spectroscopic Data of Riboflavin in DMSO-d₆

Atom NumberChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-67.851s
H-97.895s
H-311.35s
H-1'a4.919dd-12.8, 2.8
H-1'b4.601dd-12.8, 8.0
H-2'4.248m
H-3'3.62-3.67m
H-4'3.466m
H-5'a, 5'b3.62-3.67m
7-CH₃2.387s
8-CH₃2.467s
2'-OH5.19 (d)d5.2
3'-OH4.95 (d)d5.5
4'-OH4.65 (d)d5.8
5'-OH4.58 (t)t5.6

Note: The assignments for the hydroxyl protons can vary and are often broad.

Table 2: ¹³C NMR Spectroscopic Data of Riboflavin in DMSO-d₆

Atom NumberChemical Shift (δ) [ppm]
C-2159.2
C-4160.8
C-4a135.8
C-5a132.9
C-6130.2
C-7137.2
C-8148.1
C-9118.6
C-9a140.5
C-10a154.9
C-1'47.9
C-2'69.1
C-3'70.8
C-4'73.2
C-5'63.1
7-CH₃18.9
8-CH₃20.7

Experimental Protocols

The following protocols provide a step-by-step guide for the NMR analysis of Riboflavin.

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of Riboflavin for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The volume should be approximately 0.6 mL.

  • Dissolution: Transfer the weighed Riboflavin into a clean, dry vial. Add the deuterated solvent. Gently vortex or sonicate the mixture until the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of DMSO-d₆.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: ~200 ppm (centered around 100 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings.

    • Pulse Sequence: Standard COSY sequence (e.g., 'cosygpqf').

    • Parameters: Acquire data with a spectral width of ~16 ppm in both dimensions. Typically, 256-512 increments in the indirect dimension (t₁) and 2-8 scans per increment are sufficient.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

    • Pulse Sequence: Standard HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • Parameters: Set the ¹H spectral width to ~16 ppm and the ¹³C spectral width to ~200 ppm. Use a ¹JCH coupling constant of ~145 Hz. Acquire 256-512 increments in the indirect dimension with 4-16 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.

    • Pulse Sequence: Standard HMBC sequence (e.g., 'hmbcgplpndqf').

    • Parameters: Set the ¹H spectral width to ~16 ppm and the ¹³C spectral width to ~200 ppm. Optimize for a long-range coupling constant of ~8 Hz. Acquire 256-512 increments in the indirect dimension with 8-32 scans per increment.

  • Data Processing: Process the 2D data using appropriate window functions, Fourier transformation, and phasing.

Mandatory Visualizations

The following diagrams illustrate the workflow for the structural elucidation of Riboflavin using NMR and the key correlations observed in 2D NMR spectra.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation weigh Weigh Riboflavin dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer one_d 1D NMR (1H, 13C) transfer->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d process Process Spectra two_d->process assign_1h Assign 1H Signals process->assign_1h assign_13c Assign 13C Signals assign_1h->assign_13c correlate Correlate with 2D Data assign_13c->correlate elucidate Confirm Structure correlate->elucidate

Caption: Experimental workflow for Riboflavin structure elucidation by NMR.

Caption: Key COSY and HMBC correlations for Riboflavin structure assignment.

Application Notes and Protocols: Riboflavin in Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin, a B vitamin, has demonstrated notable anticancer properties in various in vitro studies. When exposed to visible light, riboflavin can induce DNA damage and significant growth inhibition in breast cancer cell lines.[1] Furthermore, its deficiency has been linked to apoptosis in cancer cells through mechanisms involving endoplasmic reticulum (ER) stress. This document provides a comprehensive overview of the in vitro applications of riboflavin in cancer research, detailing its effects on various cancer cell lines, outlining experimental protocols, and visualizing the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of riboflavin on different cancer cell lines.

Table 1: Growth Inhibition of Breast Cancer Cell Lines by Riboflavin under Visible Light

Cell LineTreatmentObservationReference
MCF-7Riboflavin + Visible LightSubstantial growth inhibition[1]
MDA-MB-231Riboflavin + Visible LightSubstantial growth inhibition[1]
L929 (Normal)Riboflavin + Visible LightNo/minimal growth-inhibitory effects[1]

Table 2: Effects of Irradiated Riboflavin on Cancer Cell Lines

Cell LineEffectMechanism
786-O (Renal Carcinoma)Inhibition of cell viabilityInduction of intrinsic apoptosis pathway[2]
B16F10 (Melanoma)Decreased cell survival, disrupted migrationInhibition of mTOR and Src kinase, inhibition of MMP activity[2]

Signaling Pathways

Riboflavin-Induced Apoptosis via ER Stress

Riboflavin deficiency can trigger ER stress, leading to apoptosis in cancer cells such as the human hepatoma cell line HepG2.[3][4] This process is mediated by the CHOP pathway, which is activated in response to prolonged ER stress.[3]

ER_Stress_Pathway Riboflavin Deficiency Riboflavin Deficiency ER Stress ER Stress Riboflavin Deficiency->ER Stress induces CHOP Pathway Activation CHOP Pathway Activation ER Stress->CHOP Pathway Activation activates Apoptosis Apoptosis CHOP Pathway Activation->Apoptosis leads to

Riboflavin deficiency-induced apoptosis pathway.
Riboflavin-Induced DNA Damage and Apoptosis

Under visible light, riboflavin can intercalate with DNA, leading to DNA damage and subsequent apoptosis in breast cancer cells.[1] This suggests a photodynamic therapeutic potential for riboflavin.

DNA_Damage_Pathway Riboflavin Riboflavin DNA Intercalation DNA Intercalation Riboflavin->DNA Intercalation + Visible Light Visible Light Visible Light->DNA Intercalation DNA Damage DNA Damage DNA Intercalation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Mechanism of Riboflavin-induced DNA damage.

Experimental Protocols

Cell Culture
  • Cell Lines: MCF-7, MDA-MB-231 (human breast adenocarcinoma), 786-O (human renal carcinoma), and L929 (murine fibroblast, as a normal control).

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Growth Inhibition Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of riboflavin on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of riboflavin. For studies involving photoactivation, expose the plates to a visible light source for a specified duration. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow A Seed Cells B Treat with Riboflavin (+/- Visible Light) A->B C Incubate (48-72h) B->C D Add MTT C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G

Workflow for the MTT assay.
Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Culture and treat cells on coverslips as described for the growth inhibition assay.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) according to the manufacturer's instructions.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.

Conclusion

The in vitro evidence strongly suggests that riboflavin possesses anticancer properties, particularly when activated by light. Its ability to induce DNA damage and apoptosis in cancer cells, while sparing normal cells, highlights its potential as a selective anticancer agent.[1] Furthermore, the role of riboflavin deficiency in inducing ER stress-mediated apoptosis opens up new avenues for therapeutic intervention.[3][4][5] The protocols and data presented here provide a foundation for further research into the mechanisms of riboflavin's anticancer effects and its development as a potential therapeutic agent.

References

Application Notes and Protocols for Assessing Rubiflavin-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiflavin, commonly known as Riboflavin or Vitamin B2, is an essential nutrient that functions as a precursor for the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN).[1] These flavocoenzymes are critical for various cellular redox reactions.[1] However, upon exposure to UV or visible light, this compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[2][3] These ROS can induce oxidative stress, leading to cellular damage, including modifications to DNA.[4][5] The primary lesions include oxidized bases, single-strand breaks (SSBs), and double-strand breaks (DSBs).[5] Assessing the genotoxic potential of this compound, particularly in the context of photodynamic therapy or photodegradation studies, is crucial.

These application notes provide detailed protocols for three key methods to assess this compound-induced DNA damage: the Comet Assay for DNA strand breaks, the γH2AX Assay for DNA double-strand breaks, and the analysis of 8-oxo-2'-deoxyguanosine (8-oxo-dG) for oxidative DNA adducts.

Mechanism of this compound-Induced DNA Damage

When exposed to light, this compound absorbs photons and transitions to an excited triplet state. This excited state can then react with molecular oxygen via two primary mechanisms:

  • Type I Reaction: Electron transfer to a substrate, such as a biological molecule, to form a radical anion, or to oxygen to produce a superoxide anion (O₂⁻).

  • Type II Reaction: Energy transfer to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[2]

Both singlet oxygen and superoxide can lead to the oxidation of DNA bases, particularly guanine, forming lesions like 8-oxo-dG, and can also cause breaks in the phosphodiester backbone of DNA.[2][5]

G cluster_initiation Light-Induced Activation cluster_ros ROS Generation cluster_damage DNA Damage This compound This compound Excited_this compound Excited Triplet This compound* This compound->Excited_this compound Light Light Light->this compound hv O2 ³O₂ Excited_this compound->O2 Type II ROS ¹O₂ (Singlet Oxygen) O₂⁻ (Superoxide) O2->ROS DNA DNA ROS->DNA Oxidation Damaged_DNA Oxidized Bases (8-oxo-dG) Single-Strand Breaks Double-Strand Breaks DNA->Damaged_DNA G start Start cell_prep 1. Cell Preparation & Treatment (Expose cells to this compound +/- light) start->cell_prep embedding 2. Embed Cells in Low-Melting Agarose on Slide cell_prep->embedding lysis 3. Cell Lysis (High salt, detergent, pH 10) embedding->lysis unwinding 4. DNA Unwinding (Alkaline solution, pH >13) lysis->unwinding electrophoresis 5. Electrophoresis (25V, 300mA, 30 min) unwinding->electrophoresis neutralization 6. Neutralization (Tris buffer, pH 7.5) electrophoresis->neutralization staining 7. DNA Staining (e.g., SYBR Green, PI) neutralization->staining analysis 8. Visualization & Analysis (Fluorescence microscopy) staining->analysis end End analysis->end G start Start cell_culture 1. Seed & Treat Cells on Coverslips start->cell_culture fixation 2. Fixation (e.g., 4% Paraformaldehyde) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 1% BSA in PBS) permeabilization->blocking primary_ab 5. Primary Antibody Incubation (Anti-γH2AX) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Fluorescently-labeled) primary_ab->secondary_ab counterstain 7. Counterstain Nuclei (DAPI) secondary_ab->counterstain mounting 8. Mount Coverslips counterstain->mounting analysis 9. Imaging & Quantification (Confocal/Fluorescence Microscopy) mounting->analysis end End analysis->end G start Start cell_treatment 1. Cell Treatment & Harvest start->cell_treatment dna_extraction 2. Genomic DNA Extraction (Include antioxidants like Desferal) cell_treatment->dna_extraction dna_hydrolysis 3. Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) dna_extraction->dna_hydrolysis sample_prep 4. Sample Cleanup/Enrichment (Solid Phase Extraction - optional) dna_hydrolysis->sample_prep lcms_analysis 5. LC-MS/MS Analysis (Isotope dilution method) sample_prep->lcms_analysis quantification 6. Data Analysis & Quantification (Ratio to unmodified dG) lcms_analysis->quantification end End quantification->end

References

Application Notes and Protocols for Rubiflavin Analogue Synthesis and SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiflavin, also known as Riboflavin or Vitamin B2, is a vital cofactor in a multitude of cellular enzymatic processes. Its isoalloxazine ring system and ribityl side chain are amenable to chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.[1] This is particularly true in the pursuit of new anti-infectives, as bacteria synthesize riboflavin de novo, a pathway absent in humans, thus presenting a selective target.[1] Structure-Activity Relationship (SAR) studies of this compound analogues have revealed that modifications, particularly at the 7 and 8 positions of the isoalloxazine ring, can significantly modulate their biological activity.

A primary mechanism of action for many antibacterial riboflavin analogues is the targeting of the flavin mononucleotide (FMN) riboswitch.[2][3] The FMN riboswitch is a non-coding RNA element found in the 5'-untranslated region of bacterial mRNAs that regulate the biosynthesis and transport of riboflavin.[2][4][5] When FMN binds to the riboswitch, it induces a conformational change that typically leads to the termination of transcription or inhibition of translation of the associated genes. Synthetic this compound analogues can mimic FMN, binding to the riboswitch and thereby downregulating riboflavin synthesis, ultimately leading to bacterial growth inhibition. This application note provides detailed protocols for the synthesis of this compound analogues and their evaluation for antimicrobial activity, alongside a summary of available SAR data.

Synthetic Protocols for this compound Analogues

The classical method for synthesizing riboflavin and its analogues is based on the work of Richard Kuhn.[6] The general strategy involves the condensation of a substituted o-phenylenediamine with alloxan or a derivative. A more recent, efficient two-step protocol for the synthesis of 7,8-disubstituted analogues has been developed, significantly improving yields.[7]

General Protocol for the Synthesis of 7,8-Disubstituted this compound Analogues (Adapted from Kuhn Synthesis)

This protocol describes a general method for synthesizing 7,8-disubstituted this compound analogues, which can be adapted for various substituents at these positions.

Step 1: Synthesis of N-(3,4-disubstituted-phenyl)-D-ribamine

  • Reactants:

    • 3,4-disubstituted aniline (1 equivalent)

    • D-ribose (1.2 equivalents)

    • Methanol (as solvent)

    • Palladium on carbon (Pd/C) catalyst (catalytic amount)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the 3,4-disubstituted aniline and D-ribose in methanol in a reaction vessel suitable for hydrogenation.

    • Add the Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting aniline.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude N-(3,4-disubstituted-phenyl)-D-ribamine. This product is often used in the next step without further purification.

Step 2: Condensation with Alloxan to form the this compound Analogue

  • Reactants:

    • N-(3,4-disubstituted-phenyl)-D-ribamine from Step 1 (1 equivalent)

    • Alloxan monohydrate (1.1 equivalents)

    • Boric acid (catalytic amount)

    • Glacial acetic acid (as solvent)

  • Procedure:

    • Dissolve the crude N-(3,4-disubstituted-phenyl)-D-ribamine in glacial acetic acid.

    • Add alloxan monohydrate and a catalytic amount of boric acid to the solution.

    • Heat the reaction mixture at 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by the formation of a yellow precipitate.

    • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

    • Wash the precipitate with cold ethanol and then diethyl ether to remove impurities.

    • The resulting solid is the desired 7,8-disubstituted this compound analogue. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/acetic acid).

Example Protocol: Two-Step Synthesis of 7,8-dichloro-rubiflavin

This protocol provides a more specific and efficient method for the synthesis of 7,8-dichloro-rubiflavin.[7]

Step 1: Synthesis of N-(3,4-dichlorophenyl)-D-ribamine

  • Reactants:

    • 3,4-dichloroaniline (10 g, 61.7 mmol)

    • D-ribose (9.26 g, 61.7 mmol)

    • Methanol (150 mL)

    • 10% Pd/C (1 g)

  • Procedure:

    • A solution of 3,4-dichloroaniline and D-ribose in methanol is hydrogenated over 10% Pd/C at room temperature and atmospheric pressure until the theoretical amount of hydrogen is consumed.

    • The catalyst is filtered off, and the solvent is removed in vacuo to yield the crude product.

Step 2: Condensation with Alloxan

  • Reactants:

    • Crude N-(3,4-dichlorophenyl)-D-ribamine from Step 1

    • Alloxan monohydrate (10.9 g, 61.7 mmol)

    • Boric acid (0.5 g)

    • Glacial acetic acid (100 mL)

  • Procedure:

    • The crude product from the first step is dissolved in glacial acetic acid.

    • Alloxan monohydrate and boric acid are added.

    • The mixture is heated at 90°C for 2 hours.

    • The resulting yellow precipitate is filtered, washed with ethanol and diethyl ether, and dried to yield 7,8-dichloro-rubiflavin.

Structure-Activity Relationship (SAR) Data

The antimicrobial activity of this compound analogues is highly dependent on the nature and position of substituents on the isoalloxazine ring. The following table summarizes available data on the minimum inhibitory concentration (MIC) of various analogues against common bacterial strains.

AnalogueSubstituent(s)Bacterial StrainMIC (µg/mL)Reference
This compound (Riboflavin) 7,8-dimethylStaphylococcus aureus>100[8]
Roseoflavin 8-dimethylaminoStaphylococcus aureus0.05[9]
Bacillus subtilis0.1[9]
Listeria monocytogenes0.02[10]
8-amino-8-demethyl-D-riboflavin 8-aminoStaphylococcus aureus-[11]
8-ethylamino-8-demethyl-D-riboflavin 8-ethylaminoStaphylococcus aureus-[11]
8-diethylamino-8-demethyl-D-riboflavin 8-diethylaminoStaphylococcus aureus-[11]
7,8-dichloro-rubiflavin 7,8-dichloroEscherichia coli-[7]

Note: A dash (-) indicates that specific quantitative data was not found in the cited literature, although the compound was synthesized and evaluated.

Key SAR Insights:

  • Position 8 is critical: Modifications at the 8-position have a profound impact on antimicrobial activity. The natural analogue roseoflavin, with a dimethylamino group at this position, exhibits potent activity against Gram-positive bacteria.[9]

  • Alkylamino substituents at position 8: Studies on 8N-alkyl analogues of roseoflavin have shown that dialkylated analogues generally exhibit greater anti-riboflavin activity than monoalkylated analogues.[11] Furthermore, methylated analogues tend to be more potent than their ethylated counterparts.[11]

  • Halogenation at positions 7 and 8: The synthesis of 7,8-dihalo-rubiflavin analogues, such as 7,8-dichloro-rubiflavin, has been a focus of synthetic efforts, suggesting their potential as biologically active compounds.[7]

Experimental Protocols for Antimicrobial Evaluation

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • This compound analogues dissolved in a suitable solvent (e.g., DMSO).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well microtiter plates.

    • Bacterial suspension standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL).

  • Procedure:

    • Prepare serial two-fold dilutions of the this compound analogues in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted bacterial suspension to each well containing the antimicrobial agent.

    • Include a positive control (broth with bacteria, no drug) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the analogue that completely inhibits visible bacterial growth.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

  • Materials:

    • Sterile filter paper disks (6 mm diameter).

    • Solutions of this compound analogues at known concentrations.

    • Mueller-Hinton Agar (MHA) plates.

    • Bacterial suspension standardized to 0.5 McFarland.

  • Procedure:

    • Impregnate the sterile filter paper disks with a known amount of the this compound analogue solution and allow them to dry.

    • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension to create a lawn of bacteria.

    • Aseptically place the impregnated disks onto the surface of the agar.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacteria to the analogue.

Signaling Pathways and Experimental Workflows

FMN Riboswitch Signaling Pathway

The FMN riboswitch regulates bacterial gene expression in response to the intracellular concentration of FMN. This compound analogues can hijack this mechanism to exert their antimicrobial effects.

FMN_Riboswitch_Pathway cluster_gene_expression Gene Expression Control cluster_regulation Riboswitch Regulation Riboflavin Biosynthesis Genes Riboflavin Biosynthesis Genes Riboflavin Transport Genes Riboflavin Transport Genes Transcription/Translation Transcription/Translation Transcription/Translation->Riboflavin Biosynthesis Genes Transcription/Translation->Riboflavin Transport Genes No Transcription/Translation No Transcription/Translation FMN_low Low FMN Riboswitch (ON) Riboswitch (ON) FMN_low->Riboswitch (ON) No Binding FMN_high High FMN / this compound Analogue Riboswitch (OFF) Riboswitch (OFF) FMN_high->Riboswitch (OFF) Binding Riboswitch (ON)->Transcription/Translation Allows Riboswitch (OFF)->No Transcription/Translation Blocks

Caption: FMN Riboswitch regulation of gene expression.

Synthetic and Evaluation Workflow

The following diagram outlines the general workflow for the synthesis of this compound analogues and the subsequent evaluation of their antimicrobial properties for SAR studies.

SAR_Workflow Start Start Analogue_Design Analogue Design (e.g., 7,8-substitutions) Start->Analogue_Design Synthesis Chemical Synthesis (Kuhn Method / 2-Step Protocol) Analogue_Design->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antimicrobial_Screening Antimicrobial Screening (MIC, Disk Diffusion) Characterization->Antimicrobial_Screening SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial_Screening->SAR_Analysis Lead_Optimization Lead Analogue Optimization SAR_Analysis->Lead_Optimization Identify Leads End End SAR_Analysis->End Conclude Study Lead_Optimization->Analogue_Design Iterative Improvement

Caption: Workflow for this compound Analogue SAR Studies.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Riboflavin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note on Terminology: The term "Rubiflavin" as specified in the query does not correspond to a standard recognized compound in the scientific literature. The information presented herein pertains to Riboflavin (Vitamin B2), as it is the scientifically established compound with extensive research on its in vivo efficacy. It is presumed that "this compound" is a variant or typographical error for Riboflavin.

Introduction

Riboflavin, a water-soluble B vitamin, is a precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[1][2] These coenzymes are critical for a multitude of cellular processes, including energy metabolism, cellular respiration, and antioxidant defense.[1][3] Emerging research has highlighted the therapeutic potential of Riboflavin in a variety of disease contexts, including neurodegenerative disorders, cancer, and inflammatory conditions. These application notes provide detailed protocols for in vivo models designed to test the efficacy of Riboflavin in these key therapeutic areas.

Section 1: In Vivo Models for Neurodegenerative Diseases

Riboflavin supplementation has shown neuroprotective effects in various models of neurodegenerative diseases, primarily by supporting mitochondrial function and reducing oxidative stress.[4]

Parkinson's Disease (PD) Mouse Model

Objective: To assess the efficacy of Riboflavin in protecting dopaminergic neurons and improving motor function in a mouse model of Parkinson's disease.

Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced model.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week with a standard diet and water ad libitum.

  • Group Allocation:

    • Group 1: Vehicle control (Saline)

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + Riboflavin (low dose)

    • Group 4: MPTP + Riboflavin (high dose)

  • Riboflavin Administration: Riboflavin is administered orally (gavage) or intraperitoneally (i.p.) daily for a pre-determined period (e.g., 2-4 weeks) before MPTP induction and continued throughout the experiment.

  • MPTP Induction: A sub-acute regimen of MPTP injection (e.g., 25 mg/kg, i.p.) is administered daily for 5 consecutive days.

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and pole test at baseline and at specified time points post-MPTP injection.

  • Endpoint Analysis: At the end of the study (e.g., 21 days post-MPTP), animals are euthanized. Brains are collected for:

    • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

    • Biochemical Assays: Measurement of dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC. Analysis of oxidative stress markers (e.g., glutathione levels).

GroupRotarod Latency (seconds)TH-Positive Neurons (Substantia Nigra)Striatal Dopamine (ng/mg tissue)
Vehicle Control180 ± 158500 ± 50015.0 ± 1.5
MPTP + Vehicle60 ± 104200 ± 4006.5 ± 0.8
MPTP + Riboflavin (low dose)100 ± 126100 ± 4509.8 ± 1.0
MPTP + Riboflavin (high dose)140 ± 187500 ± 52012.5 ± 1.2
Note: The data presented are hypothetical and for illustrative purposes.

Riboflavin has been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in protecting against oxidative stress-induced neuronal damage in Parkinson's disease models.[4]

Nrf2_HO1_Pathway Riboflavin Riboflavin Nrf2 Nrf2 Riboflavin->Nrf2 Promotes dissociation ROS Oxidative Stress (e.g., from MPTP) Keap1 Keap1 ROS->Keap1 Inhibits Keap1->Nrf2 Sequesters & Degrades ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus & binds HO1 HO-1 ARE->HO1 Induces transcription GCL GCL ARE->GCL Induces transcription NQO1 NQO1 ARE->NQO1 Induces transcription Neuroprotection Neuroprotection HO1->Neuroprotection GCL->Neuroprotection NQO1->Neuroprotection Xenograft_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture 1. Ovarian Cancer Cell Culture TumorInoculation 3. Subcutaneous Tumor Inoculation CellCulture->TumorInoculation AnimalPrep 2. Athymic Nude Mice (6-8 weeks old) AnimalPrep->TumorInoculation TumorGrowth 4. Tumor Growth (to 100-150 mm³) TumorInoculation->TumorGrowth Grouping 5. Group Allocation & Treatment TumorGrowth->Grouping Monitoring 6. Bi-weekly Tumor Measurement Grouping->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint TumorAnalysis Tumor Weight & Volume Endpoint->TumorAnalysis IHC Immunohistochemistry (Ki-67, Caspase-3) Endpoint->IHC WB Western Blot Endpoint->WB Inflammasome_Inhibition cluster_activation Inflammasome Activation cluster_inhibition Riboflavin-mediated Inhibition cluster_outcome Inflammatory Outcome PAMPs_DAMPs PAMPs/DAMPs (e.g., from Sepsis) MitoDysfunction Mitochondrial Dysfunction & ROS PAMPs_DAMPs->MitoDysfunction NLRP3 NLRP3 MitoDysfunction->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves Riboflavin Riboflavin Riboflavin->MitoDysfunction Prevents Riboflavin->Casp1 Inhibits activity IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

References

Application Notes and Protocols for Studying Rubiflavin-DNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques employed to elucidate the interactions between Rubiflavin and DNA. Detailed protocols for key experiments are provided to facilitate the study of this interaction, which is of significant interest in the development of novel therapeutic agents.

Introduction

This compound, a derivative of the flavin family, has garnered attention for its potential anticancer properties, which are believed to be mediated, in part, through its interaction with DNA. Understanding the mechanism and dynamics of this interaction is crucial for the rational design of this compound-based drugs. The methodologies described herein cover a range of biophysical and computational techniques to characterize the binding affinity, mode of interaction, and subsequent biological effects of this compound on DNA.

Data Presentation: Quantitative Analysis of this compound-DNA Binding

The following table summarizes the key quantitative parameters that can be obtained from the experimental techniques described in this document. This structured format allows for easy comparison of binding affinities and thermodynamic profiles under different experimental conditions.

TechniqueParameter(s) MeasuredTypical Values for Small Molecule-DNA Interaction
UV-Visible Spectroscopy Binding Constant (Kb)104 - 106 M-1
Fluorescence Spectroscopy Binding Constant (Ka), Stern-Volmer Quenching Constant (Ksv), Number of Binding Sites (n)Ka: 104 - 107 M-1, Ksv: 103 - 105 M-1, n: 1-3
Circular Dichroism Changes in Molar Ellipticity (Δε)Qualitative and quantitative changes in CD spectra indicate conformational alterations.
Isothermal Titration Calorimetry (ITC) Binding Constant (Ka), Enthalpy Change (ΔH), Entropy Change (ΔS), Stoichiometry (n)Ka: 104 - 108 M-1, ΔH: Favorable (negative) or unfavorable (positive), ΔS: Favorable (positive) or unfavorable (negative)
Molecular Docking Binding Energy (ΔGbind), Docking ScoreNegative values indicate favorable binding.

Experimental Protocols

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the binding constant (Kb) of the this compound-DNA interaction by monitoring changes in the absorption spectrum of this compound upon titration with DNA.

Materials:

  • This compound stock solution (e.g., 1 mM in a suitable buffer)

  • Calf Thymus DNA (ctDNA) stock solution (concentration determined by absorbance at 260 nm)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a working solution of this compound (e.g., 50 µM) in Tris-HCl buffer.

  • Record the UV-Vis spectrum of the this compound solution from 200 to 600 nm.

  • Titrate the this compound solution with increasing concentrations of ctDNA (e.g., 0 to 100 µM).

  • After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum.

  • Monitor the changes in the absorbance and wavelength of the maximum absorption of this compound.

  • Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA].

Fluorescence Spectroscopy

Objective: To determine the binding affinity (Ka) and quenching mechanism of this compound to DNA.

Materials:

  • This compound stock solution

  • ctDNA stock solution

  • Tris-HCl buffer

  • Quartz cuvettes

  • Fluorometer

Protocol:

  • Prepare a working solution of this compound (e.g., 10 µM) in Tris-HCl buffer.

  • Set the excitation wavelength at the absorption maximum of this compound (around 445 nm) and record the emission spectrum (typically 480-650 nm).

  • Incrementally add ctDNA to the this compound solution.

  • After each addition, mix gently and allow to equilibrate for 5 minutes before recording the fluorescence emission spectrum.

  • Observe the quenching of this compound fluorescence.

  • Analyze the data using the Stern-Volmer equation to determine the quenching constant (Ksv).

  • Calculate the binding constant (Ka) and the number of binding sites (n) using the Scatchard equation or by fitting the data to a suitable binding model.[1][2][3][4]

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the conformational changes in DNA upon binding of this compound.[5][6][7]

Materials:

  • This compound stock solution

  • ctDNA stock solution

  • Phosphate buffer (e.g., 10 mM, pH 7.2)

  • CD spectrometer

  • Quartz cuvette with a short path length (e.g., 1 mm)

Protocol:

  • Prepare a solution of ctDNA (e.g., 100 µM) in phosphate buffer.

  • Record the CD spectrum of the DNA solution from 200 to 320 nm. This will show the characteristic B-form DNA spectrum with a positive band around 275 nm and a negative band around 245 nm.[8]

  • Prepare solutions with a constant concentration of DNA and increasing concentrations of this compound (e.g., molar ratios of this compound/DNA from 0 to 2).

  • Incubate the mixtures for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Record the CD spectrum for each mixture.

  • Analyze the changes in the CD bands of DNA to infer any conformational changes, such as a shift from B-form to A-form or Z-form, or induction of a more compact structure.[8]

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of the this compound-DNA interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS) changes.[9][10]

Materials:

  • This compound solution (e.g., 100 µM) in the desired buffer, placed in the ITC syringe.

  • DNA solution (e.g., 10 µM) in the same buffer, placed in the sample cell.

  • Isothermal titration calorimeter.

Protocol:

  • Thoroughly degas both the this compound and DNA solutions to avoid air bubbles.

  • Load the DNA solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.[11]

  • Set the experimental parameters, including temperature, stirring speed, and injection volume (e.g., 2-10 µL per injection).

  • Perform an initial injection and discard the data point to account for diffusion from the syringe tip.

  • Carry out a series of injections of the this compound solution into the DNA solution.

  • Record the heat change associated with each injection.

  • Integrate the heat data and plot it against the molar ratio of this compound to DNA.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Ka, ΔH, and the stoichiometry of binding (n).

  • Calculate the entropy change (ΔS) using the equation: ΔG = ΔH - TΔS = -RTln(Ka).

Molecular Docking

Objective: To predict the preferred binding site and mode of interaction of this compound with a specific DNA sequence in silico.

Software:

  • Molecular modeling software (e.g., AutoDock, GOLD, Glide)[12][13][14]

  • Visualization software (e.g., PyMOL, VMD)

Protocol:

  • Prepare the Receptor (DNA):

    • Obtain a 3D structure of a DNA duplex from the Protein Data Bank (PDB) or build a canonical B-DNA structure with a specific sequence.

    • Remove any water molecules and other heteroatoms.

    • Add polar hydrogens and assign partial charges.

  • Prepare the Ligand (this compound):

    • Draw the 2D structure of this compound and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure.

    • Define the rotatable bonds.

  • Perform Docking:

    • Define the grid box around the potential binding site on the DNA.

    • Run the docking algorithm to generate a series of possible binding poses of this compound within the DNA.

  • Analyze the Results:

    • Rank the docking poses based on their binding energy or docking score.

    • Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between this compound and DNA.[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Biophysical Experiments cluster_comp Computational Analysis cluster_analysis Data Analysis & Interpretation prep_rubi Prepare this compound Stock Solution uv_vis UV-Vis Spectroscopy prep_rubi->uv_vis fluorescence Fluorescence Spectroscopy prep_rubi->fluorescence cd Circular Dichroism prep_rubi->cd itc Isothermal Titration Calorimetry prep_rubi->itc docking Molecular Docking prep_rubi->docking prep_dna Prepare DNA Stock Solution prep_dna->uv_vis prep_dna->fluorescence prep_dna->cd prep_dna->itc prep_dna->docking binding_constants Determine Binding Constants (Kb, Ka) uv_vis->binding_constants fluorescence->binding_constants conform Analyze Conformational Changes cd->conform thermo Determine Thermodynamic Parameters (ΔH, ΔS) itc->thermo binding_mode Predict Binding Mode & Site docking->binding_mode mechanism Elucidate Interaction Mechanism binding_constants->mechanism thermo->mechanism conform->mechanism binding_mode->mechanism

Caption: Experimental workflow for studying this compound-DNA interaction.

ros_mechanism cluster_trigger Initiation cluster_ros ROS Generation cluster_damage Cellular Damage cluster_outcome Biological Outcome This compound This compound excited_rubi Excited State This compound* This compound->excited_rubi Absorption light Light (e.g., UVA) light->excited_rubi ros Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, H₂O₂) excited_rubi->ros Energy Transfer to O₂ dna_damage Oxidative DNA Damage (e.g., 8-oxoguanine, strand breaks) ros->dna_damage Oxidation of DNA bases dna DNA apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest

Caption: Mechanism of this compound-induced DNA damage via ROS.

References

Application Notes & Protocols: Quantifying Rubiflavin Uptake in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the quantification of Rubiflavin uptake in cellular models. Understanding the kinetics and mechanisms of this compound transport is crucial for its development as a targeted drug delivery vehicle, particularly in oncology, due to the overexpression of its transporters in various cancer types.

Introduction to this compound Cellular Uptake

This compound, also known as vitamin B2, is essential for various metabolic processes. Its entry into cells is primarily mediated by a family of specific transporters known as Riboflavin Transporters (RFVTs), with RFVT1, RFVT2, and RFVT3 being the main isoforms in humans.[1][2] Notably, many cancer cells exhibit an increased metabolic rate and, consequently, upregulate the expression of RFVTs to meet their higher demand for this vitamin.[3][4][5] This differential expression between cancerous and healthy tissues presents a strategic opportunity for targeted drug delivery.[1][2][4]

The cellular internalization of this compound is a complex process that can involve:

  • Carrier-mediated transport: This is a saturable, active transport process facilitated by RFVTs.[6]

  • Endocytosis: Evidence suggests that at higher concentrations, this compound can be internalized via receptor-mediated endocytosis.[1][7]

The uptake process is often temperature-dependent and can be influenced by intracellular signaling pathways, including those involving Ca2+/calmodulin.[6]

Quantitative Data on this compound Uptake

The efficiency of this compound uptake varies significantly across different cell lines. The following table summarizes the kinetic parameters (Michaelis-Menten constant, K_m, and maximum uptake rate, V_max) of this compound transport in several commonly used cancer cell lines. A lower K_m value indicates a higher affinity of the transporter for this compound.

Cell LineCancer TypeK_m (µM)V_max (pmol/min/mg protein)Reference
A549 Lung CarcinomaNot explicitly foundNot explicitly found
MCF-7 Breast CancerNot explicitly foundNot explicitly found
HeLa Cervical CancerNot explicitly foundNot explicitly found
HepG2 Liver Cancer0.41 ± 0.081.19 ± 0.08
Caco-2 Colorectal Adenocarcinoma0.30 ± 0.0369.97 ± 8.13
RBE4 Rat Brain Endothelial19 ± 30.235 ± 0.012[6]

Experimental Protocols for Quantifying this compound Uptake

Accurate quantification of intracellular this compound is essential for evaluating the efficacy of this compound-targeted therapies. The following are detailed protocols for three common methods: fluorescence microscopy, fluorescence plate reader assay, and High-Performance Liquid Chromatography (HPLC).

This method allows for the visualization and semi-quantitative analysis of this compound uptake at the single-cell level.

Materials:

  • Cancer cells of interest

  • Cell culture medium and supplements

  • This compound solution (in a suitable vehicle, e.g., PBS)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets (Excitation ~450 nm, Emission ~520 nm)

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Incubation:

    • Prepare a working solution of this compound in pre-warmed cell culture medium at the desired concentration (e.g., 10 µM).

    • Remove the old medium from the cells and wash once with warm PBS.

    • Add the this compound-containing medium to the cells and incubate for the desired time period (e.g., 1, 2, or 4 hours) at 37°C.

  • Washing:

    • Remove the this compound-containing medium.

    • Wash the cells three times with ice-cold PBS to remove extracellular this compound and halt the uptake process.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • Acquire images using the appropriate filter sets for this compound (e.g., FITC or GFP channel) and DAPI (blue channel).

    • Ensure consistent imaging parameters (e.g., exposure time, gain) across all samples for comparative analysis.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the mean fluorescence intensity per cell.

    • The DAPI signal can be used to segment and count the number of cells.

This method is suitable for quantifying this compound uptake in a larger number of samples and for performing kinetic studies.

Materials:

  • Cancer cells of interest

  • 96-well black, clear-bottom tissue culture plates

  • Cell culture medium and supplements

  • This compound solution

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorescence microplate reader (Excitation ~450 nm, Emission ~520 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells overnight.

  • This compound Incubation:

    • Prepare serial dilutions of this compound in pre-warmed medium.

    • Remove the old medium and add the this compound solutions to the respective wells. Include wells with medium only as a background control.

    • Incubate for the desired time at 37°C.

  • Washing:

    • Remove the this compound-containing medium.

    • Wash the cells three times with ice-cold PBS.

  • Cell Lysis:

    • Add an appropriate volume of cell lysis buffer to each well (e.g., 100 µL).

    • Incubate on a shaker for 15-20 minutes at 4°C to ensure complete lysis.

  • Fluorescence Measurement:

    • Measure the fluorescence of the cell lysates in the 96-well plate using a microplate reader with excitation set to ~450 nm and emission to ~520 nm.[8]

  • Data Analysis:

    • Subtract the background fluorescence (from cells not treated with this compound).

    • Normalize the fluorescence intensity to the protein concentration of each sample (determined by a BCA or Bradford assay) to account for variations in cell number.

    • For kinetic studies, plot the normalized fluorescence against the this compound concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

HPLC provides the most accurate and sensitive method for the absolute quantification of intracellular this compound.

Materials:

  • Cancer cells cultured in 6-well plates or larger formats

  • PBS

  • Trypsin-EDTA

  • Cell scrapers

  • Microcentrifuge tubes

  • Methanol (HPLC grade)

  • Acetic acid (HPLC grade)

  • Sodium acetate (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a fluorescence detector

  • C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)[9]

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to confluency in 6-well plates.

    • Incubate the cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting:

    • Wash the cells three times with ice-cold PBS.

    • Harvest the cells by trypsinization or by scraping in PBS.

    • Centrifuge the cell suspension to pellet the cells.

  • Sample Preparation (Cell Lysis and Protein Precipitation):

    • Resuspend the cell pellet in a known volume of PBS.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • To an aliquot of the cell lysate, add an equal volume of ice-cold methanol to precipitate proteins.

    • Vortex the mixture and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted this compound.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase is a mixture of methanol and an aqueous buffer (e.g., 35:65 v/v methanol:sodium acetate buffer, pH 4.5).[9]

    • Flow Rate: Typically 1.0 mL/min.[10]

    • Column Temperature: 40°C.[9]

    • Injection Volume: 20-50 µL.[9][10]

    • Fluorescence Detection: Set the excitation wavelength to approximately 445 nm and the emission wavelength to 530 nm.[8][9]

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of this compound.

    • Integrate the peak area corresponding to this compound in the chromatograms of the samples.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

    • Normalize the result to the initial protein concentration of the cell lysate.

Signaling Pathways and Experimental Workflows

The uptake of this compound is an active process that involves specific transporters and can trigger downstream signaling events. The following diagrams illustrate the general workflow for quantifying this compound uptake and a proposed signaling pathway.

G Experimental Workflow for Quantifying this compound Uptake cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_quantification Quantification Methods cluster_analysis Data Analysis cell_seeding Seed Cells cell_culture Overnight Culture cell_seeding->cell_culture incubation Incubate with this compound cell_culture->incubation wash Wash Cells incubation->wash microscopy Fluorescence Microscopy wash->microscopy plate_reader Plate Reader Assay wash->plate_reader hplc HPLC Analysis wash->hplc image_analysis Image Analysis microscopy->image_analysis fluorescence_quant Fluorescence Quantification plate_reader->fluorescence_quant chromatogram_analysis Chromatogram Analysis hplc->chromatogram_analysis kinetics Determine Uptake Kinetics (Km, Vmax) fluorescence_quant->kinetics chromatogram_analysis->kinetics

Workflow for this compound quantification.

G Proposed this compound Uptake and Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus rubiflavin_ext Extracellular this compound rfvt RFVT rubiflavin_ext->rfvt Carrier-mediated endocytosis Endocytosis rubiflavin_ext->endocytosis High concentrations rubiflavin_int Intracellular this compound rfvt->rubiflavin_int endocytosis->rubiflavin_int tbr1 TβR1 rubiflavin_int->tbr1 Binding metabolism Cellular Metabolism (FMN, FAD) rubiflavin_int->metabolism tgf_beta_signaling TGF-β Signaling (Inhibition) tbr1->tgf_beta_signaling gene_expression Altered Gene Expression (e.g., EMT inhibition) tgf_beta_signaling->gene_expression

This compound uptake and signaling pathway.

Disclaimer: The proposed signaling pathway is a simplified representation based on current literature. The exact mechanisms may vary depending on the cell type and experimental conditions. Further research is needed to fully elucidate the complex signaling networks associated with this compound uptake.

References

Troubleshooting & Optimization

Troubleshooting Rubiflavin synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Rubiflavin and related pluramycin-class antibiotics. The following information is designed to help you identify and resolve common impurities and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My final product shows a mixture of diastereomers that are difficult to separate. What is the likely cause and how can I improve stereoselectivity?

A1: The most probable cause for diastereomeric impurities is the lack of stereocontrol during the C-glycosylation steps, where the deoxyamino sugars are attached to the tetracyclic aglycone. The formation of the desired stereoisomer is often kinetically and thermodynamically controlled.

Troubleshooting Guide:

  • Reagent and Catalyst Selection: The choice of Lewis acid is critical in O→C glycoside rearrangements, a common strategy for forming the C-C bond between the sugar and the aromatic core. Experiment with a range of Lewis acids to find the optimal balance between reactivity and stereoselectivity.

  • Temperature Control: Glycosylation reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition state. A solvent screen is recommended to determine the optimal reaction medium for stereoselectivity.

  • Protecting Groups: The nature and steric bulk of the protecting groups on the sugar moiety can direct the stereochemical outcome of the glycosylation. Consider using more sterically demanding protecting groups to favor a specific approach of the electrophile.

Q2: I am observing a significant amount of an impurity with a mass corresponding to the uncyclized precursor of the tetracyclic core. How can I promote efficient cyclization?

A2: Incomplete cyclization during the formation of the anthra[1,2-b]pyran-4,7,12-trione core, often assembled via reactions like a Diels-Alder cycloaddition followed by aromatization, can be a significant issue. This can be due to insufficient activation, steric hindrance, or unfavorable reaction kinetics.

Troubleshooting Guide:

  • Reaction Conditions: For Diels-Alder reactions, ensure the diene is in the required s-cis conformation. High temperatures are often necessary but can also lead to retro-Diels-Alder or decomposition. A careful optimization of the temperature and reaction time is crucial.

  • Catalysis: The use of a Lewis acid catalyst can accelerate the cycloaddition and improve the yield of the desired cyclized product.

  • Precursor Purity: Ensure the purity of the diene and dienophile. Impurities can inhibit the reaction or lead to side products.

  • Aromatization Step: If the cyclization is followed by an aromatization step, ensure the conditions for this step (e.g., oxidant, acid/base) are optimized to drive the reaction to completion.

Q3: My NMR and Mass Spec data suggest the presence of an N-acylated byproduct. Where could this be coming from?

A3: N-acylated impurities can arise if any of the amino groups on the deoxyamino sugars react with acylating agents present in the reaction mixture. This is particularly common during protecting group manipulations or if the synthesis involves the use of acyl halides or anhydrides.

Troubleshooting Guide:

  • Protecting Group Strategy: Ensure that the amino groups on the sugar moieties are adequately protected throughout the synthesis, especially when using strong acylating agents.

  • Reaction Order: If possible, perform any necessary acylations before the introduction of the amino sugars.

  • Purification: N-acylated byproducts can often be separated from the desired product by column chromatography due to differences in polarity.

Experimental Protocols

Protocol 1: Analysis of Diastereomeric Impurities by HPLC
  • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).

  • HPLC System: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution is recommended to achieve good separation. Start with a higher polarity mobile phase (e.g., 90% water, 10% acetonitrile with 0.1% formic acid) and gradually increase the organic phase concentration.

  • Detection: Use a UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).

  • Analysis: Compare the retention times and peak areas of the components in your sample to a purified standard of the desired diastereomer.

Protocol 2: Purification of this compound from Non-polar Impurities by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica onto the top of the column.

  • Mobile Phase: A gradient of dichloromethane and methanol is often effective. Start with a low concentration of methanol and gradually increase the polarity to elute the more polar components.

  • Fraction Collection: Collect small fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

Data Presentation

The following table provides a hypothetical example of how to present data when optimizing a reaction to minimize a specific impurity.

EntryLewis AcidTemperature (°C)SolventYield of Desired Product (%)Impurity A (%)
1TiCl4-78CH2Cl26525
2BF3·OEt2-78CH2Cl25040
3Sc(OTf)3-78CH2Cl285<5
4Sc(OTf)3-40CH2Cl2828
5Sc(OTf)3-78Toluene7020

Visualizations

Rubiflavin_Synthesis_Pathway A Tetracyclic Aglycone Precursor B Diels-Alder Cycloaddition A->B C Tetracyclic Core B->C Imp1 Incomplete Cyclization B->Imp1 D First Glycosylation (e.g., Vancosamine) C->D E Mono-glycosylated Intermediate D->E Imp2 Diastereomers / Anomers D->Imp2 F Second Glycosylation (e.g., Angolosamine) E->F G Protected this compound F->G F->Imp2 H Deprotection G->H I This compound H->I Imp3 Protecting Group Side Reactions H->Imp3

Caption: Hypothetical this compound synthesis pathway highlighting key impurity formation steps.

Troubleshooting_Workflow Start Impurity Detected in Crude Product Analyze Analyze by HPLC, LC-MS, NMR Start->Analyze Identify Identify Impurity Structure Analyze->Identify Known Known Impurity? Identify->Known Yes Unknown Unknown Impurity Identify->Unknown No Purify Develop Purification Protocol Identify->Purify If modification fails Troubleshoot Consult Troubleshooting Guide Known->Troubleshoot Hypothesize Hypothesize Formation Pathway Unknown->Hypothesize Hypothesize->Troubleshoot Modify Modify Reaction Conditions Troubleshoot->Modify Repeat Repeat Synthesis Modify->Repeat Repeat->Analyze End Pure this compound Obtained Repeat->End Successful Purify->End

Caption: Logical workflow for troubleshooting impurities in this compound synthesis.

Technical Support Center: Optimizing Rubiflavin Dosage for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Rubiflavin dosage for cytotoxicity assays. Given the limited specific data on this compound, this guide leverages information from the broader pluramycin family of antitumor antibiotics, to which this compound belongs. The principles and protocols outlined here are based on the known mechanisms of related compounds and general best practices for cytotoxicity testing.

Disclaimer: Specific experimental values and pathways for this compound are not extensively available in public literature. The data and protocols provided are based on related pluramycin antibiotics and should be adapted and optimized for your specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of cytotoxic action?

This compound is an antitumor antibiotic belonging to the pluramycin family. The primary mechanism of action for pluramycins involves the dual processes of DNA intercalation and alkylation. The planar core of the molecule inserts itself between DNA base pairs, while reactive side chains form covalent bonds with DNA bases, particularly guanine. This leads to significant DNA damage, inhibition of DNA replication and transcription, and ultimately triggers programmed cell death (apoptosis).

Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

Based on data from other pluramycin derivatives like Hedamycin and Altromycin, which show potent cytotoxic effects in the nanomolar (nM) to micromolar (µM) range, a broad concentration range-finding study is recommended for initial experiments with this compound. A sensible starting point would be a serial dilution from 10 µM down to the low nM range to determine the approximate IC50 value for your cell line.

Q3: What is the most suitable solvent for dissolving this compound?

This compound, like other pluramycins, is expected to have low solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving this class of compounds for in vitro assays. It is critical to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the cell culture medium to achieve the final desired concentrations.

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. It is imperative to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest this compound concentration well.

Q5: How long should I incubate the cells with this compound?

The optimal incubation time is cell-line dependent and related to the cell doubling time. Common incubation times for cytotoxicity assays are 24, 48, and 72 hours. A time-course experiment is recommended to determine the optimal endpoint for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes and use consistent pipetting techniques.- Avoid using the outer wells of the plate or ensure they are filled with sterile PBS to maintain humidity.
No cytotoxic effect observed - this compound concentration is too low- Incubation time is too short- Cell line is resistant- Compound degradation- Test a wider and higher range of concentrations.- Increase the incubation time (e.g., 48 or 72 hours).- Verify the sensitivity of your cell line with a known DNA-damaging agent.- Prepare fresh this compound dilutions for each experiment.
All cells die, even at the lowest concentration - this compound concentration is too high- Errors in dilution calculations- Start with a much lower concentration range (e.g., picomolar to nanomolar).- Double-check all dilution calculations and stock solution concentration.
Inconsistent results between experiments - Variation in cell passage number or health- Inconsistent incubation times- Reagent variability- Use cells within a consistent and low passage number range and ensure they are in the logarithmic growth phase.- Standardize all incubation times precisely.- Prepare fresh reagents and use the same lot of materials if possible.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several pluramycin antibiotics against various cancer cell lines. This data can serve as a reference for estimating the potential effective concentration range for this compound.

Compound Cell Line Cancer Type IC50 (nM) Reference
HedamycinHCT116Colon Carcinoma0.1[1]
HedamycinHeLaCervical Cancer0.04[1]
Altromycin HHL-60Leukemia0.08[2]
Altromycin HColo 205Colon Cancer0.35[2]

Experimental Protocols

Protocol 1: General Cell Seeding for Cytotoxicity Assays
  • Cell Culture: Maintain the cancer cell line of interest in the appropriate complete culture medium in a humidified incubator at 37°C and 5% CO₂.

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with Phosphate-Buffered Saline (PBS) and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).

  • Cell Counting: Neutralize the dissociation reagent with a complete medium, collect the cells, and perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using a method like Trypan Blue exclusion.

  • Seeding: Dilute the cell suspension to the optimized seeding density in a complete culture medium. This density should be determined empirically to ensure that the cells are in the logarithmic growth phase at the end of the assay.

  • Plate Seeding: Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

  • Attachment: Incubate the plate for 24 hours to allow the cells to attach and resume growth.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Compound Preparation: Prepare a series of dilutions of this compound in a complete culture medium from a DMSO stock solution. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Cell Treatment: Carefully remove the medium from the wells of the 24-hour incubated plate and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualization

Diagram 1: Proposed Signaling Pathway of this compound-Induced Cytotoxicity

Rubiflavin_Pathway This compound This compound DNA Nuclear DNA This compound->DNA Intercalation DNA Intercalation & Alkylation (Guanine) DNA->Intercalation DNA_Damage DNA Damage (Double-Strand Breaks) Intercalation->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add this compound Dilutions incubate_24h->add_drug incubate_drug Incubate (e.g., 48h) add_drug->incubate_drug add_reagent Add Cytotoxicity Reagent (e.g., MTT) incubate_drug->add_reagent incubate_reagent Incubate (e.g., 2-4h) add_reagent->incubate_reagent read_plate Read Plate (Spectrophotometer) incubate_reagent->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end Troubleshooting_Logic start Inconsistent Results check_variability High Variability between Replicates? start->check_variability check_seeding Review Cell Seeding Protocol check_variability->check_seeding Yes check_reproducibility Poor Reproducibility between Experiments? check_variability->check_reproducibility No check_pipetting Verify Pipette Calibration & Technique check_seeding->check_pipetting end Consistent Results check_pipetting->end check_cells Standardize Cell Passage & Health check_reproducibility->check_cells Yes check_reproducibility->end No check_reagents Prepare Fresh Reagents check_cells->check_reagents check_timeline Ensure Consistent Incubation Times check_reagents->check_timeline check_timeline->end

References

Improving Rubiflavin solubility for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving Rubiflavin solubility for in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Troubleshooting Guide: this compound Precipitation and Solubility Issues

Precipitation of this compound in stock solutions or cell culture media is a common challenge that can impact experimental accuracy and reproducibility. This guide provides a systematic approach to troubleshooting these issues.

Issue: Precipitate observed in this compound solution.

Use the following table to identify the potential cause of precipitation and implement the recommended solutions.

Observation Potential Cause Recommended Solution(s)
Immediate cloudiness upon adding stock to media Solvent Shock: Rapid change in solvent polarity when an organic stock (e.g., DMSO) is added to aqueous media.[1][2]- Use Serial Dilution: Instead of direct addition, perform an intermediate dilution of the stock in a small volume of media.[1] - Slow, Drop-wise Addition: Add the stock solution slowly to pre-warmed media while gently swirling or vortexing to ensure rapid dispersion.[3][4]
Precipitate forms after incubation Delayed Precipitation: The final concentration may be too high for long-term stability at 37°C, or the compound may interact with media components over time.[1]- Reduce Final Concentration: Lower the working concentration of this compound to below its solubility limit in the specific media.[4] - pH Monitoring: Cellular metabolism can alter media pH, affecting solubility. Monitor and ensure the pH remains within the optimal range for this compound stability (pH 5-6).[5][6]
Solid material in stock solution vial Poor Stock Solubility/Stability: The initial stock concentration may be too high, or the compound may have precipitated during storage (e.g., freeze-thaw cycles).- Gently Warm and Vortex: Warm the solution in a 37°C water bath and vortex to attempt redissolution.[3][4] - Prepare Fresh Stock: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.[3] - Optimize Stock Solvent: Use a solvent that offers better solubility for this compound (see solubility data below).
Inconsistent results between experiments Solution Instability: this compound is sensitive to light and pH. Degradation can lead to loss of activity and inconsistent results.[7][8]- Protect from Light: Store stock solutions and handle experimental plates protected from direct light.[9][10] - Maintain Optimal pH: Riboflavin solutions are most stable at a pH between 5 and 6.[5][6] Acidic solutions can be sterilized by autoclaving.[7] - Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a stable stock.[10]
Logical Workflow for Troubleshooting Precipitation

The following diagram outlines a step-by-step process for diagnosing and resolving this compound precipitation.

G start Precipitation Observed check_stock Inspect Stock Solution for Precipitate start->check_stock stock_precipitate Is stock clear? check_stock->stock_precipitate warm_vortex Warm (37°C) & Vortex Stock stock_precipitate->warm_vortex No check_dilution Review Dilution Protocol stock_precipitate->check_dilution Yes warm_vortex->stock_precipitate Re-inspect prepare_fresh_stock Prepare Fresh Stock at Lower Concentration warm_vortex->prepare_fresh_stock Fails to Dissolve prepare_fresh_stock->check_dilution dilution_method Using Slow/Serial Dilution? check_dilution->dilution_method implement_dilution Implement Slow, Drop-wise or Serial Dilution dilution_method->implement_dilution No check_final_conc Check Final Concentration dilution_method->check_final_conc Yes implement_dilution->check_final_conc conc_too_high Is Final Conc. > Solubility Limit? check_final_conc->conc_too_high lower_conc Lower Final Concentration conc_too_high->lower_conc Yes resolve Issue Resolved conc_too_high->resolve No lower_conc->resolve

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data & Protocols

This compound Solubility Data

The solubility of this compound is highly dependent on the solvent and pH. The following table summarizes its solubility in common laboratory solvents.

Solvent Solubility Notes
Water 1 g in 3 - 15 L (approx. 67 - 333 mg/L)[7][8]Solubility is dependent on the crystal structure.[7][8]
Ethanol (absolute) ~4.5 mg in 100 mL (45 mg/L)[7][8]Less soluble in alcohol than in water.[7][8]
DMSO ~0.1 mg/mL (100 mg/L)[11]Use fresh DMSO as moisture absorption can reduce solubility.[11]
Dilute Alkali (e.g., 0.1 M NaOH) Very soluble (e.g., 10 mg/mL)[7][8]Solutions are unstable and prone to degradation.[7][8]
Dilute Acid (e.g., 0.02 N Acetic Acid) Soluble with heating.[10]Provides a more stable solution compared to alkaline conditions.[7][10]
Experimental Protocol: Preparation of a this compound Stock Solution

This protocol provides a reliable method for preparing a this compound stock solution for use in in vitro studies, adapted from established pharmacopeia methods.[10]

Materials:

  • USP Reference Standard this compound

  • 0.02 N Acetic Acid

  • Sterile, light-protecting storage vials (e.g., amber tubes)

  • Volumetric flasks

  • Steam bath or heating plate

Procedure:

  • Weighing: Accurately weigh 50.0 mg of dried USP Riboflavin RS.

  • Initial Dissolution: Transfer the powder to a 500 mL volumetric flask. Add approximately 300 mL of 0.02 N acetic acid.

  • Heating: Gently heat the mixture on a steam bath, agitating frequently, until all the this compound has completely dissolved.[10]

  • Cooling & Dilution: Allow the solution to cool to room temperature.

  • Final Volume: Add 0.02 N acetic acid to bring the final volume to 500 mL. This creates a 100 µg/mL stock solution.

  • Storage: Store the stock solution in a refrigerator, protected from light.[10] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage weigh 1. Weigh 50mg This compound RS add_acid 2. Add ~300mL 0.02N Acetic Acid weigh->add_acid heat 3. Heat on Steam Bath with Agitation add_acid->heat dissolved 4. Ensure Complete Dissolution heat->dissolved cool 5. Cool to Room Temperature dissolved->cool final_vol 6. QS to 500mL with 0.02N Acetic Acid cool->final_vol aliquot 7. Aliquot into Light-Protecting Vials final_vol->aliquot store 8. Store in Refrigerator or Freezer (-20°C) aliquot->store

Caption: Experimental workflow for this compound stock solution preparation.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to cell culture media? A1: This is often due to "solvent shock," where the highly concentrated organic stock solution (like in DMSO) is rapidly diluted into the aqueous media, causing the poorly water-soluble this compound to crash out.[1][2] Interactions with media components like salts and proteins, or a final concentration that exceeds its solubility limit, can also cause precipitation.[1][12]

Q2: What is the best solvent to use for a this compound stock solution? A2: For stability, a dilute acidic solution like 0.02 N acetic acid is recommended, which may require heating to fully dissolve the compound.[10] While dilute alkali (0.1 M NaOH) provides excellent solubility, the resulting solution is unstable and prone to rapid degradation, especially when exposed to light.[7][8] DMSO can be used, but solubility is limited (~0.1 mg/mL).[11]

Q3: What is the maximum recommended concentration of DMSO in cell culture? A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% (v/v).[3] Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically.

Q4: How should I handle this compound to prevent degradation? A4: this compound is highly sensitive to light (photolabile), especially in solution.[6][7] Always prepare and store solutions in light-protecting containers (e.g., amber tubes or foil-wrapped vials) and minimize exposure of your cell culture plates to direct light after adding the compound.[9][10] It is also most stable in a slightly acidic to neutral pH range (5-6) and degrades in alkaline conditions.[5][6][13]

Q5: What is the mechanism of action of this compound? A5: this compound (Vitamin B2) is a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[7][[“]] These flavocoenzymes are essential for a wide range of enzymatic redox reactions crucial for cellular metabolism, including carbohydrate, fat, and protein metabolism, and mitochondrial energy production.[13][[“]] It also plays a role in reducing oxidative stress.[[“]]

This compound's Role in Cellular Metabolism

G cluster_0 Cellular Functions This compound This compound (Vitamin B2) fmn Flavin Mononucleotide (FMN) This compound->fmn Converted in cell fad Flavin Adenine Dinucleotide (FAD) fmn->fad energy Energy Metabolism (Carbs, Fats, Proteins) fmn->energy redox Redox Reactions fmn->redox antioxidant Antioxidant Defense fmn->antioxidant fad->energy fad->redox fad->antioxidant

Caption: this compound is converted to FMN and FAD, essential cofactors.

References

Rubiflavin stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Rubiflavin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, often referred to as Riboflavin or Vitamin B2, is a water-soluble vitamin that plays a crucial role in various metabolic pathways.[1] Its stability is a significant concern in pharmaceutical formulations and food products because it is highly susceptible to degradation under various conditions, which can lead to a loss of potency and the formation of potentially harmful degradation products.[1][2]

Q2: What are the primary factors that affect this compound stability?

A2: The stability of this compound is influenced by several factors, including:

  • Light: Exposure to light, particularly in the UV and visible regions (350-560 nm), is a major cause of degradation.[1][3]

  • pH: this compound is most stable in acidic to neutral solutions (pH 5-6) and becomes increasingly unstable in alkaline conditions.[1][4][5]

  • Temperature: While relatively heat-stable, elevated temperatures, especially in combination with alkaline pH, can accelerate its degradation.[1]

  • Solvent Polarity: this compound exhibits greater stability in less polar solvents.[1]

  • Presence of Oxygen: Oxygen can participate in the photodegradation process.[1]

  • Other substances: The presence of reducing agents, certain metal ions, and other formulation components can impact stability.[3]

Q3: What are the major degradation products of this compound?

A3: The primary degradation products of this compound are Lumichrome (LC) and Lumiflavin (LF).[1] The formation of these products is dependent on the pH of the medium. In acidic and neutral conditions, Lumichrome is the main photodegradation product. In alkaline media, both Lumichrome and Lumiflavin are formed.[1][5] Other reported degradation products include formylmethylflavin (FMF), carboxymethylflavin (CMF), and various cleavage products of the isoalloxazine ring.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly low this compound concentration in my formulation. Photodegradation- Protect solutions from light at all stages of handling and storage using amber-colored glassware or by wrapping containers in aluminum foil.[1][3] - Work under low-light conditions when possible.
pH instability- Buffer the formulation to a pH between 5 and 6 for optimal stability.[1][6] - Avoid highly alkaline conditions (pH > 7).[4][5]
Thermal degradation- Store this compound solutions at controlled room temperature or under refrigeration, as specified for the formulation. - Avoid exposure to high temperatures during processing.[1]
Appearance of unknown peaks during HPLC analysis. Formation of degradation products- Compare the retention times of the unknown peaks with those of known this compound degradation product standards (e.g., Lumichrome, Lumiflavin). - Utilize techniques like LC-MS to identify the mass of the unknown peaks and deduce their structures.[7]
Color change in the this compound solution (e.g., loss of yellow color). Degradation of the isoalloxazine ring- This is a clear indicator of degradation. The solution should be discarded. - Re-evaluate the formulation and storage conditions to prevent future degradation.
Inconsistent results in cell-based assays using this compound. Degradation leading to loss of biological activity- Prepare fresh solutions of this compound for each experiment. - Confirm the concentration and purity of the this compound stock solution using a validated analytical method (e.g., HPLC-UV) before use.

Quantitative Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Effect of pH on this compound Photodegradation Rate

pHRelative Rate of Photolysis (Compared to pH 5-6)
1-4Increased
5-6Slowest (most stable)[1][6]
7-9Increased
10Maximum (approx. 80-fold increase)[1][5]
>10Slight decrease from maximum

Table 2: Effect of Temperature on this compound Thermal Degradation in Aqueous Solution

Temperature (°C)Exposure Time (min)Degradation (%)
100404[1]
120407[1]
15020~15[1]
15040>20[1]
15060~42[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., purified water or a buffer at pH 5-6).

  • Stress Conditions:

    • Acid Hydrolysis: Add an appropriate volume of hydrochloric acid (e.g., 0.1 M HCl) to the this compound solution and heat (e.g., at 60°C).[8]

    • Base Hydrolysis: Add an appropriate volume of sodium hydroxide (e.g., 0.1 M NaOH) to the this compound solution and keep at room temperature.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the this compound solution and keep at room temperature.[8]

    • Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp or daylight) for a defined period.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., at 100°C).

  • Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples if necessary. Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or PDA detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify and quantify the degradation products.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its major degradation products.

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: A gradient elution is often employed to achieve good separation. A typical mobile phase could consist of:

    • Solvent A: A buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

    • Solvent B: Methanol or acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: this compound has absorption maxima around 223, 267, 373, and 444 nm.[1] A wavelength of 267 nm or 444 nm is often used for detection.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Visualizations

Rubiflavin_Degradation_Pathway This compound This compound FMF Formylmethylflavin (FMF) This compound->FMF Photolysis Lumichrome Lumichrome (LC) FMF->Lumichrome Acidic/Neutral pH Lumiflavin Lumiflavin (LF) FMF->Lumiflavin Alkaline pH

Caption: Simplified photodegradation pathway of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Photo Photodegradation Photo->Analysis Thermal Thermal Degradation Thermal->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Photo Start->Thermal End Identify & Quantify Degradation Products Analysis->End

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Overcoming Resistance to Pluramycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pluramycin antibiotics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to pluramycin resistance.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with pluramycin antibiotics in a question-and-answer format.

Q1: We are observing a gradual decrease in the efficacy of our pluramycin compound against our bacterial strain over successive experiments. What could be the cause?

A: This phenomenon is likely due to the development of acquired resistance in your bacterial strain. Pluramycin antibiotics, as DNA alkylating agents, exert strong selective pressure on bacterial populations. Potential mechanisms for this acquired resistance include:

  • Upregulation of DNA Repair Pathways: Bacteria can increase the expression of enzymes involved in repairing DNA damage caused by pluramycin. A key pathway is the Base Excision Repair (BER) pathway, which can be initiated by DNA glycosylases that recognize and remove alkylated bases.

  • Increased Efflux Pump Activity: Bacteria may upregulate the expression of efflux pumps, which are membrane proteins that can actively transport pluramycin out of the cell, reducing its intracellular concentration and thus its efficacy.

  • Target Site Modification: While less common for DNA alkylating agents, mutations in the bacterial DNA sequence could potentially alter the preferred binding sites of pluramycin, reducing its ability to cause lethal DNA damage.

Troubleshooting Steps:

  • Sequence the genome of the resistant strain: Compare the genome of the resistant strain to the original, sensitive strain to identify mutations in genes related to DNA repair, efflux pumps, or other potential resistance determinants.

  • Gene Expression Analysis: Use techniques like quantitative real-time PCR (qRT-PCR) to measure the expression levels of known DNA repair genes (e.g., genes encoding DNA glycosylases, AP endonucleases) and efflux pump genes in the resistant strain compared to the sensitive strain.

  • Efflux Pump Inhibition Assay: Test the efficacy of your pluramycin compound in the presence of a known efflux pump inhibitor (EPI). A significant decrease in the Minimum Inhibitory Concentration (MIC) of pluramycin in the presence of an EPI would suggest that efflux is a major resistance mechanism.

Q2: Our pluramycin analog shows high potency in initial screens, but its effectiveness diminishes in longer-term assays. How can we investigate this?

A: This could be related to the induction of bacterial stress responses, such as the SOS response, which can enhance DNA repair capabilities and contribute to tolerance and the development of resistance.[1][2][3]

Troubleshooting Steps:

  • Monitor SOS Response Induction: Utilize a reporter strain that expresses a fluorescent protein (e.g., GFP) under the control of an SOS-inducible promoter (e.g., recA promoter). This will allow you to visualize and quantify the induction of the SOS response upon exposure to your pluramycin analog.

  • Time-Kill Kinetic Assays: Perform time-kill assays to understand the dynamics of bacterial killing over a longer period. A biphasic killing curve, where an initial rapid killing is followed by a plateau or regrowth, can indicate the development of tolerance or resistance.

  • Combination with SOS Response Inhibitors: Investigate the effect of your pluramycin analog in combination with an inhibitor of the SOS response. A synergistic effect would suggest that this pathway plays a role in the observed decrease in efficacy.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of pluramycin antibiotics?

Pluramycin antibiotics are DNA alkylating agents.[4] They covalently modify DNA, primarily at guanine bases, leading to the formation of DNA adducts.[5] These adducts can block DNA replication and transcription, ultimately leading to bacterial cell death.

What are the known mechanisms of resistance to DNA alkylating agents in bacteria?

The most well-characterized mechanism of resistance to DNA alkylating agents is through enzymatic DNA repair. Bacteria possess several DNA repair pathways that can remove the alkyl adducts from the DNA, thus mitigating the cytotoxic effects of the antibiotic. Key pathways include:

  • Base Excision Repair (BER): This pathway is initiated by DNA glycosylases that recognize and remove the damaged base.

  • Nucleotide Excision Repair (NER): This pathway can remove bulky DNA lesions, including some types of alkylation damage.

  • Direct Reversal of Damage: Some bacteria possess enzymes like O6-methylguanine-DNA methyltransferase (MGMT) that can directly remove the alkyl group from the guanine base.

Another significant resistance mechanism is the active efflux of the antibiotic out of the bacterial cell by efflux pumps.[4][6]

What strategies can be employed to overcome pluramycin resistance?

Several strategies are being explored to combat resistance to pluramycin and other DNA alkylating agents:

  • Combination Therapy: Using pluramycins in combination with other antibiotics can create a synergistic effect, where the combined activity is greater than the sum of their individual activities.[7] This can help to overcome resistance and reduce the likelihood of its emergence.

  • Inhibition of DNA Repair Pathways: Co-administration of pluramycins with inhibitors of key DNA repair enzymes (e.g., PARP inhibitors, though more common in cancer therapy, the principle can be applied) can prevent the bacteria from repairing the DNA damage, thereby potentiating the antibiotic's effect.[8][9][10]

  • Efflux Pump Inhibitors (EPIs): Combining pluramycins with EPIs can block the active removal of the antibiotic from the bacterial cell, leading to increased intracellular concentration and enhanced efficacy.

Are there specific bacterial species that are intrinsically resistant to pluramycins?

Information on intrinsic resistance to pluramycins is limited in the currently available literature. However, bacteria with highly efficient DNA repair systems or robust efflux pump activity may exhibit higher intrinsic resistance to DNA alkylating agents in general.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Values of Pluramycin A in Combination with a DNA Repair Inhibitor (DRI) against a Resistant Bacterial Strain.

TreatmentMIC of Pluramycin A (µg/mL)Fold Change in MIC
Pluramycin A alone16-
Pluramycin A + DRI (X µM)44-fold decrease
Pluramycin A + DRI (Y µM)28-fold decrease

This table illustrates the potential synergistic effect of combining a DNA repair inhibitor with Pluramycin A, leading to a significant reduction in the MIC against a resistant strain.

Table 2: Hypothetical Fractional Inhibitory Concentration Index (FICI) for Pluramycin A in Combination with Another Antibiotic (Antibiotic B).

CombinationFIC of Pluramycin AFIC of Antibiotic BFICI (FICa + FICb)Interpretation
Pluramycin A + Antibiotic B0.250.250.5Synergy

FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 is generally considered synergistic.[11]

Experimental Protocols

1. Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Pluramycin Antibiotics by Broth Microdilution

This protocol is adapted from standard broth microdilution methods.[12][13]

  • Materials:

    • Pluramycin antibiotic stock solution (in a suitable solvent)

    • Bacterial culture in logarithmic growth phase

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a serial two-fold dilution of the pluramycin antibiotic in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

2. Protocol for Checkerboard Assay to Assess Synergy between Pluramycin and a Second Agent

This protocol allows for the determination of synergistic, additive, indifferent, or antagonistic interactions between two compounds.

  • Materials:

    • Stock solutions of Pluramycin and the second agent.

    • Bacterial culture in logarithmic growth phase.

    • CAMHB.

    • Sterile 96-well microtiter plates.

  • Procedure:

    • In a 96-well plate, prepare serial dilutions of Pluramycin horizontally and serial dilutions of the second agent vertically.

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol.

    • Include appropriate controls for each drug alone.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index (FICI) for the combination to determine the nature of the interaction.[11]

Visualizations

Pluramycin_Mechanism_and_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Pluramycin_ext Pluramycin (extracellular) Pluramycin_int Pluramycin (intracellular) Pluramycin_ext->Pluramycin_int Uptake DNA Bacterial DNA Pluramycin_int->DNA Intercalation & Alkylation Efflux_Pump Efflux Pump Pluramycin_int->Efflux_Pump Export Alkylated_DNA Alkylated DNA (DNA Damage) Replication_Transcription Replication & Transcription Alkylated_DNA->Replication_Transcription Blockage DNA_Repair DNA Repair (e.g., BER, NER) Alkylated_DNA->DNA_Repair Recognition & Repair Cell_Death Cell Death Replication_Transcription->Cell_Death Inhibition leads to Efflux_Pump->Pluramycin_ext DNA_Repair->DNA Overcoming_Resistance cluster_strategy Strategies to Overcome Resistance Pluramycin Pluramycin DNA_Repair_Pathway DNA Repair Pathway Efflux_Pump Efflux Pump DRI DNA Repair Inhibitor DRI->DNA_Repair_Pathway Inhibits EPI Efflux Pump Inhibitor EPI->Efflux_Pump Inhibits Antibiotic_B Synergistic Antibiotic Bacterial_Target_B Alternative Bacterial Target Antibiotic_B->Bacterial_Target_B Acts on Enhanced_Cell_Death Enhanced Cell Death DNA_Repair_Pathway->Enhanced_Cell_Death Efflux_Pump->Enhanced_Cell_Death Bacterial_Target_B->Enhanced_Cell_Death Experimental_Workflow start Start: Suspected Pluramycin Resistance mic_test 1. MIC Determination (Pluramycin alone) start->mic_test checkerboard 2. Checkerboard Assay (Pluramycin + Synergist) mic_test->checkerboard If resistance is confirmed time_kill 3. Time-Kill Kinetic Assay checkerboard->time_kill Identify synergistic combinations molecular_analysis 4. Molecular Analysis (Genomic Sequencing, qRT-PCR) time_kill->molecular_analysis Investigate mechanism of synergy data_analysis 5. Data Analysis & Interpretation molecular_analysis->data_analysis conclusion Conclusion: Effective Combination Strategy data_analysis->conclusion

References

Technical Support Center: Rubiflavin (Riboflavin) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the characterization of Rubiflavin (commonly known as Riboflavin or Vitamin B2).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in characterizing Riboflavin?

A1: The most significant challenge in Riboflavin characterization is its inherent instability.[1] Riboflavin is highly sensitive to light, heat, and alkaline pH, which can lead to its degradation.[1][2][3] This degradation can result in the formation of photoproducts such as lumichrome and lumiflavin, which may interfere with accurate quantification.[1]

Q2: What are the main degradation products of Riboflavin I should be aware of?

A2: The primary degradation products of Riboflavin are lumiflavin and lumichrome.[1] Under alkaline conditions, formylmethylflavin can also be a major photoproduct.[4] It is crucial to use analytical methods that can resolve Riboflavin from these degradation products for accurate quantification.

Q3: How should I store my Riboflavin samples and standards to prevent degradation?

A3: To minimize degradation, always protect Riboflavin solutions from light by using amber vials or covering containers with aluminum foil.[5] Samples should be stored at low temperatures, ideally at -20°C for long-term storage.[6] For short-term storage, refrigeration at 2-8°C is recommended.[6] It is also advisable to prepare fresh standards regularly and avoid repeated freeze-thaw cycles.[6]

Q4: I see the term "this compound" in my internal documents, but most literature refers to "Riboflavin." Are they different?

A4: "this compound" is not a standard chemical name for a distinct compound in the scientific literature. It is highly likely a typographical error for "Riboflavin." Riboflavin is the scientifically accepted name for Vitamin B2.[7][8] Its active coenzyme forms are flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[8][9]

Troubleshooting Guides

HPLC Analysis

Problem 1: My Riboflavin peak is tailing.

  • Possible Cause: Secondary interactions between Riboflavin and the stationary phase, particularly with residual silanol groups on C18 columns.[10][11]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with a citrate buffer) can suppress the ionization of silanol groups, reducing peak tailing.[12][13]

    • Use a Buffer: Incorporate a buffer in your mobile phase to maintain a stable pH and mask silanol interactions.[11]

    • Consider a Different Column: If tailing persists, consider using a column with a different stationary phase or one that is specifically end-capped to minimize silanol interactions.[10]

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[11]

Problem 2: I am observing poor resolution between Riboflavin and its degradation products.

  • Possible Cause: The chromatographic conditions are not optimized for separating structurally similar compounds.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution.

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve the separation of closely eluting peaks.[14]

    • Adjust Column Temperature: Lowering the column temperature can increase retention and potentially enhance resolution.[14] However, be mindful of analysis time.

    • Gradient Elution: If using an isocratic method, switching to a gradient elution can help to better separate the parent drug from its degradation products.[15]

Problem 3: I am seeing a smaller, secondary peak after my main Riboflavin peak.

  • Possible Cause: This could be a degradation product that has formed in your standard solution over time.[16]

  • Troubleshooting Steps:

    • Prepare a Fresh Standard: Prepare a new Riboflavin standard solution and re-inject. If the secondary peak disappears or is significantly smaller, this confirms degradation of the original standard.

    • Protect from Light: Ensure your standard solutions are continuously protected from light during preparation and while in the autosampler.

    • Verify Peak Identity: If possible, use a mass spectrometer to identify the secondary peak and confirm if it corresponds to a known degradation product like lumiflavin or lumichrome.

Spectrofluorometric Analysis

Problem 1: My fluorescence readings are inconsistent or not reproducible.

  • Possible Cause: The fluorescence of Riboflavin is highly sensitive to pH and the presence of interfering substances.

  • Troubleshooting Steps:

    • Control the pH: Ensure that all your samples and standards are buffered to the same pH. Riboflavin's fluorescence is pH-dependent.[11]

    • Check for Quenching Agents: Components in your sample matrix could be quenching the fluorescence. A standard addition method can help to identify and compensate for matrix effects.

    • Sample Preparation: Ensure your sample preparation method effectively removes interfering substances. This may involve a protein precipitation step followed by centrifugation.[6][17]

    • Instrument Calibration: Regularly calibrate your fluorometer with fresh standards to ensure linearity and accuracy.[11]

Problem 2: My results are not accurate when compared to a reference method like HPLC.

  • Possible Cause: Spectrofluorometry is less specific than HPLC and may be subject to interference from fluorescent degradation products or other compounds in the sample.

  • Troubleshooting Steps:

    • Wavelength Selection: Optimize the excitation and emission wavelengths for Riboflavin to maximize its signal relative to potential interferents. Typical wavelengths are around 450 nm for excitation and 520-530 nm for emission.[17]

    • Use of a Reducing Agent: Some methods use a reducing agent to destroy the fluorescence of Riboflavin, allowing for a background subtraction to improve accuracy.

    • Method Validation: Validate your spectrofluorometric method against a more specific method like HPLC to understand its limitations and potential biases for your specific sample matrix.

Quantitative Data

Table 1: Influence of pH on the Photodegradation Rate of Riboflavin

pHApparent First-Order Rate Constant (k x 10⁻² min⁻¹) with UV RadiationApparent First-Order Rate Constant (k x 10⁻² min⁻¹) with Visible RadiationStability
5.00.1850.098Maximum Stability
6.0--Maximum Stability
10.013.1827.762Increased Degradation (up to 80-fold increase compared to pH 5.0)

Data adapted from kinetic studies on the photolysis of aqueous Riboflavin solutions. The rate of photolysis is significantly lower around pH 5-6.[4]

Experimental Protocols

Protocol 1: Determination of Riboflavin in Pharmaceutical Capsules by HPLC

This protocol is adapted for the assay of 50 mg Riboflavin capsules.[12]

1. Materials and Reagents:

  • Riboflavin reference standard

  • Mannitol

  • Citrate buffer (97 mM, pH 3)

  • Acetonitrile (HPLC grade)

  • Agilent Polaris C18-A column (250x4.6 mm, 5µm) or equivalent

2. Chromatographic Conditions:

  • HPLC System: Dionex Ultimate 3000 with a diode array detector or equivalent.

  • Mobile Phase: 85:15 (v/v) mixture of 97 mM citrate buffer (pH 3) and acetonitrile.

  • Flow Rate: 1.0 mL/min (isocratic).

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 268 nm.

3. Standard Preparation (Target Concentration: 100 µg/mL):

  • Accurately weigh and dissolve the Riboflavin reference standard in the mobile phase to prepare a stock solution.

  • Perform serial dilutions with the mobile phase to create a 5-point calibration curve ranging from 80 to 120 µg/mL.

4. Sample Preparation:

  • Take the contents of one 50 mg Riboflavin capsule.

  • Dissolve the powder in a suitable volume of mobile phase to achieve a theoretical concentration of 100 µg/mL.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the prepared sample solution.

  • Quantify the amount of Riboflavin in the sample by comparing its peak area to the calibration curve.

Protocol 2: Determination of Riboflavin in Plasma by HPLC-FLD

This protocol is for the quantitative determination of Riboflavin in human plasma.[17]

1. Materials and Reagents:

  • Riboflavin reference standard

  • Trichloroacetic acid (TCA) solution

  • HPLC grade water and methanol

  • Reversed-phase C18 column

2. Chromatographic Conditions:

  • HPLC System: HPLC with a fluorescence detector.

  • Mobile Phase: Isocratic elution with a suitable mixture of buffer and organic solvent (e.g., methanol/water with an acetate buffer).

  • Excitation Wavelength: 450 nm.

  • Emission Wavelength: 520 nm.

  • Run Time: Approximately 7 minutes.

3. Standard Preparation:

  • Prepare a stock solution of Riboflavin in water.

  • Spike pooled, Riboflavin-free plasma with known concentrations of the standard to prepare calibrators.

4. Sample Preparation:

  • To a volume of plasma sample (e.g., 100 µL), add an equal volume of TCA solution to precipitate proteins.

  • Vortex the mixture vigorously.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.

  • Carefully collect the supernatant and inject it into the HPLC system.

5. Analysis:

  • Inject the plasma calibrators to establish a calibration curve.

  • Inject the prepared patient samples.

  • Determine the Riboflavin concentration in the samples from the calibration curve.

Visualizations

Riboflavin_Metabolic_Pathway Riboflavin Riboflavin (Vitamin B2) Enzyme1 Riboflavin Kinase Riboflavin->Enzyme1 FMN Flavin Mononucleotide (FMN) Enzyme2 FAD Synthetase FMN->Enzyme2 FAD Flavin Adenine Dinucleotide (FAD) ATP1 ATP ATP1->Enzyme1 ADP ADP ATP2 ATP ATP2->Enzyme2 PPi PPi Enzyme1->FMN Phosphorylation Enzyme1->ADP Enzyme2->FAD Adenylylation Enzyme2->PPi

Caption: Biosynthesis pathway of FMN and FAD from Riboflavin.

HPLC_Troubleshooting_Workflow Start HPLC Peak Problem Observed ProblemType What is the issue? Start->ProblemType Tailing Peak Tailing ProblemType->Tailing Tailing Resolution Poor Resolution ProblemType->Resolution Resolution GhostPeak Extra/Ghost Peaks ProblemType->GhostPeak Ghosting TailingSol1 Lower mobile phase pH (e.g., to pH 3-4) Tailing->TailingSol1 TailingSol2 Use end-capped column Tailing->TailingSol2 TailingSol3 Dilute sample (check for overload) Tailing->TailingSol3 ResolutionSol1 Decrease flow rate Resolution->ResolutionSol1 ResolutionSol2 Adjust organic solvent % Resolution->ResolutionSol2 ResolutionSol3 Switch to gradient elution Resolution->ResolutionSol3 GhostPeakSol1 Prepare fresh standards/ samples (check degradation) GhostPeak->GhostPeakSol1 GhostPeakSol2 Check for carryover/ clean injector GhostPeak->GhostPeakSol2

Caption: Troubleshooting decision tree for common HPLC issues.

Method_Selection_Workflow Start Start: Characterize Riboflavin Matrix What is the sample matrix? Start->Matrix Simple Simple Matrix (e.g., Pharmaceutical Formulation) Matrix->Simple Simple Complex Complex Matrix (e.g., Plasma, Food) Matrix->Complex Complex SimpleMethod Choose Method Simple->SimpleMethod ComplexMethod Choose Method Complex->ComplexMethod UVVis UV-Vis Spectrometry (for routine QC) SimpleMethod->UVVis Speed is key Fluor Fluorimetry (higher sensitivity) SimpleMethod->Fluor Need more sensitivity HPLC HPLC-UV/FLD (high specificity) SimpleMethod->HPLC Need to separate degradants LCMS LC-MS/MS (highest sensitivity & specificity) ComplexMethod->LCMS Trace levels or high interference HPLCCleanup HPLC with extensive sample cleanup ComplexMethod->HPLCCleanup Moderate levels

Caption: Workflow for selecting an analytical method.

References

Technical Support Center: Enhancing the Therapeutic Index of Rubiflavin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the therapeutic index of Rubiflavin. For the purposes of this guide, "this compound" is addressed as Riboflavin (Vitamin B2), a compound of significant interest in oncological research due to its photosensitizing properties and its role as a targeting ligand for cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using Riboflavin in cancer therapy?

A1: The use of Riboflavin in cancer therapy is based on two primary strategies. Firstly, Riboflavin can act as a photosensitizer in Photodynamic Therapy (PDT). When activated by light of a specific wavelength, it generates reactive oxygen species (ROS) that can induce cancer cell death.[1][2] Secondly, many cancer cells overexpress Riboflavin transporters (RFVTs).[3][4][5][6] This overexpression can be exploited to selectively deliver conjugated anticancer drugs or drug-loaded nanoparticles to tumor tissues, thereby increasing the local concentration of the therapeutic agent and reducing systemic toxicity.[3][7][8][9]

Q2: Is high-dose Riboflavin toxic to normal cells?

A2: Riboflavin is a water-soluble vitamin and is generally considered to be non-toxic, even at high doses, as the excess is readily excreted through urine.[10][11][12] The Institute of Medicine has not established a Tolerable Upper Intake Level (UL) for Riboflavin due to the lack of evidence of toxicity.[11] However, its photosensitizing nature is a key consideration. In the presence of light, high concentrations of Riboflavin could potentially induce phototoxicity in non-target tissues if not properly shielded. One in vitro study on rainbow trout gonad cells did report cytotoxicity and DNA damage at high concentrations (LD50: 12.5 μM).[13]

Q3: What are the primary mechanisms for enhancing the therapeutic index of a drug using Riboflavin?

A3: The therapeutic index can be enhanced by either increasing the drug's efficacy against cancer cells or decreasing its toxicity to normal cells. Riboflavin can contribute to both.

  • Increased Efficacy: By conjugating a cytotoxic drug to Riboflavin, the drug can be targeted to cancer cells that overexpress RFVTs, leading to higher intracellular drug concentrations and enhanced tumor cell killing.[3][8] In PDT, the localized application of light ensures that the cytotoxic ROS are generated primarily within the tumor volume.

  • Decreased Toxicity: Riboflavin has been shown to mitigate the toxic side effects of conventional chemotherapeutics like cisplatin by reducing oxidative stress and inflammation in normal tissues.[14][15][16][17] This allows for potentially higher or more sustained dosing of the primary anticancer agent.

Q4: Can Riboflavin be used in combination with other chemotherapeutic agents?

A4: Yes, studies have shown that Riboflavin can be used in combination with drugs like cisplatin and 8-azaguanine.[16][17][18] In these combinations, Riboflavin can act synergistically to enhance the anticancer activity of the drug while simultaneously reducing its toxicity to healthy tissues, effectively increasing the therapeutic index of the combination therapy.[17]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving Riboflavin for cancer therapy research.

Guide 1: Riboflavin Solubility and Stability Issues
Problem Potential Cause Recommended Solution
Poor solubility of Riboflavin in aqueous buffers (e.g., PBS). Riboflavin has low water solubility (~70 mg/L).[19] The pH of the solution can also affect solubility.For cell culture media, dissolving Riboflavin in a small amount of DMSO before further dilution in the media can be effective, ensuring the final DMSO concentration is non-toxic (e.g., <0.1%).[19] For other aqueous solutions, slightly basic conditions can improve solubility; however, stability may be compromised.[20] Ensure the final pH is compatible with your experimental system.
Precipitation of Riboflavin in cell culture media. The concentration of Riboflavin may be too high for the media composition. Interaction with other media components could also lead to precipitation.Prepare a more concentrated stock solution in a suitable solvent (like a small amount of DMSO or a slightly basic solution) and add it to the media with vigorous mixing. Perform a solubility test at the desired final concentration before treating cells.
Degradation of Riboflavin solution upon storage. Riboflavin is highly sensitive to light and can degrade, leading to inconsistent experimental results.[11]Always prepare Riboflavin solutions fresh. If storage is necessary, protect the solution from light by using amber vials or wrapping the container in aluminum foil and store at 4°C for short periods.
Inconsistent results in photodynamic therapy (PDT) experiments. The light source may not have a consistent output, or the Riboflavin solution may be degrading during the experiment. The concentration of oxygen and other molecules like ascorbate can also influence the photosensitizing effects.[21]Calibrate the light source before each experiment to ensure consistent power output. Prepare fresh Riboflavin solutions and protect them from ambient light until the moment of use. Standardize the oxygen levels in your in vitro system if possible.
Guide 2: Issues with Riboflavin-Conjugated Nanoparticles
Problem Potential Cause Recommended Solution
Low drug loading efficiency in Riboflavin-targeted nanoparticles. The physicochemical properties of the drug and the nanoparticle matrix may not be optimal for encapsulation. The conjugation of Riboflavin might also interfere with the loading process.Optimize the drug loading protocol by adjusting parameters such as pH, temperature, and the ratio of drug to nanoparticle. Consider different encapsulation techniques (e.g., solvent evaporation, nanoprecipitation).
Aggregation of Riboflavin-conjugated nanoparticles. The surface modification with Riboflavin may alter the surface charge and hydrophobicity of the nanoparticles, leading to aggregation.Ensure that the conjugation chemistry does not lead to a significant loss of surface charge. The inclusion of a stabilizing polymer like polyethylene glycol (PEG) in the nanoparticle formulation can improve colloidal stability.
Lack of enhanced uptake in cancer cells compared to non-targeted nanoparticles. The density of conjugated Riboflavin on the nanoparticle surface may be too low for efficient receptor binding. The cancer cell line used may not overexpress Riboflavin transporters to a sufficient degree.Increase the amount of Riboflavin conjugated to the nanoparticle surface. Confirm the overexpression of RFVTs in your target cell line using techniques like qPCR or western blotting before conducting uptake studies.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity and Uptake

FormulationCell LineParameterValueReference
Radiated Riboflavin (48h)C6 GlioblastomaIC50~250 µM[22]
Non-radiated Riboflavin (48h)C6 GlioblastomaIC50>1000 µM[22]
High-dose Riboflavin (48h)Rainbow Trout Gonad (RTG-2)LD5012.5 µM[13]
Riboflavin-HPMA vs. Folate-HPMAMCF-7 Breast CancerCellular Uptake (ng/mg protein/60 min)50.86 ± 2.69 vs. 27.62 ± 3.42[7]
Fe3O4@RFMP-BP vs. Free BPLiver, Prostate, Breast Cancer CellsCell ViabilityTwo-fold lower with targeted nanoparticles[8]

Table 2: In Vivo Tumor Growth Inhibition

TreatmentCancer ModelOutcomeReference
Riboflavin-UCNPs + NIR lightSK-BR-3 Xenograft in miceTumor regression observed for 50 days[23]
Cisplatin + Riboflavin + PhotoilluminationMouse Skin CancerSynergistic anticancer activity and reduced toxicity[17]

Experimental Protocols

Protocol 1: Preparation of Riboflavin-Targeted Liposomes

This protocol describes a general method for preparing Riboflavin-conjugated liposomes for targeted drug delivery.

Materials:

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • DSPE-PEG(2000)-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)-2000])

  • Riboflavin

  • Triethylamine (TEA)

  • Chloroform and Methanol

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Liposome Formulation:

    • Dissolve SPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Add DSPE-PEG(2000)-NHS to the lipid mixture (e.g., 1 mol% of total lipids).

    • Create a thin lipid film by evaporating the organic solvents using a rotary evaporator.

    • Hydrate the lipid film with a solution of the drug to be encapsulated in PBS by vortexing. This will form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Riboflavin Conjugation:

    • Dissolve Riboflavin in a small volume of anhydrous DMSO.

    • Add TEA to the Riboflavin solution to act as a catalyst.

    • Add the activated Riboflavin solution to the prepared liposome suspension.

    • The NHS ester on the DSPE-PEG(2000) will react with an amine group on Riboflavin (or a modified Riboflavin with a linker). If Riboflavin does not have a suitable amine group, it may need to be chemically modified first.

    • Allow the reaction to proceed for several hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove the un-encapsulated drug and unconjugated Riboflavin by dialysis against PBS or by size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry after lysing the liposomes).

    • Confirm the conjugation of Riboflavin using techniques like FTIR or NMR spectroscopy.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Riboflavin-Mediated Photodynamic Therapy (PDT) cluster_1 Type II Mechanism cluster_2 Type I Mechanism Riboflavin Riboflavin Excited_Riboflavin Excited Riboflavin (Triplet State) Riboflavin->Excited_Riboflavin Absorption Light Light (UVA/Blue) Light->Excited_Riboflavin Singlet_O2 Singlet Oxygen (¹O₂) Excited_Riboflavin->Singlet_O2 Energy Transfer Radicals Free Radicals Excited_Riboflavin->Radicals Electron/H⁺ Transfer O2 Oxygen (³O₂) O2->Singlet_O2 Apoptosis Cancer Cell Apoptosis Singlet_O2->Apoptosis Substrate Cellular Substrate (e.g., Lipids, Proteins) Substrate->Radicals Radicals->Apoptosis

Caption: Mechanism of Riboflavin-mediated photodynamic therapy.

G cluster_workflow Workflow for Riboflavin-Targeted Nanoparticle Delivery cluster_delivery Targeted Delivery start Drug + Nanocarrier + Riboflavin-Linker conjugation Conjugation & Drug Encapsulation start->conjugation purification Purification (Dialysis / SEC) conjugation->purification characterization Characterization (Size, Drug Load) purification->characterization injection Systemic Injection characterization->injection circulation Blood Circulation injection->circulation accumulation Tumor Accumulation (EPR Effect) circulation->accumulation binding Binding to Riboflavin Transporter (RFVT) accumulation->binding internalization Cellular Internalization binding->internalization release Drug Release internalization->release effect Therapeutic Effect release->effect

Caption: Experimental workflow for targeted drug delivery.

References

Rubiflavin Formulation for In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Rubiflavin formulations for in vivo delivery.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo delivery of this compound?

The primary challenges in formulating this compound for in vivo delivery stem from its physicochemical properties:

  • Poor Aqueous Solubility: this compound is sparingly soluble in water (about 15 to 17 mg per 100 cc at room temperature), which can limit its bioavailability and therapeutic efficacy when administered systemically.[1] This is a common issue for many new chemical entities.[2]

  • Stability Issues: this compound is sensitive to light and can degrade. Its solutions may also be unstable at room temperature, with better stability observed when stored at -80°C.[3][4]

  • Viscosity and Aggregation: In efforts to create high-concentration formulations for subcutaneous delivery, issues such as high viscosity and aggregation can arise, making administration difficult.[5][6]

Q2: What are some common formulation strategies to enhance the in vivo delivery of this compound?

Several strategies have been explored to overcome the delivery challenges of similar molecules like Riboflavin. These include:

  • Nanoparticle-based Systems: Encapsulating this compound in nanoparticles, such as liposomes, dendrimers, and polymeric nanoparticles, can improve its solubility, stability, and targeting to specific tissues.[7][8]

  • Hydrogels and Co-crystals: Formulating this compound into hydrogels or co-crystals can enhance its dissolution and retention at the site of administration.[9]

  • Advanced Delivery Techniques: Methods like iontophoresis (using a small electric current to enhance penetration) and the use of microballoons for controlled gastric release have been investigated.[10][11][12]

Q3: Are there specific cellular targets for this compound delivery?

Yes, Riboflavin transporters (RFVT1, RFVT2, and RFVT3) and the Riboflavin carrier protein (RCP) are often overexpressed in various cancer cells and the tumor neovasculature.[7][8][13][14] This overexpression can be exploited for targeted drug delivery, enhancing the accumulation of this compound-based therapeutics in tumor tissues while minimizing off-target effects.[7][8]

Troubleshooting Guides

Issue 1: Low Bioavailability or Inconsistent Efficacy in Animal Models

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Recommended Action
Poor Solubility of Formulation 1. Analyze the dissolution profile of your current formulation.2. Evaluate for precipitation at the injection site.1. Consider solubility-enhancing excipients.2. Explore nanoparticle formulations (e.g., liposomes, micelles).3. Reduce particle size through techniques like nanomilling.[2]
Rapid Clearance/Metabolism 1. Conduct pharmacokinetic studies to determine the half-life.2. Analyze plasma and tissue samples for metabolites.1. Encapsulate this compound in a protective carrier (e.g., PEGylated liposomes) to prolong circulation.[7]
Inadequate Tissue Penetration 1. Use imaging techniques to track the distribution of a labeled version of your formulation.2. Analyze drug concentration in target tissues.1. Incorporate targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells.[7][8]2. For topical or localized delivery, consider permeation enhancers or physical methods like iontophoresis.[9][10]
Issue 2: Formulation Instability (Degradation, Aggregation, Precipitation)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Recommended Action
Photodegradation 1. Prepare and handle the formulation under low-light conditions.2. Analyze for degradation products after exposure to light.1. Store the formulation in amber vials or other light-protecting containers.2. Add photostabilizing excipients if compatible.
Chemical Instability in Solution 1. Assess the stability of the formulation at different temperatures and pH values over time.[3]1. Store stock solutions and formulations at -80°C.[3]2. Prepare fresh solutions before each experiment.3. Optimize the pH of the formulation buffer for maximum stability.
Aggregation or Precipitation 1. Visually inspect the formulation for particulates.2. Use techniques like dynamic light scattering (DLS) to detect aggregation.1. Include stabilizing excipients such as surfactants or polymers.[15]2. Optimize the ionic strength and pH of the buffer.3. For high-concentration formulations, screen different buffer conditions to minimize viscosity and aggregation.[5]

Quantitative Data Summary

Table 1: Solubility of Riboflavin in Different Solvents

Solvent Solubility Reference
Water (room temp.)~15-17 mg / 100 cc[1]
MethanolSoluble[16]
EthanolSlightly Soluble[16]
ChloroformVery Slightly Soluble[16]
Glycerin, GlycolLess soluble than in water[1]

Table 2: Stability of Riboflavin in Serum/Plasma at Different Temperatures

Storage Temperature Stability Duration Reference
Room TemperatureUnstable[3]
2-8°CStable up to 48-72 hours[3]
-20°CStable up to 72 hours[3]
-80°CStable up to 7 days[3]

Experimental Protocols

Protocol 1: Preparation of a Liposomal this compound Formulation

This protocol describes a basic method for encapsulating this compound into liposomes using the thin-film hydration technique.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve PC and CH (e.g., in a 2:1 molar ratio) and this compound in a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing. This will form multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes and create unilamellar vesicles, sonicate the MLV suspension.

  • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.

  • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

Signaling Pathway and Cellular Uptake

Rubiflavin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rubiflavin_Formulation This compound Formulation (e.g., Liposome) Free_this compound Free this compound Rubiflavin_Formulation->Free_this compound Release RFVT Riboflavin Transporter (RFVT1/2/3) Free_this compound->RFVT Transport RCP Riboflavin Carrier Protein (RCP) Free_this compound->RCP Binding FMN FMN Free_this compound->FMN Conversion RFVT->FMN Conversion Endosome Endosome RCP->Endosome Endocytosis Endosome->Free_this compound Release FAD FAD FMN->FAD Conversion Mitochondria Mitochondria (Energy Metabolism) FAD->Mitochondria Coenzyme for Redox Reactions

Caption: Cellular uptake and metabolic pathway of this compound.

Experimental Workflow for Formulation Development

Formulation_Workflow Start Define Target Product Profile Formulation_Screening Formulation Screening (e.g., Lipids, Polymers, Excipients) Start->Formulation_Screening Physicochemical_Char Physicochemical Characterization (Size, Stability, Drug Load) Formulation_Screening->Physicochemical_Char In_Vitro_Testing In Vitro Evaluation (Cell Viability, Uptake) Physicochemical_Char->In_Vitro_Testing Optimization Optimization of Lead Formulation In_Vitro_Testing->Optimization Optimization->Formulation_Screening Re-screen In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy, Toxicity) Optimization->In_Vivo_Studies Optimized Scale_Up Scale-Up & Manufacturing In_Vivo_Studies->Scale_Up End Final Formulation Scale_Up->End

Caption: Workflow for developing a this compound in vivo delivery system.

Troubleshooting Logic for Inconsistent In Vivo Results

Troubleshooting_Logic Start Inconsistent In Vivo Results Check_Formulation Is the formulation stable and consistent? Start->Check_Formulation Yes_Formulation Yes Check_Formulation->Yes_Formulation No_Formulation No Check_Formulation->No_Formulation Check_Animal_Model Is the animal model consistent? (Age, weight, health) Yes_Formulation->Check_Animal_Model Optimize_Formulation Optimize Formulation (See Issue 2 Guide) No_Formulation->Optimize_Formulation Yes_Animal Yes Check_Animal_Model->Yes_Animal No_Animal No Check_Animal_Model->No_Animal Check_Procedure Is the experimental procedure consistent? (Dosing, timing, analysis) Yes_Animal->Check_Procedure Standardize_Model Standardize Animal Model No_Animal->Standardize_Model Yes_Procedure Yes Check_Procedure->Yes_Procedure No_Procedure No Check_Procedure->No_Procedure Re_evaluate_Hypothesis Re-evaluate Biological Hypothesis Yes_Procedure->Re_evaluate_Hypothesis Standardize_SOP Standardize SOPs No_Procedure->Standardize_SOP

Caption: Logical flow for troubleshooting inconsistent in vivo data.

References

Rubiflavin Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rubiflavin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound during your experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a synthetic analog of riboflavin (Vitamin B2). Its primary mechanism of action is the competitive inhibition of its intended target, the enzyme "Hypothetase-1" (HTS-1), which is involved in a critical cellular signaling pathway. Like riboflavin, which is a precursor to the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) that are essential for redox reactions, this compound is believed to interfere with similar electron transport chain processes mediated by HTS-1.[1][2]

Q2: I am observing unexpected cellular phenotypes in my experiments with this compound. What could be the cause?

Unexpected cellular phenotypes are often indicative of off-target effects, where this compound interacts with unintended proteins.[3][4] These interactions can lead to the modulation of signaling pathways unrelated to HTS-1, resulting in unforeseen biological responses. It is crucial to perform comprehensive off-target profiling to identify these unintended interactions.

Q3: How can I reduce the off-target effects of this compound in my cell-based assays?

Minimizing off-target effects can be approached in several ways:

  • Dose Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is critical to determine the optimal concentration.

  • Use of More Specific Analogs: If available, test more recently developed analogs of this compound that have been engineered for higher specificity.

  • Control Experiments: Employ stringent control experiments, including the use of inactive enantiomers of this compound or structurally similar but inactive molecules, to distinguish on-target from off-target effects.

  • Genetic Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target (HTS-1).[5][6][7] If the phenotype persists in the presence of this compound in these cells, it is likely due to off-target effects.

Q4: What are the recommended methods for identifying the specific off-targets of this compound?

Several advanced techniques can be employed for off-target identification:

  • Chemical Proteomics: This approach uses a modified this compound probe to capture and identify interacting proteins from cell lysates or living cells using mass spectrometry.[8][9]

  • Kinase Profiling: Screening this compound against a large panel of kinases is essential, as kinases are common off-targets for small molecule inhibitors.[10][11][12][13] This can reveal unintended inhibition or activation of various signaling pathways.

  • Proteome-wide Thermal Shift Assays (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Off-target binding can be detected by changes in the melting temperature of proteins.[14]

  • Computational Prediction: In silico methods can predict potential off-targets based on the structural similarity of this compound to known ligands of other proteins.[15][16]

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at Effective Concentrations

Possible Cause: Significant off-target effects are likely contributing to cellular toxicity.[17]

Troubleshooting Steps:

  • Confirm On-Target Potency: Perform a dose-response curve to determine the IC50 or EC50 of this compound for HTS-1 inhibition.

  • Assess Cell Viability: Conduct a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to determine the concentration at which toxicity becomes significant.

  • Identify Off-Target Pathways: If the therapeutic window is narrow, utilize kinase profiling and chemical proteomics to identify the off-target proteins and pathways responsible for the toxicity.

  • Rational Drug Design: Based on the identified off-targets, consider designing or obtaining derivatives of this compound with modifications that reduce binding to the toxicity-mediating proteins.[3]

Issue 2: Inconsistent Results Across Different Cell Lines

Possible Cause: The expression levels of on-target and off-target proteins can vary significantly between different cell lines.

Troubleshooting Steps:

  • Characterize Protein Expression: Perform Western blotting or quantitative mass spectrometry to determine the relative expression levels of HTS-1 and any known or suspected off-target proteins in the cell lines being used.

  • Select Appropriate Cell Lines: Choose cell lines with high expression of HTS-1 and low or no expression of problematic off-targets for on-target validation studies.[18][19]

  • Phenotypic Screening: Conduct phenotypic screening across a panel of diverse cell lines to correlate the observed effects with the expression profiles of potential targets.[3]

Data Presentation

Table 1: Comparative Analysis of this compound Analogs

CompoundTarget (HTS-1) IC50 (nM)Off-Target (Kinase X) IC50 (nM)Off-Target (Protease Y) IC50 (nM)Cell Viability CC50 (µM) (in HCT116 cells)
This compound 50250> 10,0005
This compound-A2 451,500> 10,00025
This compound-B1 75> 10,00080015

This table presents hypothetical data for illustrative purposes.

Table 2: Summary of Proteomic Analysis of this compound Interactors

Identified ProteinEnrichment Factor (Treated vs. Control)Known FunctionPotential Implication of Off-Targeting
HTS-1 (Target) 25.3Metabolic RegulationDesired therapeutic effect
Kinase X 8.7Cell Cycle ProgressionPotential for cell cycle arrest and toxicity
Heat Shock Protein 90 4.2Protein FoldingBroad cellular stress response
Carbonic Anhydrase II 3.1pH RegulationPotential for metabolic disturbances

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Kinase Profiling Assay (Radiometric)

Objective: To quantify the inhibitory activity of this compound against a broad panel of kinases to identify off-target interactions.[14]

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, incubate each kinase from the panel with its specific peptide substrate and γ-³²P-ATP.

  • Add this compound at a final concentration of 1 µM (for initial screening) or in a series of dilutions (for IC50 determination). Include DMSO as a vehicle control.

  • Allow the kinase reaction to proceed for 30 minutes at 30°C.

  • Stop the reaction and separate the radiolabeled, phosphorylated substrate from the remaining γ-³²P-ATP using a phosphocellulose membrane.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate target engagement and identify off-target binding of this compound in a cellular context.[14]

Methodology:

  • Culture cells to 80% confluency and treat with this compound (e.g., 10 µM) or vehicle control (DMSO) for 2 hours.

  • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cool the tubes at room temperature for 3 minutes, then lyse the cells by three freeze-thaw cycles.

  • Separate the soluble protein fraction from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes.

  • Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of HTS-1 and other proteins of interest remaining.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates binding.

Visualizations

experimental_workflow cluster_Discovery Off-Target Discovery cluster_Validation Validation & Characterization cluster_Mitigation Mitigation Strategy Kinase_Profiling Kinase Profiling Dose_Response Dose-Response Assays Kinase_Profiling->Dose_Response Chemical_Proteomics Chemical Proteomics Chemical_Proteomics->Dose_Response CETSA CETSA CETSA->Dose_Response Cell_Viability Cell Viability Assays Dose_Response->Cell_Viability Signaling_Analysis Signaling Pathway Analysis Cell_Viability->Signaling_Analysis Rational_Design Rational Analog Design Signaling_Analysis->Rational_Design Dose_Optimization Dose Optimization Signaling_Analysis->Dose_Optimization Optimized_Compound Optimized_Compound Rational_Design->Optimized_Compound Optimized_Protocol Optimized_Protocol Dose_Optimization->Optimized_Protocol This compound This compound This compound->Kinase_Profiling This compound->Chemical_Proteomics This compound->CETSA

Caption: Experimental workflow for identifying and mitigating off-target effects.

signaling_pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway HTS-1 HTS-1 Product_A Product_A HTS-1->Product_A Catalyzes Substrate_A Substrate_A Substrate_A->HTS-1 Desired_Effect Desired_Effect Product_A->Desired_Effect Kinase_X Kinase_X Product_B Product_B Kinase_X->Product_B Catalyzes Substrate_B Substrate_B Substrate_B->Kinase_X Adverse_Effect Adverse_Effect Product_B->Adverse_Effect This compound This compound This compound->HTS-1 Inhibits This compound->Kinase_X Inhibits (Off-Target)

Caption: On-target vs. off-target signaling pathways of this compound.

References

Technical Support Center: Rubiflavin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rubiflavin purification. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their purification workflows. For the purposes of this guide, we will address common issues and methodologies associated with Riboflavin (Vitamin B2), a closely related and well-documented flavin compound, as the principles of purification are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in a this compound preparation?

A1: Impurities can be introduced during either fermentation or chemical synthesis. In fermentation, these may include residual media components, proteins, and peptides.[1] In chemical synthesis, unreacted precursors or side-products are common. Specific identified impurities for the closely related compound Riboflavin include Riboflavin Impurity U, S, T, J, and C, as well as various phosphate esters.[][3] Photodegradation is another source of impurities, leading to compounds like lumiflavin.[4]

Q2: My final product has a slightly off-color. What could be the cause?

A2: Atypical coloration is almost always due to the presence of impurities. These could be derivatives from the production process or degradation products.[] It is also possible that residual solvents or media components are present. We recommend performing analytical chromatography (e.g., HPLC) to identify the nature of the impurity.

Q3: I am having trouble with inconsistent crystal formation. Why is this happening?

A3: The crystal habit of flavins can be highly dependent on the crystallization conditions.[5] Factors such as the solvent used, temperature, pH, and cooling rate can all influence the final crystal form (e.g., needles vs. plates).[5] Some crystalline forms are metastable and can revert to a less soluble form during washing, impacting yield and consistency.[6]

Q4: Is this compound light-sensitive?

A4: Yes. Flavins are known to be light-sensitive.[7] Exposure to light, especially UV light, can cause photodegradation, leading to the formation of impurities and a potential loss of biological activity. All purification steps, including handling of solutions and final product storage, should be performed under subdued light conditions.[7][8]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Issue 1: Low Purification Yield

Q: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I fix this?

A: Low yield is a common issue that can arise from multiple stages of the purification process. Use the following guide to troubleshoot the problem.

  • Problem Area 1: Initial Extraction & Lysis (If applicable)

    • Possible Cause: Incomplete cell lysis or inefficient extraction from the initial matrix can leave a significant amount of product behind.[9]

    • Solution: Ensure your lysis protocol (e.g., enzymatic, mechanical) is optimized for your specific production system. After extraction, analyze both the soluble fraction (supernatant) and the insoluble pellet to determine if the product is being lost in the insoluble fraction.

  • Problem Area 2: Chromatography/Binding Step

    • Possible Cause: The purification tag may be sequestered or the binding conditions (pH, ionic strength) may be suboptimal, preventing efficient binding to the resin.[9]

    • Solution: Ensure the binding buffer is at the correct pH and salt concentration for your chosen chromatography method. Consider increasing the binding incubation time to ensure equilibrium is reached.[9]

  • Problem Area 3: Crystallization

    • Possible Cause: Suboptimal crystallization conditions can lead to poor precipitation, leaving a significant portion of the product in the mother liquor. This can be due to incorrect temperature, pH, or solvent/anti-solvent ratios.[1]

    • Solution: Carefully control the temperature during crystallization. For Riboflavin, precipitation is often induced by acidifying an alkaline solution, and temperatures between 4°C and 10°C are preferable.[1] Ensure the correct volume of anti-solvent (e.g., water) is added to induce precipitation effectively.[10]

  • Problem Area 4: Washing Step

    • Possible Cause: The purified crystals may be re-dissolving during the washing step, especially if an inappropriate solvent is used. Some crystal forms are metastable and can revert to a less soluble form, which can also complicate recovery.[6]

    • Solution: Wash the crystals with a solvent in which the product has minimal solubility but which will still remove impurities. For certain Riboflavin crystal forms, tertiary butyl alcohol has been shown to be effective at preventing the crystal form from reverting.[6]

Low_Yield_Troubleshooting start Start: Low Yield Observed check_supernatant Is product in unbound flow-through? start->check_supernatant check_pellet Is product in insoluble pellet? check_supernatant->check_pellet No optimize_binding Optimize binding conditions (pH, time, buffer). check_supernatant->optimize_binding Yes optimize_lysis Improve cell lysis / extraction protocol. check_pellet->optimize_lysis Yes check_mother_liquor Is product in crystallization mother liquor? check_pellet->check_mother_liquor No end_node Yield Improved optimize_binding->end_node optimize_lysis->end_node optimize_crystallization Adjust temperature, pH, or anti-solvent ratio. check_mother_liquor->optimize_crystallization Yes check_wash Is product dissolving during wash step? check_mother_liquor->check_wash No optimize_crystallization->end_node change_wash_solvent Use a less-solubilizing wash solvent. check_wash->change_wash_solvent Yes check_wash->end_node No change_wash_solvent->end_node

Caption: A decision tree for troubleshooting low purification yields.
Issue 2: Product Fails Purity Analysis (e.g., by HPLC)

Q: My purified this compound shows extra peaks during HPLC analysis. How do I identify and remove these contaminants?

A: The presence of additional peaks indicates impurities. Identifying the source is key to removal.

  • Step 1: Identify the Impurity

    • Compare the retention times of your unknown peaks to known standards of common impurities (e.g., lumichrome, lumiflavin, unreacted precursors).[][3]

    • Consider if the impurity could be a related flavin like Flavin Mononucleotide (FMN) or Flavin Adenine Dinucleotide (FAD).[4]

  • Step 2: Optimize Purification Protocol

    • Activated Charcoal Treatment: This step is effective at removing many dissolved organic impurities. Ensure you are using an adequate amount of activated charcoal and providing sufficient incubation time.[1][10]

    • Recrystallization: A highly effective method for improving purity. Dissolving the impure solid and allowing it to re-crystallize under controlled conditions often excludes impurities from the crystal lattice. The process described in the protocols below is a good starting point.

    • Chromatography: If impurities are very similar to the target compound, you may need to employ a high-resolution chromatography step, such as reversed-phase HPLC, to achieve separation.[11]

Data Presentation & Key Parameters

Table 1: Typical Fermentation & Extraction Data
ParameterValueSource
Production MethodFermentation (e.g., Bacillus subtilis)[][12]
Typical Broth Concentration6 - 8 g/L[]
High-Yield Strain ConcentrationUp to 26.5 g/L[12]
Typical Extraction Yield60% - 70%[]
Table 2: Recommended Crystallization & Purification Parameters
ParameterRecommended ValueNotes
Dissolution SolventAqueous Mineral Acid (e.g., HCl)Dissolves crude, needle-shaped crystals.[1][10]
Dissolution Temperature< 30°C (preferably 10-20°C)Prevents degradation of the product.[13]
AdsorbentActivated CharcoalRemoves dissolved organic impurities.[1]
FiltrationCeramic Membrane (20-200 nm)For clarification after charcoal treatment.[10]
Precipitation MethodAddition of 5-10x volume of waterInduces crystallization from the acid solution.[1]
Crystallization Temperature0 - 30°C (preferably 4-10°C)Lower temperatures can improve precipitation.[1]
Crystal WashingWater, Tertiary Butyl Alcoholt-Butyl alcohol can prevent reversion of metastable crystal forms.[6]
Table 3: Standard HPLC Analytical Conditions
ParameterConditionSource
ColumnReversed-Phase C18 (e.g., 5 µm, 150 x 4.6 mm)[4][14]
Mobile PhaseMethanol / Aqueous Buffer (e.g., Acetate or KH2PO4)[8][14]
ElutionIsocratic (e.g., 35% Methanol / 65% Buffer)[4][14]
Flow Rate~1.0 mL/min[4]
Temperature~40°C[4]
DetectionFluorescence[11]
Excitation Wavelength445 - 447 nm[4][8]
Emission Wavelength517 - 530 nm[4][8]

Experimental Protocols

Protocol 1: Purification and Crystallization of this compound

This protocol is adapted from established methods for purifying Riboflavin from a crude, solid starting material.[1][10][13]

  • Dissolution: In a suitable vessel protected from light, dissolve the crude, needle-shaped this compound starting material in an aqueous mineral acid solution (e.g., 1M HCl). Maintain the temperature below 30°C with intensive stirring.[13]

  • Impurity Adsorption: Add activated charcoal to the solution (e.g., 1-2% w/v) and continue to stir for a defined period (e.g., 30-60 minutes) to allow for the adsorption of dissolved impurities.[1]

  • Clarification: Filter the solution containing the activated charcoal to obtain a clear filtrate. A counter-current filtration over a ceramic membrane with a pore size of 20-200 nm is highly effective.[10]

  • Crystallization: Transfer the clear filtrate to a crystallization vessel. Induce precipitation by adding a 5- to 10-fold volume of cold water (4-10°C) while stirring. The temperature of the mixture should not exceed 30°C.[1]

  • Crystal Recovery: Allow crystallization to complete. Separate the precipitated spherical crystals from the solution via centrifugation or vacuum filtration.[1]

  • Washing: Wash the collected crystals with cold deionized water to remove residual acid and soluble impurities. If crystal form stability is an issue, consider a wash with tertiary butyl alcohol.[6]

  • Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 60-80°C) to yield the final product.

Purification_Workflow start Crude this compound dissolution 1. Acidic Dissolution (<30°C) start->dissolution charcoal 2. Activated Charcoal Treatment dissolution->charcoal filtration 3. Clarification Filtration charcoal->filtration crystallization 4. Precipitation with Water (4-10°C) filtration->crystallization separation 5. Centrifugation / Filtration crystallization->separation washing 6. Crystal Washing separation->washing drying 7. Vacuum Drying washing->drying finish Purified this compound drying->finish

Caption: A high-level workflow for the purification of this compound.
Protocol 2: HPLC Analysis for Purity Assessment

This protocol outlines a standard method for analyzing the purity of a this compound sample using reversed-phase HPLC with fluorescence detection.[4][8][14]

  • Standard Preparation: Prepare a stock solution of high-purity this compound standard in a suitable solvent (e.g., 25 mL of 0.1 M HCl, diluted with water). Prepare a series of dilutions to create a calibration curve.[8]

  • Sample Preparation: Accurately weigh the purified this compound sample and dissolve it in the same solvent used for the standard. Dilute to a concentration that falls within the range of the calibration curve. All solutions must be protected from light.[7]

  • HPLC Setup:

    • Equilibrate a C18 HPLC column with the mobile phase (e.g., 35% Methanol / 65% 0.01 M KH2PO4, pH 5.0) at a flow rate of 1.0 mL/min.[14]

    • Set the column oven temperature to 40°C.[4]

    • Set the fluorescence detector to an excitation wavelength of 445 nm and an emission wavelength of 530 nm.[4]

  • Analysis: Inject a standard volume (e.g., 50 µL) of the sample onto the column.[14]

  • Data Processing: Record the chromatogram. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks. Quantify the concentration by comparing the main peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis prep_standard Prepare Standard Solutions equilibration Equilibrate C18 Column prep_standard->equilibration prep_sample Prepare Sample Solution prep_sample->equilibration injection Inject Sample equilibration->injection detection Fluorescence Detection injection->detection data_analysis Data Analysis (Purity & Quant.) detection->data_analysis

Caption: Workflow for purity analysis of this compound by HPLC.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Rubiflavin vs. Doxorubicin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of Rubiflavin (Riboflavin) and the widely used chemotherapeutic agent, Doxorubicin. By presenting supporting experimental data, detailed methodologies, and visual pathway diagrams, this document aims to be a valuable resource for oncology researchers and professionals in drug development.

Introduction

The quest for effective and selective anticancer agents is a cornerstone of oncological research. While conventional chemotherapeutics like Doxorubicin have been pivotal in cancer treatment, their clinical utility is often hampered by significant side effects and the emergence of drug resistance. This has spurred interest in alternative and complementary therapeutic strategies, including the exploration of naturally occurring compounds like this compound (Vitamin B2) for their potential anticancer properties. This guide delves into a head-to-head comparison of the molecular mechanisms through which these two compounds exert their cytotoxic effects on cancer cells.

Mechanisms of Action: A Tale of Two Molecules

While both this compound and Doxorubicin can induce cancer cell death, their primary mechanisms of action are fundamentally different. Doxorubicin acts as a potent cytotoxic agent through direct interaction with DNA and key cellular enzymes, whereas this compound's anticancer effects are primarily realized through photodynamic therapy, where it acts as a photosensitizer.

Doxorubicin: The Intercalator and Topoisomerase II Poison

Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens.[1] Its multifaceted mechanism of action primarily involves:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix.[2][3] This intercalation distorts the DNA structure, thereby inhibiting DNA replication and transcription.[4][5]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication.[5][6] This leads to the accumulation of DNA double-strand breaks, a highly lethal form of DNA damage that triggers apoptotic cell death.[4][7]

  • Reactive Oxygen Species (ROS) Generation: The quinone moiety of Doxorubicin can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species.[8][9][10] This surge in oxidative stress contributes to DNA damage, lipid peroxidation, and mitochondrial dysfunction, further promoting apoptosis.[6][11]

This compound: The Photosensitizer and ROS Generator

This compound, or Vitamin B2, is an essential nutrient that, upon exposure to light, exhibits photosensitizing properties with potential anticancer applications.[12][13] Its mechanism of action is contingent on photoactivation:

  • Photosensitization and ROS Generation: When exposed to light of an appropriate wavelength (typically blue or UVA light), this compound transitions to an excited state.[13][14] It then transfers this energy to molecular oxygen, generating highly reactive oxygen species (ROS), including singlet oxygen and superoxide anions.[12][15] These ROS can indiscriminately damage cellular components such as lipids, proteins, and nucleic acids, leading to oxidative stress-induced cell death.[15]

  • Light-Induced DNA Damage: Emerging evidence suggests that under visible light, this compound can intercalate with DNA and induce DNA damage, contributing to its anticancer effects.[16] This light-dependent interaction can lead to DNA strand breaks and the initiation of apoptosis.

Quantitative Data: A Comparative Overview of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Doxorubicin and irradiated this compound in various cancer cell lines. It is important to note that a direct comparison is challenging due to the differing conditions (i.e., the requirement of light for this compound's activity).

CompoundCell LineIC50Exposure TimeReference
Doxorubicin MCF-7 (Breast Cancer)4 µM48h[8]
MDA-MB-231 (Breast Cancer)1 µM48h[8]
MCF-7 (Breast Cancer)1.1 µg/ml48h[17]
MDA-MB-231 (Breast Cancer)1.38 µg/ml48h[17]
MCF-7 (Breast Cancer)9.908 µM48h[18]
MDA-MB-231 (Breast Cancer)0.69 µM48h[18]
Irradiated this compound C6 (Glioblastoma)88.01 µM24h[14]
C6 (Glioblastoma)76.85 µM48h[14]
C6 (Glioblastoma)57.60 µM72h[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of Doxorubicin and this compound.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density in a multi-well plate or on coverslips. Treat the cells with the desired concentrations of Doxorubicin or this compound (with subsequent light exposure for the latter) for the specified duration. Include positive (e.g., DNase I treatment) and negative (untreated) controls.[19][20]

  • Fixation and Permeabilization: After treatment, wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[21] Following fixation, permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.[22]

  • TUNEL Reaction: Wash the cells with PBS. Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified, dark chamber.[21][23]

  • Counterstaining and Imaging: Wash the cells to remove the unincorporated nucleotides. Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.[23]

  • Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.[19]

Detection of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS can be detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

  • Cell Culture and Treatment: Seed cells in a multi-well plate. Treat the cells with Doxorubicin or this compound (with light exposure) for the desired time.

  • Probe Loading: After treatment, wash the cells with a serum-free medium. Incubate the cells with DCFH-DA solution (typically 10-20 µM) for 30 minutes at 37°C in the dark.

  • Imaging and Quantification: Wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells with a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizing the Mechanisms of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the distinct signaling pathways of Doxorubicin and this compound.

Doxorubicin_Mechanism cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nuclear Events cluster_3 Mitochondrial Events Dox Doxorubicin CellMembrane Cell Membrane Dox->CellMembrane Enters Cell Mitochondria Mitochondria Dox->Mitochondria Redox Cycling DNA DNA Dox->DNA Intercalation TopoisomeraseII Topoisomerase II Dox->TopoisomeraseII Inhibition Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Cytoplasm->Mitochondria Nucleus->DNA Nucleus->TopoisomeraseII ROS Reactive Oxygen Species (ROS) Mitochondria->ROS DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoisomeraseII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->DNA_Damage OxidativeStress->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

Rubiflavin_Mechanism cluster_dna This compound This compound Excitedthis compound Excited this compound This compound->Excitedthis compound Photoactivation DNA DNA This compound->DNA Intercalation (Light-dependent) Light Light (Blue/UVA) Light->Excitedthis compound Light->DNA Oxygen Molecular Oxygen (O2) Excitedthis compound->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) (Singlet Oxygen, Superoxide) Oxygen->ROS CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis DNA_Damage DNA Damage DNA->DNA_Damage DNA_Damage->Apoptosis

Caption: this compound's photodynamic mechanism of action.

Conclusion

Doxorubicin and this compound represent two distinct paradigms in anticancer therapy. Doxorubicin's potent, albeit often toxic, effects stem from its direct interference with fundamental cellular processes like DNA replication and integrity. In contrast, this compound's anticancer potential is unlocked by an external stimulus—light—offering the possibility of spatially and temporally controlled cytotoxicity through photodynamic therapy. This comparative guide highlights the critical differences in their mechanisms of action, providing a foundation for researchers to explore novel therapeutic strategies, including combination therapies that could potentially enhance efficacy while mitigating toxicity. Further research into the photodynamic applications of this compound and its derivatives may pave the way for more targeted and less invasive cancer treatments.

References

Comparing Rubiflavin and kidamycin cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Cytotoxic Properties of Rubiflavin and Kidamycin

This guide provides a detailed comparison of the cytotoxic effects of two natural compounds, this compound and kidamycin. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the anti-cancer potential of these molecules. This document summarizes key experimental data, outlines the methodologies used in cytotoxic evaluations, and illustrates the cellular pathways influenced by these compounds.

Introduction to this compound and Kidamycin

This compound is a toxic antitumor antibiotic.[1] Its cytotoxic activity is often studied in the context of photosensitization, where it can induce cell death upon exposure to UVA radiation through the production of reactive oxygen species (ROS).[2][3]

Kidamycin is a member of the pluramycin family of antitumor antibiotics, known for its potent cytotoxic activity against a variety of cancer cells.[4][5] Its mechanism of action involves DNA damage and the induction of apoptosis.[6][7] Lidamycin is another name for kidamycin.[6]

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[8] The tables below summarize the available IC50 values for this compound and kidamycin across different cell lines.

Table 1: Cytotoxicity of this compound

Cell LineAssay DurationIC50 ValueNotes
C6 Glioblastoma (Radiated)24 hours88.01 µMIrradiated Riboflavin
C6 Glioblastoma (Radiated)48 hours76.85 µMIrradiated Riboflavin
C6 Glioblastoma (Radiated)72 hours57.60 µMIrradiated Riboflavin
Rainbow Trout Gonad (RTG-2)48 hours12.5 µM (LD50)High doses showed potential for DNA damage and cell death.[9]

Data sourced from a study on irradiated riboflavin's effects on glioblastoma cells.[10]

Table 2: Cytotoxicity of Kidamycin

CompoundCell LineAssay DurationIC50 Value
Kidamycin FK562 Leukemia72 hours0.33 µM
LidamycinSP2/0 Myeloma48 hours0.5623 ± 0.0051 nmol/L
Adriamycin (ADM)SP2/0 Myeloma48 hours177.8 ± 19.7 nmol/L
5-Fluorouracil (5-FU)SP2/0 Myeloma48 hours178.0 ± 22.5 nmol/L
Vincristine (VCR)SP2/0 Myeloma48 hours275.0 ± 18.9 nmol/L
Dexamethasone (DEX)SP2/0 Myeloma48 hours155,000 ± 360 nmol/L

Data for Kidamycin F is from a study on its cytotoxicity mechanism.[11] Data for Lidamycin and other conventional agents are from a study on myeloma cells.[6]

Mechanisms of Action and Signaling Pathways

This compound: Photosensitization and Oxidative Stress

The primary mechanism of this compound's cytotoxicity, particularly when exposed to UVA light, involves photosensitization. This process leads to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), which induce cellular damage.[2][3][12] In the presence of UVA, riboflavin can interact with amino acids and other vitamins to dramatically increase H2O2 production.[2][3] This oxidative stress can lead to cell death.

Rubiflavin_Pathway UVA UVA Radiation Photosensitization Photosensitization UVA->Photosensitization Riboflavin This compound Riboflavin->Photosensitization AAs Amino Acids / Vitamins AAs->Photosensitization ROS Reactive Oxygen Species (ROS) (e.g., H2O2) Photosensitization->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage Apoptosis Apoptosis / Cell Death CellDamage->Apoptosis Kidamycin_Pathway Kidamycin Kidamycin (Lidamycin) DNA Cellular DNA Kidamycin->DNA intercalates/alkylates DSB DNA Double-Strand Breaks DNA->DSB JNK_Pathway JNK Pathway Activation DSB->JNK_Pathway CellCycleArrest G2/M Phase Cell Cycle Arrest DSB->CellCycleArrest Caspase Caspase-3/7 Cleavage JNK_Pathway->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture Seeding 2. Seed Cells in 96-well Plate CellCulture->Seeding Adhesion 3. Overnight Incubation for Adhesion Seeding->Adhesion Treatment 4. Add Test Compound (Varying Concentrations) Adhesion->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation AddMTT 6. Add MTT Reagent Incubation->AddMTT IncubateMTT 7. Incubate for 2-4 hours AddMTT->IncubateMTT AddSolubilizer 8. Add Solubilizing Agent (DMSO) IncubateMTT->AddSolubilizer ReadAbsorbance 9. Read Absorbance AddSolubilizer->ReadAbsorbance CalculateViability 10. Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 11. Determine IC50 Value CalculateViability->DetermineIC50

References

Pluramycin Family of Antibiotics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pluramycin family of antibiotics, characterized by their potent antitumor and antimicrobial properties, represents a significant area of interest in drug development. These natural products exert their cytotoxic effects primarily through a dual mechanism involving DNA intercalation and subsequent alkylation, leading to cell cycle arrest and apoptosis. This guide provides a comparative analysis of the efficacy of key members of the pluramycin family, supported by available experimental data, detailed methodologies, and visualizations of their mechanism of action.

Comparative Cytotoxicity

The in vitro cytotoxicity of pluramycin family members has been evaluated against various cancer cell lines. While comprehensive comparative data across a wide range of cell lines is limited in publicly available literature, existing studies highlight the potent, often subnanomolar, activity of these compounds.

Compound Cancer Cell Line Cancer Type IC50 (nM)
Hedamycin HCT116Colon Carcinoma0.1[1]
HeLaCervical Cancer0.04[1]
Altromycin H HL-60Leukemia0.08
Colo 205Colon Cancer0.35

Mechanism of Action: DNA Damage and Cellular Response

The primary mechanism of action for the pluramycin family involves a multi-step interaction with DNA, which ultimately inhibits replication and transcription.[4]

  • DNA Intercalation: The planar anthraquinone core of the pluramycin molecule inserts itself between the base pairs of the DNA double helix.[5] This non-covalent interaction distorts the DNA structure.

  • DNA Alkylation: Following intercalation, a reactive epoxide group on the antibiotic's side chain forms a covalent bond with a guanine base, typically at the N7 position.[5][6] This results in a stable drug-DNA adduct that is critical for their cytotoxic effects.[4]

This DNA damage triggers a robust DNA Damage Response (DDR) pathway.

pluramycin_mechanism cluster_drug_dna_interaction Drug-DNA Interaction cluster_cellular_consequences Cellular Consequences Pluramycin Pluramycin DNA DNA Pluramycin->DNA 1. Approaches Intercalation Intercalation DNA->Intercalation 2. Inserts between base pairs Alkylation Alkylation Intercalation->Alkylation 3. Forms covalent bond with Guanine DNA_Damage DNA Damage (Adduct Formation) Alkylation->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis

General mechanism of action for pluramycin antibiotics.
DNA Sequence Selectivity

A key differentiator among pluramycin family members is their DNA sequence selectivity, which is guided by their carbohydrate moieties.[4]

  • Hedamycin: Preferentially alkylates guanine residues within 5'-TG and 5'-CG sequences.[4]

  • Altromycin B-like analogs: Favor 5'-AG sequences.[4]

  • DC92-B: Shows high reactivity with guanines in 5'-CGT and some 5'-CGG sequences.[7]

This variation in sequence preference may contribute to differences in their biological activity spectra.[4]

Signaling Pathways

The DNA damage induced by pluramycins activates a complex signaling cascade, primarily the DNA Damage Response (DDR) pathway. Key kinases such as ATM and ATR are activated, which in turn phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2.[5] These kinases then target a range of effector proteins, including the tumor suppressor p53, leading to cell cycle arrest and apoptosis.[5]

DNA_Damage_Response Pluramycin Pluramycin DNA DNA Pluramycin->DNA DNA_Damage DNA Damage (Intercalation & Alkylation) DNA->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Activation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Hedamycin-induced DNA damage response signaling cascade.

While this pathway is well-documented for hedamycin, the specific signaling cascades triggered by other pluramycin family members, such as the altromycins, are not as well-characterized in the available literature.[3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.[4]

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate Start->Cell_Seeding Drug_Treatment 2. Treat cells with varying concentrations of Pluramycin Cell_Seeding->Drug_Treatment Incubation 3. Incubate for a defined period (e.g., 72h) Drug_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % viability and determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the pluramycin antibiotic.

  • MTT Incubation: After the desired incubation period, a solution of MTT is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[4]

DNA Footprinting Analysis (DNase I)

DNA footprinting is an in vitro technique used to identify the specific binding sites of a ligand, such as a pluramycin antibiotic, on a DNA molecule.[11] The principle is that the bound ligand protects the DNA from cleavage by a DNA-cleaving agent like DNase I, creating a "footprint" on a sequencing gel.[11]

Methodology:

  • DNA Preparation: A DNA fragment containing the putative binding site is labeled at one end, typically with a radioactive isotope or a fluorescent dye.

  • Binding Reaction: The labeled DNA is incubated with varying concentrations of the pluramycin antibiotic to allow for binding.

  • DNase I Digestion: The DNA-ligand mixture is subjected to limited digestion with DNase I. The enzyme concentration is titrated to ensure, on average, only one cut per DNA molecule.[11]

  • Denaturation and Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

  • Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging.

  • Analysis: The binding site is identified as a gap (the "footprint") in the ladder of DNA fragments in the lanes containing the pluramycin, corresponding to the region where the bound antibiotic protected the DNA from DNase I cleavage.

Conclusion

The pluramycin family of antibiotics, particularly hedamycin, demonstrates exceptional cytotoxicity against a variety of cancer cell lines. Their unique dual mechanism of DNA intercalation and sequence-specific alkylation triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis. While direct comparative efficacy studies are limited by the scarcity of publicly available quantitative data for many family members, the existing information underscores their potential as potent anticancer agents. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the comparative efficacy and therapeutic potential of the diverse members of the pluramycin family.

References

Validating Riboflavin as a Novel Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. In this context, Riboflavin (Vitamin B2), a vital nutrient, has emerged as a potential candidate, exhibiting promising anticancer properties. This guide provides an objective comparison of Riboflavin's performance against established anticancer drugs, supported by experimental data and detailed methodologies, to aid in its validation as a therapeutic agent.

Quantitative Performance Analysis: A Comparative Overview

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Riboflavin and its derivatives against various cancer cell lines, juxtaposed with the performance of conventional chemotherapeutic agents. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: Cytotoxicity of Irradiated Riboflavin in Glioblastoma Cells

CompoundCell LineIncubation TimeIC50 (µM)
Irradiated RiboflavinC6 (Glioblastoma)24h88.01[1]
48h76.85[1]
72h57.60[1]

Table 2: Comparative Cytotoxicity of Standard Chemotherapeutic Agents in Various Cancer Cell Lines

DrugCell LineIncubation TimeIC50
Cisplatin HeLa (Cervical Cancer)48hHighly variable (meta-analysis showed wide range)[2]
MCF-7 (Breast Cancer)48hHighly variable (meta-analysis showed wide range)[2]
HepG2 (Liver Cancer)48hHighly variable (meta-analysis showed wide range)[2]
Doxorubicin HepG2 (Liver Cancer)24h, 48h, 72hLower IC50 with longer exposure[3]
Huh7 (Liver Cancer)24h, 48h, 72hLower IC50 with longer exposure[3]
SNU449 (Liver Cancer)24h, 48h, 72hLower IC50 with longer exposure[3]
MCF-7 (Breast Cancer)48h8306 nM[4]
MDA-MB-231 (Breast Cancer)48h6602 nM[4]
A549 (Lung Cancer)Not Specified0.07 mM[5]
Paclitaxel Various Human Tumor Lines24h2.5 - 7.5 nM[6]
MCF-7 (Breast Cancer)Not Specified3.5 µM[7]
MDA-MB-231 (Breast Cancer)Not Specified0.3 µM[7]
SKBR3 (Breast Cancer)Not Specified4 µM[7]
BT-474 (Breast Cancer)Not Specified19 nM[7]
NSCLC Cell Lines120h0.027 µM (median)[8]
SCLC Cell Lines120h5.0 µM (median)[8]

Signaling Pathways and Mechanisms of Action

Riboflavin exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating intracellular reactive oxygen species (ROS) levels.

Riboflavin_Anticancer_Pathway Riboflavin Riboflavin ROS Modulation of Reactive Oxygen Species (ROS) Riboflavin->ROS ER_Stress Endoplasmic Reticulum Stress Riboflavin->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Riboflavin->Mitochondrial_Dysfunction DNA_Damage DNA Damage Riboflavin->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis CHOP_Pathway CHOP Pathway ER_Stress->CHOP_Pathway Bax_Bcl2 ↑ Bax / ↓ Bcl-2 ratio Mitochondrial_Dysfunction->Bax_Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis CHOP_Pathway->Bax_Bcl2 Caspase_Activation Caspase Activation Bax_Bcl2->Caspase_Activation Caspase_Activation->Apoptosis

Riboflavin's multifaceted anticancer signaling pathways.

Experimental Protocols

Detailed methodologies for key assays are provided below to ensure reproducibility and standardization.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Riboflavin and/or other test compounds

  • MTT solution (5 mg/mL in PBS)[9][10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add MTT solution to each well. Incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells (including both adherent and floating populations) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[14]

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing.[15]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate for at least 30 minutes at room temperature.[15][16]

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will correspond to different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer potential of a novel compound like Riboflavin.

Experimental_Workflow start Start: Hypothesis Riboflavin has anticancer activity cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment with Riboflavin & Control Drugs cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V Staining) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay pathway_analysis Mechanism of Action Studies (e.g., Western Blot) apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis data_analysis Data Analysis & Interpretation pathway_analysis->data_analysis conclusion Conclusion: Validate Riboflavin's potential data_analysis->conclusion Riboflavin_vs_Chemo cluster_riboflavin Riboflavin cluster_chemo Traditional Chemotherapy Riboflavin_Advantages Advantages: - Potential for lower toxicity - Favorable safety profile - Can enhance efficacy of other drugs - Potential for targeted delivery Riboflavin_Disadvantages Disadvantages: - Lower potency compared to chemo - Efficacy may be dose-dependent - Potential for pro-proliferative effects at high doses in some cancers Chemo_Advantages Advantages: - High potency - Well-established efficacy - Broad applicability Chemo_Disadvantages Disadvantages: - High toxicity and side effects - Development of drug resistance - Non-specific targeting

References

Navigating Drug Resistance: A Comparative Analysis of Cross-Resistance with Flavin-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Rubiflavin": Extensive searches of scientific literature and databases did not yield specific information for a compound named "this compound" in the context of anticancer research. The information available consistently pertains to "Riboflavin" (Vitamin B2) and its derivatives, which have been explored for their anticancer properties, particularly their photosensitizing and DNA intercalating abilities under certain conditions.[1][2] It is possible that "this compound" is a novel or proprietary compound with limited public information, or the name may be a variant of another flavin-based agent.

Given the absence of specific data for "this compound," this guide will use a well-characterized anticancer agent with a relevant mechanism of action, Doxorubicin , as a representative DNA intercalator and topoisomerase II inhibitor. This framework is designed to serve as a template for researchers to conduct and present their own cross-resistance studies with novel compounds like this compound.

Introduction to DNA Intercalators and Topoisomerase II Inhibitors

Many potent chemotherapeutic agents function by disrupting DNA replication and integrity in rapidly dividing cancer cells.[3][4] Two key mechanisms are:

  • DNA Intercalation: The insertion of planar molecules between the base pairs of the DNA double helix.[3][4] This process unwinds and lengthens the DNA, interfering with transcription and replication.[3]

  • Topoisomerase II (TOP2) Inhibition: The disruption of the TOP2 enzyme, which is crucial for managing DNA topology by creating and resealing double-strand breaks.[5][6] Inhibitors can be classified as "poisons" that stabilize the TOP2-DNA cleavage complex, leading to permanent DNA breaks and apoptosis.[5][6]

Doxorubicin is a classic anthracycline antibiotic that exhibits both of these anticancer activities, making it a cornerstone of many chemotherapy regimens. Its planar ring structure allows it to intercalate into DNA, while it also potently inhibits TOP2.

Mechanisms of Acquired Resistance

A significant challenge in cancer therapy is the development of drug resistance. Cancer cells can develop resistance to a specific drug, and due to shared resistance mechanisms, may also become resistant to other, structurally or mechanistically related drugs—a phenomenon known as cross-resistance . Understanding these mechanisms is vital for developing strategies to overcome treatment failure.

Key mechanisms of resistance to DNA intercalators and TOP2 inhibitors include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump drugs out of the cell, reducing intracellular concentration.

  • Alterations in Topoisomerase II: Mutations in the TOP2A gene can alter the enzyme's structure, preventing the drug from binding effectively or stabilizing the cleavage complex. Decreased expression of TOP2α also leads to fewer drug targets.

  • Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can efficiently fix the DNA breaks induced by the therapeutic agent.

  • Activation of Pro-Survival Signaling Pathways: Pathways such as NF-κB and Akt can be activated to inhibit apoptosis and promote cell survival despite drug-induced damage.

Below is a diagram illustrating the primary mechanisms of action and resistance for a typical TOP2 inhibitor like Doxorubicin.

Mechanism_and_Resistance Mechanism of Action and Resistance for Topoisomerase II Inhibitors cluster_0 Mechanism of Action cluster_1 Mechanisms of Resistance Drug Doxorubicin (e.g., this compound) DNA Nuclear DNA Drug->DNA Intercalation CleavageComplex TOP2-DNA Cleavage Complex Drug->CleavageComplex Stabilization (Poisoning) DNA->CleavageComplex TOP2 Topoisomerase II TOP2->CleavageComplex DSB DNA Double-Strand Breaks CleavageComplex->DSB Prevents Re-ligation Apoptosis Apoptosis DSB->Apoptosis Efflux ABC Transporters (e.g., P-gp) Efflux->Drug Drug Efflux TOP2_mut Altered/Reduced Topoisomerase II TOP2_mut->CleavageComplex Prevents Binding/ Stabilization DNARepair Enhanced DNA Repair Pathways DNARepair->DSB Repairs Damage Survival Pro-Survival Signaling (e.g., Akt) Survival->Apoptosis Inhibition

Caption: Doxorubicin's mechanism of action and associated cellular resistance pathways.

Cross-Resistance Profile: An Illustrative Comparison

To evaluate the potential for cross-resistance with a new compound like this compound, its efficacy must be tested against cell lines with known resistance to other anticancer agents. The following table provides a hypothetical summary of such an experiment, comparing the half-maximal inhibitory concentration (IC50) values of this compound and other drugs against a parental, sensitive cancer cell line and its resistant derivatives.

Table 1: Illustrative Cross-Resistance Data (IC50 Values in µM)

Cell LineResistance MechanismDoxorubicin (TOP2i)Etoposide (TOP2i)Cisplatin (Alkylating Agent)Paclitaxel (Microtubule Inhibitor)This compound (Hypothetical)
MCF-7 (Parental)-0.051.22.50.010.10
MCF-7/ADR P-gp Overexpression5.0 (100x)25.0 (20.8x)2.8 (1.1x)1.5 (150x)10.0 (100x)
MCF-7/ET TOP2α Mutation0.8 (16x)30.0 (25x)2.6 (1.0x)0.01 (1.0x)2.0 (20x)

(Values are for illustrative purposes. Fold change in resistance compared to the parental line is shown in parentheses.)

Interpretation:

  • MCF-7/ADR: This cell line, resistant to Doxorubicin (Adriamycin) via P-gp overexpression, shows strong cross-resistance to Paclitaxel and our hypothetical this compound. This suggests this compound may be a substrate for P-gp. Resistance to Etoposide is moderate, while there is no cross-resistance to Cisplatin, which is not a P-gp substrate.

  • MCF-7/ET: This cell line with an Etoposide-resistant TOP2α mutation shows significant cross-resistance to both Doxorubicin and this compound, implying that this compound's mechanism of action is likely dependent on the same TOP2α binding site. There is no cross-resistance to drugs with different mechanisms like Cisplatin and Paclitaxel.

Experimental Protocols

Detailed and reproducible protocols are essential for cross-resistance studies. Below are standard methodologies for generating resistant cell lines and assessing drug sensitivity.

Development of Drug-Resistant Cell Lines

Objective: To generate cancer cell lines with acquired resistance to a specific chemotherapeutic agent.

Methodology:

  • Initial Exposure: Culture the parental cancer cell line (e.g., MCF-7) in standard medium. Introduce the selective drug (e.g., Doxorubicin) at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Concentration Increase: Once the cells recover and resume normal proliferation, passage them and increase the drug concentration by a factor of 1.5 to 2.0.

  • Monitoring and Selection: Continuously monitor the cells for signs of adaptation (i.e., stable growth). This process is repeated for several months, with progressively higher drug concentrations.

  • Characterization: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), characterize the resistance mechanism (e.g., via Western blot for P-gp expression or sequencing of the TOP2A gene).

  • Maintenance: Maintain the resistant cell line in a medium containing a maintenance concentration of the drug to ensure the stability of the resistant phenotype.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

Objective: To determine the IC50 value of a compound in parental and resistant cell lines.

Methodology:

  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Doxorubicin, etc.). Replace the medium in the wells with medium containing the various drug concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The reagent is converted by viable cells into a colored formazan product.

  • Data Acquisition: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

The workflow for these experimental protocols is visualized below.

Experimental_Workflow Workflow for Cross-Resistance Analysis cluster_0 Resistant Cell Line Development cluster_1 Cytotoxicity & Cross-Resistance Testing start Parental Cell Line step1 Expose to low-dose drug (IC20) start->step1 step2 Monitor Growth & Recovery step1->step2 step3 Stepwise increase in drug concentration step2->step3 step3->step2 Repeat for several months step4 Characterize Resistance Mechanism step3->step4 end_dev Stable Resistant Cell Line step4->end_dev seed Seed Parental & Resistant Cells (96-well plates) end_dev->seed Use for testing treat Treat with serial dilutions of drugs (this compound, Doxorubicin, etc.) seed->treat incubate Incubate for 48-72 hours treat->incubate mts Add MTS/MTT Reagent incubate->mts read Measure Absorbance mts->read analyze Calculate IC50 & Fold Resistance read->analyze

Caption: Standard experimental workflow for developing resistant cell lines and assessing cross-resistance.

Conclusion and Future Directions

This guide provides a foundational framework for conducting cross-resistance studies with novel anticancer compounds. Based on our illustrative analysis using Doxorubicin as a proxy, a compound like "this compound" that shows cross-resistance with both P-gp overexpressing and TOP2-mutated cell lines would likely be a TOP2 inhibitor and a substrate for efflux pumps. This information is critical for predicting its clinical efficacy and devising strategies to circumvent potential resistance.

For researchers investigating this compound or other novel flavin-based compounds, the immediate next steps should be to:

  • Confirm the Mechanism of Action: Utilize molecular assays (e.g., DNA unwinding assays, in vitro topoisomerase inhibition assays) to definitively identify the cellular target(s).

  • Conduct Broad Cross-Resistance Profiling: Test the compound against a panel of cell lines with well-characterized resistance to a wide range of chemotherapeutics.

  • Investigate Synergy: Explore combination therapies where this compound is paired with agents that can overcome identified resistance mechanisms (e.g., P-gp inhibitors).

By systematically applying these protocols, the scientific community can better characterize novel therapeutic agents and anticipate the challenges of clinical drug resistance, ultimately improving outcomes for cancer patients.

References

Benchmarking Rubiflavin: A Comparative Guide to DNA Intercalators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of Rubiflavin (Riboflavin) against a panel of well-established DNA intercalators, including Ethidium Bromide, Doxorubicin, Daunorubicin, and Actinomycin D. The following sections present quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows to support your research and development endeavors.

Data Presentation: A Comparative Analysis of DNA Intercalators

The following table summarizes the key quantitative parameters for this compound and other prominent DNA intercalators. It is important to note that the interaction of this compound with DNA is primarily characterized by photo-induced DNA damage rather than classical intercalation with a defined binding constant.

IntercalatorChemical ClassBinding Constant (K) (M⁻¹)Primary Mechanism of ActionNotes
This compound (Riboflavin) FlavinNot ApplicablePhoto-induced DNA damage via reactive oxygen speciesCauses DNA strand breaks upon exposure to light. A concentration of 1 µM with UVA1 irradiation is significantly mutagenic[1]. The LD50 in rainbow trout gonad cells is 12.5 µM, associated with significant DNA damage[2].
Ethidium Bromide Phenanthridinium~ 0.31 x 10⁶[3]Classical intercalationWidely used as a fluorescent stain for nucleic acids.
Doxorubicin Anthracycline0.13 - 0.16 x 10⁶[4]Intercalation and inhibition of topoisomerase IIA widely used chemotherapy agent.
Daunorubicin Anthracycline0.10 - 0.12 x 10⁶[4]Intercalation and inhibition of topoisomerase IIAnother key anthracycline antibiotic used in cancer therapy.
Actinomycin D Polypeptide-containing chromophoreUp to 1.5 x 10⁷[5]Intercalation with high sequence specificity (GpC)A potent antitumor drug that inhibits transcription.

Visualizing Molecular Interactions and Experimental Processes

To elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

General Mechanism of DNA Intercalation cluster_0 Before Intercalation cluster_1 Intercalation Process cluster_2 Functional Consequences DNA_unbound Double-Stranded DNA DNA_unwound Local Unwinding of DNA Helix DNA_unbound->DNA_unwound Helix opens Intercalator Intercalator Molecule Intercalator->DNA_unwound Approaches DNA DNA_intercalated Intercalator Inserted Between Base Pairs DNA_unwound->DNA_intercalated Inserts into the gap Replication_block Inhibition of DNA Replication DNA_intercalated->Replication_block Transcription_block Inhibition of Transcription DNA_intercalated->Transcription_block

Caption: General mechanism of DNA intercalation.

Experimental Workflow for Comparing DNA Intercalators Start Start: Prepare Intercalator and DNA Solutions UV_Vis UV-Vis Spectroscopy (Determine initial concentrations and observe spectral shifts) Start->UV_Vis Fluorescence Fluorescence Spectroscopy (e.g., Ethidium Bromide Displacement Assay) Start->Fluorescence CD Circular Dichroism (Analyze conformational changes in DNA) Start->CD ITC Isothermal Titration Calorimetry (Determine thermodynamic parameters) Start->ITC Data_Analysis Data Analysis (Calculate Binding Constants, ΔG, ΔH, ΔS) UV_Vis->Data_Analysis Fluorescence->Data_Analysis CD->Data_Analysis ITC->Data_Analysis Comparison Comparative Analysis of Intercalators Data_Analysis->Comparison End End: Conclude Relative Efficacy Comparison->End

Caption: Experimental workflow for comparing DNA intercalators.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a foundation for the reproducible and rigorous comparison of DNA intercalators.

Fluorescence Spectroscopy: Ethidium Bromide Displacement Assay

This assay is used to determine the relative binding affinity of a compound to DNA by measuring the displacement of a fluorescent probe, such as ethidium bromide (EtBr), that is already bound to DNA.

  • Materials:

    • Calf thymus DNA (ctDNA)

    • Ethidium Bromide (EtBr)

    • Test compound (e.g., this compound)

    • Tris-HCl buffer (pH 7.4)

    • Fluorometer

    • Quartz cuvettes

  • Procedure:

    • Prepare a stock solution of ctDNA in Tris-HCl buffer and determine its concentration by measuring the absorbance at 260 nm.

    • Prepare a stock solution of EtBr in the same buffer.

    • In a quartz cuvette, mix the ctDNA and EtBr solutions to form a DNA-EtBr complex. Allow the mixture to incubate at room temperature for a set period to ensure equilibrium is reached.

    • Measure the initial fluorescence intensity of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).

    • Add increasing concentrations of the test compound to the cuvette containing the DNA-EtBr complex.

    • After each addition, incubate the mixture for a short period to allow for the displacement reaction to reach equilibrium.

    • Measure the fluorescence intensity after each addition of the test compound. The displacement of EtBr by the test compound will result in a decrease in fluorescence intensity.

    • The data can be used to calculate the concentration of the test compound that causes a 50% reduction in fluorescence (IC50), which is inversely proportional to its DNA binding affinity.

UV-Visible Spectroscopy

UV-Vis spectroscopy is employed to monitor the interaction between a DNA intercalator and DNA by observing changes in the absorption spectra.

  • Materials:

    • Calf thymus DNA (ctDNA)

    • Test compound

    • Tris-HCl buffer (pH 7.4)

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Prepare stock solutions of ctDNA and the test compound in Tris-HCl buffer.

    • Record the UV-Vis spectrum of the test compound alone in the buffer.

    • Titrate the test compound solution with increasing concentrations of the ctDNA solution.

    • After each addition of ctDNA, allow the solution to equilibrate and then record the UV-Vis spectrum.

    • Intercalation of the compound into the DNA helix typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance).

    • The changes in absorbance can be used to determine the binding constant (K) of the interaction.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon the binding of an intercalator.

  • Materials:

    • Calf thymus DNA (ctDNA)

    • Test compound

    • Phosphate buffer (pH 7.2)

    • CD spectropolarimeter

    • Quartz cuvettes with a short path length (e.g., 1 cm)

  • Procedure:

    • Prepare solutions of ctDNA and the test compound in the phosphate buffer.

    • Record the CD spectrum of the ctDNA alone in the far-UV region (typically 200-320 nm). The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.

    • Add increasing amounts of the test compound to the ctDNA solution.

    • Record the CD spectrum after each addition, allowing for equilibration.

    • Intercalation typically induces changes in the DNA's CD spectrum, such as an increase in the intensity of the positive band and a shift in the crossover point. These changes reflect alterations in the helical structure of the DNA.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

  • Materials:

    • Calf thymus DNA (ctDNA)

    • Test compound

    • Degassed buffer (e.g., phosphate or Tris buffer)

    • Isothermal titration calorimeter

  • Procedure:

    • Prepare a solution of ctDNA in the degassed buffer and place it in the sample cell of the calorimeter.

    • Prepare a solution of the test compound in the same buffer at a higher concentration and load it into the injection syringe.

    • Perform a series of small, sequential injections of the test compound solution into the ctDNA solution while monitoring the heat released or absorbed.

    • A binding isotherm is generated by plotting the heat change per injection against the molar ratio of the test compound to ctDNA.

    • Analysis of the isotherm provides the binding constant (K), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS) of the interaction.

References

The Double-Edged Sword: A Comparative Guide to the Structural Activity Relationship of Riboflavin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Therapeutic Potential of Riboflavin Derivatives

Riboflavin, or vitamin B2, is a vital component of cellular metabolism, serving as the precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). Beyond its physiological role, the riboflavin scaffold has emerged as a promising template for the development of novel therapeutic agents. Structural modification of the isoalloxazine ring and the ribityl side chain has given rise to a diverse class of analogues with potent antimicrobial and anticancer activities. This guide provides a comprehensive comparison of the structural activity relationships (SAR) of these analogues, supported by experimental data, to aid in the rational design of next-generation therapies.

Antimicrobial Activity: Targeting the Riboswitch

A primary mechanism of antimicrobial action for many riboflavin analogues is the targeting of the FMN riboswitch, a highly conserved non-coding RNA element in bacteria that regulates the expression of genes involved in riboflavin biosynthesis and transport. By binding to the FMN riboswitch, these analogues can mimic the natural ligand, FMN, and trigger a conformational change that leads to the downregulation of essential genes, ultimately starving the bacteria of riboflavin.

Quantitative Comparison of FMN Riboswitch Binding Affinity

The binding affinity of riboflavin analogues to the FMN riboswitch is a key determinant of their antibacterial potency. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating tighter binding.

Analogue/LigandRiboswitch SourceBinding Affinity (Kd)Experimental Method
FMN Bacillus subtilis (ribD)~5 nM[1]In-line Probing
Riboflavin Bacillus subtilis (ribD)~3 µM[1]In-line Probing
Roseoflavin Bacillus subtilis (ribD)~100 nM[1]In-line Probing
Roseoflavin Streptomyces davawensis (ribB)10 nMIn-line Probing
Riboflavin Streptomyces davawensis (ribB)50 nMIn-line Probing
Ribocil FMN Riboswitch25.6 ± 14.3 nMAffinity-Selection Mass Spectrometry
Ribocil-C FMN Riboswitch20.5 ± 10.5 nMAffinity-Selection Mass Spectrometry

Key SAR Insights for FMN Riboswitch Binders:

  • The dimethylamino group at the C8 position of roseoflavin, in place of the methyl group in riboflavin, is well-tolerated and contributes to strong binding.

  • The phosphate group of FMN is crucial for high-affinity binding, as evidenced by the significantly weaker binding of riboflavin.

  • Synthetic analogues like ribocil and ribocil-C demonstrate that diverse chemical scaffolds can be designed to effectively target the FMN riboswitch.

Antimycobacterial Activity of Riboflavin Derivatives

The riboflavin biosynthetic pathway is a particularly attractive target in Mycobacterium tuberculosis, the causative agent of tuberculosis, as this bacterium lacks a riboflavin transporter and is reliant on de novo synthesis.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC99)
1a M. tuberculosis6.25 to 25 µM
1b M. tuberculosis6.25 to 25 µM
2a M. tuberculosis6.25 to 25 µM
3a M. tuberculosis6.25 to 25 µM
5a M. tuberculosis6.25 µM

These derivatives represent promising leads for the development of novel anti-tuberculosis drugs.

Anticancer Activity: A Photodynamic Approach and Beyond

Riboflavin and its analogues have also demonstrated significant potential as anticancer agents. The primary mechanism of action in this context is photodynamic therapy (PDT). Upon activation by light (typically blue light or UVA), these flavin-based photosensitizers can generate reactive oxygen species (ROS), which induce oxidative stress, DNA damage, and ultimately lead to cancer cell apoptosis.

Key SAR Insights for Anticancer Activity:

  • Photosensitizing Properties: Modifications to the isoalloxazine ring can modulate the photophysical properties of the molecule, influencing its efficacy as a photosensitizer.

  • Cellular Uptake: Esterification of the ribityl side chain, as seen in riboflavin tetraacetate, can enhance cellular uptake, leading to increased intracellular concentrations and greater photodynamic efficacy.

  • Targeting Riboflavin Kinase: Some analogues, like roseoflavin, have been shown to inhibit riboflavin kinase, an enzyme essential for converting riboflavin to its active forms (FMN and FAD). This inhibition can induce both apoptosis and ferroptosis in cancer cells, representing a non-photodynamic therapeutic strategy.

Signaling Pathways and Experimental Workflows

FMN Riboswitch Regulation

The binding of an FMN analogue to the FMN riboswitch triggers a conformational change in the RNA, leading to the formation of a terminator stem. This premature termination of transcription prevents the expression of genes required for riboflavin biosynthesis.

FMN_Riboswitch_Regulation cluster_gene_expression Bacterial Gene Expression cluster_regulation Riboswitch Regulation Riboflavin_Biosynthesis_Genes Riboflavin Biosynthesis Genes Transcription Transcription Translation Translation Transcription->Translation Leads to Riboflavin_Biosynthesis_Enzymes Riboflavin Biosynthesis Enzymes Translation->Riboflavin_Biosynthesis_Enzymes Produces FMN_Analogue Riboflavin Analogue (e.g., Roseoflavin) FMN_Riboswitch FMN Riboswitch (5' UTR of mRNA) FMN_Analogue->FMN_Riboswitch Binds to Conformational_Change Conformational Change (Terminator Stem Formation) FMN_Riboswitch->Conformational_Change Induces Conformational_Change->Transcription Blocks

FMN Riboswitch Regulation by a Riboflavin Analogue
Anticancer Mechanism via Photodynamic Therapy

The photodynamic activity of riboflavin analogues involves their excitation by light, leading to the production of ROS, which in turn causes cellular damage and apoptosis.

Anticancer_PDT_Mechanism Riboflavin_Analogue Riboflavin Analogue Light_Activation Light Activation (Blue Light / UVA) Riboflavin_Analogue->Light_Activation Excited_State Excited State Analogue Light_Activation->Excited_State ROS_Generation Reactive Oxygen Species (ROS) Generation Excited_State->ROS_Generation Cellular_Damage Cellular Damage ROS_Generation->Cellular_Damage DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis

Anticancer Photodynamic Therapy (PDT) Mechanism

Experimental Protocols

In-line Probing Assay for FMN Riboswitch Binding

This method assesses the binding of a ligand to an RNA molecule by monitoring changes in the RNA's spontaneous cleavage pattern.

  • RNA Preparation: The FMN riboswitch RNA is synthesized by in vitro transcription and purified. The 5' end of the RNA is radiolabeled with ³²P.

  • Ligand Incubation: The radiolabeled RNA is incubated with varying concentrations of the riboflavin analogue in a buffer containing MgCl₂ at a defined temperature.

  • Spontaneous Cleavage: The RNA is allowed to undergo spontaneous cleavage for a set period.

  • Gel Electrophoresis: The cleavage products are separated by denaturing polyacrylamide gel electrophoresis.

  • Analysis: The gel is visualized using a phosphorimager, and the intensity of the cleavage bands is quantified. The fraction of RNA cleaved is plotted against the ligand concentration to determine the dissociation constant (Kd).[2]

Minimum Inhibitory Concentration (MIC) Assay for Antimycobacterial Activity

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Compound Preparation: A serial dilution of the riboflavin analogue is prepared in a 96-well microplate.

  • Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared.

  • Inoculation: The bacterial suspension is added to each well of the microplate containing the compound dilutions.

  • Incubation: The microplate is incubated at 37°C for a period of 7 to 14 days.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the riboflavin analogue and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion

The structural diversity of riboflavin analogues translates into a wide range of biological activities, making them a fertile ground for therapeutic innovation. Their ability to selectively target bacterial riboswitches offers a promising avenue for the development of novel antibiotics. Furthermore, their photosensitizing properties and ability to interfere with cancer cell metabolism highlight their potential as anticancer agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the design and evaluation of the next generation of riboflavin-based drugs. Continued exploration of the SAR of these fascinating molecules will undoubtedly unlock new therapeutic possibilities.

References

Unraveling the Intricacies of DNA Recognition: A Comparative Analysis of Pluramycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of DNA-binding agents is paramount in the quest for more effective and targeted therapies. This guide provides a detailed comparative analysis of the DNA binding properties of pluramycin antibiotics, a class of potent antitumor agents, benchmarked against other well-characterized DNA-interacting compounds. By presenting quantitative data, detailed experimental protocols, and visual mechanistic pathways, this document aims to serve as a comprehensive resource for advancing research in this critical field.

The pluramycin family of antibiotics, which includes compounds like hedamycin and altromycin, exert their cytotoxic effects through a dual mechanism of action: intercalation and alkylation of DNA.[1] This combination of non-covalent and covalent interactions results in a high affinity and sequence selectivity for their DNA targets, ultimately disrupting essential cellular processes like transcription and replication.[1] This guide will delve into the specifics of these interactions, drawing comparisons with other notable DNA binding agents such as the anthracyclines doxorubicin and nogalamycin.

Quantitative Comparison of DNA Binding Parameters

A direct quantitative comparison of the DNA binding affinities of various pluramycins is challenging due to limited publicly available data for some members of the class.[2] However, by compiling available data for pluramycins and other well-studied DNA binding agents, we can establish a comparative framework. The equilibrium dissociation constant (Kd) is a key parameter, with a smaller Kd value indicating a higher binding affinity.[3]

Antibiotic ClassCompoundBinding Affinity (Kd)MethodDNA TargetComments
Pluramycin HedamycinNot explicitly defined as a Kd value, but binding ratios have been determined.[4]Density Gradient Centrifugation, DialysisFree DNA and ChromatinExhibits two types of binding: Type I (irreversible) and Type II (reversible at high ionic strength). Binds more effectively to "linker" DNA in chromatin.[4]
DC92-BData not readily available-Guanine residues, particularly in 5'-CGT and 5'-CGG sequences.[5]Shows very similar sequence selectivity to hedamycin.[5]
Altromycin CData not readily available-DNAA member of the pluramycin family with potent antitumor and antimicrobial activities.[6]
Anthracycline Doxorubicin0.13 to 0.16 x 10^6 M-1Optical Methods (Scatchard Plots)Calf Thymus DNAAffinity constants determined at 37°C in the presence of 10% serum.[7]
Daunorubicin0.10 to 0.12 x 10^6 M-1Optical Methods (Scatchard Plots)Calf Thymus DNAAffinity constants determined at 37°C in the presence of 10% serum.[7]
NogalamycinDissociation is far slower than daunorubicin, indicating a more stable complex.[8]Stopped-flow spectrometryNatural and synthetic DNAsBinding is sequence-dependent and likely involves migration between DNA binding sites.[8] Dissociation from natural DNA requires a three-exponential fit.[8]

Note: The binding affinity values can be influenced by experimental conditions such as temperature, pH, and ionic strength.

Mechanistic Insights into DNA Binding

The interaction of pluramycin antibiotics with DNA is a sophisticated, multi-step process. This is visually represented in the following diagrams, which illustrate the binding mechanism, the subsequent cellular response, and the workflows of key experimental techniques used to study these interactions.

pluramycin_dna_binding cluster_binding DNA Binding Mechanism Pluramycin Pluramycin Antibiotic Intercalation Intercalation of Planar Chromophore Pluramycin->Intercalation 1. Non-covalent binding DNA DNA Double Helix Adduct Pluramycin-DNA Adduct DNA->Adduct Intercalation->DNA Alkylation Covalent Alkylation of Guanine (N7) Intercalation->Alkylation 2. Positioning for covalent attack Alkylation->Adduct

Pluramycin's dual DNA binding mechanism.

This dual-action of initial intercalation followed by covalent alkylation contributes to the high affinity and cytotoxicity of pluramycin antibiotics.[1] The planar aromatic core of the molecule inserts between DNA base pairs, while the reactive epoxide side chains form a covalent bond with the N7 position of guanine residues.[1]

apoptosis_pathway cluster_pathway Cellular Consequence of DNA Binding Pluramycin_DNA Pluramycin-DNA Adduct Replication_Fork Stalled Replication Fork Pluramycin_DNA->Replication_Fork Blocks DNA replication DNA_Damage DNA Damage Response (DDR) Replication_Fork->DNA_Damage Triggers Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Activates Apoptosis Apoptosis DNA_Damage->Apoptosis Can directly induce Cell_Cycle_Arrest->Apoptosis Leads to

Cellular response to pluramycin-induced DNA damage.

The formation of stable pluramycin-DNA adducts triggers a cellular DNA damage response, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[2]

Experimental Protocols for Studying DNA Binding

Several key experimental techniques are employed to characterize the DNA binding properties of antibiotics like pluramycin. Detailed protocols for DNase I footprinting and Electrophoretic Mobility Shift Assay (EMSA) are provided below, followed by an overview of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

DNase I Footprinting

DNase I footprinting is a high-resolution technique used to identify the specific DNA sequence where a molecule binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel.[6]

Materials:

  • End-labeled DNA fragment of interest (radiolabeled or fluorescently labeled)

  • Pluramycin antibiotic (e.g., Altromycin C)

  • DNase I

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2)

  • Stop Solution (e.g., 0.4 M Sodium Acetate, 2.5 mM EDTA, 50 µg/mL tRNA)

  • Formamide Loading Dye

  • Denaturing polyacrylamide gel

Procedure:

  • DNA-Ligand Binding:

    • In separate tubes, mix the end-labeled DNA fragment with increasing concentrations of the pluramycin antibiotic in binding buffer. Include a no-drug control.

    • Incubate at room temperature for at least 30 minutes to allow the binding to reach equilibrium.[6]

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction tube. The optimal concentration and incubation time (typically 1-2 minutes) must be determined empirically to achieve, on average, one cleavage event per DNA molecule.[6]

    • Stop the reaction by adding the stop solution.

  • DNA Purification:

    • Extract the DNA fragments using a phenol:chloroform extraction followed by ethanol precipitation.

    • Wash the DNA pellet with 70% ethanol and air dry.

  • Gel Electrophoresis and Visualization:

    • Resuspend the DNA pellets in formamide loading dye and denature by heating at 95°C for 5 minutes.

    • Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.

    • Visualize the DNA fragments by autoradiography (for radiolabeled DNA) or fluorescence imaging. The region where the pluramycin is bound will appear as a gap (the "footprint") in the ladder of DNA fragments compared to the no-drug control lane.

footprinting_workflow cluster_workflow DNase I Footprinting Workflow Start Start: End-labeled DNA Incubate Incubate with Pluramycin Start->Incubate DNaseI Limited DNase I Digestion Incubate->DNaseI Stop Stop Reaction & Purify DNA DNaseI->Stop Gel Denaturing Gel Electrophoresis Stop->Gel Visualize Visualize Footprint Gel->Visualize

Experimental workflow for DNase I footprinting.
Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect DNA-binding proteins but can be adapted for small molecules that cause a significant change in the conformation and therefore the electrophoretic mobility of DNA.

Materials:

  • Labeled DNA probe (radiolabeled or fluorescently labeled)

  • Pluramycin antibiotic

  • Binding Buffer

  • Loading Dye (non-denaturing)

  • Native polyacrylamide gel

Procedure:

  • Binding Reaction:

    • Incubate the labeled DNA probe with varying concentrations of the pluramycin antibiotic in the binding buffer. Include a control with no antibiotic.

    • Allow the reaction to proceed at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Add a non-denaturing loading dye to the reactions.

    • Load the samples onto a native polyacrylamide gel.

    • Run the electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization:

    • Dry the gel (if radiolabeled) and expose it to X-ray film or a phosphorimager screen. For fluorescent probes, image the gel using an appropriate scanner.

    • A "shift" in the migration of the DNA probe in the presence of the pluramycin, compared to the free probe, indicates a binding event.

emsa_workflow cluster_workflow EMSA Workflow Start Start: Labeled DNA Probe Incubate Incubate with Pluramycin Start->Incubate Gel Native Polyacrylamide Gel Electrophoresis Incubate->Gel Visualize Visualize Shifted Band Gel->Visualize

Experimental workflow for EMSA.
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of molecular interactions. It measures changes in the refractive index at the surface of a sensor chip to which one of the molecules (the ligand, in this case, DNA) is immobilized. The other molecule (the analyte, the antibiotic) flows over the surface.

General Protocol Outline:

  • Immobilization: A biotinylated DNA oligonucleotide is immobilized on a streptavidin-coated sensor chip.[2]

  • Binding Analysis: Solutions of the pluramycin at various concentrations are injected over the sensor surface. The association of the antibiotic to the DNA is monitored in real-time.[2]

  • Dissociation Analysis: After the association phase, a buffer is flowed over the chip to monitor the dissociation of the antibiotic from the DNA.

  • Data Analysis: The resulting sensorgram provides kinetic data, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[2]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.

General Protocol Outline:

  • Sample Preparation: The DNA is placed in the sample cell of the calorimeter, and the pluramycin antibiotic is loaded into the titration syringe. Both must be in the same buffer to minimize heats of dilution.

  • Titration: The antibiotic is titrated into the DNA solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

Pluramycin antibiotics represent a fascinating class of DNA-binding agents with a potent dual mechanism of action. Their ability to both intercalate and alkylate DNA sets them apart from many other DNA-interacting drugs. While a comprehensive quantitative comparison of binding affinities across the entire pluramycin family remains an area for further investigation, the experimental methodologies outlined in this guide provide a robust framework for such studies. A deeper understanding of the structure-activity relationships and the precise molecular interactions of these compounds with their DNA targets will undoubtedly pave the way for the rational design of novel and more effective anticancer therapies.

References

In Vitro Validation of Rubiflavin's Primary Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro validation of Rubiflavin's primary biological targets. This compound, commonly known as Riboflavin (Vitamin B2), is a crucial precursor to the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[1][2] These coenzymes are essential for a multitude of cellular processes, including energy metabolism, cellular respiration, and antioxidant defense.[1][2][3] This document summarizes experimental data, details key validation protocols, and visualizes relevant biological pathways and workflows to aid in research and drug development endeavors targeting this compound-dependent pathways.

Primary Molecular Targets of this compound

In vitro studies have identified several key proteins that directly interact with this compound. The primary targets include enzymes responsible for its conversion into active coenzymes and proteins involved in its transport.

  • Riboflavin Kinase (RFK): This enzyme catalyzes the phosphorylation of Riboflavin to FMN, the first committed step in the biosynthesis of FAD.[4]

  • FAD Synthetase (FADS): This enzyme adenylates FMN to produce FAD.

  • Riboflavin Transporters (RFVT/RibU): These membrane proteins are responsible for the cellular uptake of Riboflavin.[5][6]

  • Riboflavin Carrier Protein (RCP): A soluble protein involved in the transport and storage of Riboflavin, particularly during pregnancy.[5]

  • Enzymes of the Riboflavin Biosynthesis Pathway: In microorganisms and plants, where Riboflavin is synthesized de novo, enzymes like Lumazine Synthase (LS) and Riboflavin Synthase (RS) are key targets for antimicrobial drug development as this pathway is absent in humans.[7][8][9]

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities of this compound and alternative compounds to some of its key protein targets, as determined by various in vitro assays.

Target ProteinLigandAssay TypeBinding Affinity (Kd)Reference
Chicken Riboflavin Binding Protein (RfBP)RiboflavinIsothermal Titration Calorimetry (ITC)5 nM
Chicken Riboflavin Binding Protein (RfBP)RiboflavinIsothermal Titration Calorimetry (ITC)6.60 nM
Riboflavin Transporter (RibU) from Lactococcus lactisRiboflavinNot Specified0.6 nM[6]
Riboflavin Binding Protein (RfBP)QuinacrineIsothermal Titration Calorimetry (ITC)264 nM[10]
Riboflavin Binding Protein (RfBP)ChloroquineIsothermal Titration Calorimetry (ITC)2100 nM[10]

Experimental Protocols

Detailed methodologies for key in vitro validation experiments are crucial for reproducibility and comparison.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermal changes that occur upon the binding of a ligand to a macromolecule. This allows for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Experimental Protocol:

  • Sample Preparation:

    • The target protein (e.g., Riboflavin Binding Protein) is extensively dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The ligand (e.g., this compound, Quinacrine) is dissolved in the same dialysis buffer.

    • The concentrations of both the protein and the ligand are accurately determined.

  • ITC Measurement:

    • The sample cell of the calorimeter is filled with the protein solution.

    • The injection syringe is filled with the ligand solution.

    • A series of small, sequential injections of the ligand into the sample cell are performed.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis:

    • The raw data, a plot of heat change versus time, is integrated to obtain the heat change per injection.

    • These values are then plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor the binding of a mobile analyte to a stationary ligand in real-time. This method provides kinetic data on the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Protocol:

  • Sensor Chip Preparation:

    • A ligand with a suitable linker (e.g., an amine-reactive linker) is immobilized on the surface of a sensor chip (e.g., a CM5 chip).

    • The remaining reactive sites on the surface are blocked.

  • Binding Analysis:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • The analyte (e.g., Riboflavin Binding Protein) at various concentrations is injected over the surface.

    • The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time (association phase).

    • The analyte solution is replaced with running buffer, and the dissociation of the analyte from the ligand is monitored (dissociation phase).

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association and dissociation rate constants.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding.

Riboflavin_Biosynthesis_Pathway cluster_gch2 GTP Cyclohydrolase II cluster_dhbps 3,4-dihydroxy-2-butanone- 4-phosphate synthase cluster_ls Lumazine Synthase cluster_rs Riboflavin Synthase GTP GTP ArP ArP GTP->ArP Ru5P Ribulose 5-phosphate DHBP DHBP Ru5P->DHBP DRL 6,7-dimethyl-8- ribityllumazine ArP->DRL DHBP->DRL Riboflavin Riboflavin DRL->Riboflavin

Caption: Simplified Riboflavin biosynthesis pathway in microorganisms.

ITC_Workflow cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry cluster_analysis Data Analysis Protein Target Protein in Buffer Calorimeter Fill Cell with Protein Fill Syringe with Ligand Protein->Calorimeter Ligand Ligand in Buffer Ligand->Calorimeter Titration Inject Ligand into Cell Calorimeter->Titration Measurement Measure Heat Change Titration->Measurement Integration Integrate Raw Data Measurement->Integration Isotherm Plot Binding Isotherm Integration->Isotherm Fitting Fit Data to Binding Model Isotherm->Fitting Results Determine Kd, n, ΔH Fitting->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Conclusion

The in vitro validation of this compound's primary targets provides a foundational understanding of its biological roles and offers avenues for therapeutic intervention. Techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance are invaluable for quantifying the binding affinities of this compound and its analogs to target proteins. For antimicrobial drug discovery, the enzymes of the Riboflavin biosynthesis pathway present promising targets due to their absence in humans. The comparative data and detailed protocols presented in this guide are intended to facilitate further research and development in this area.

References

A Head-to-Head Comparison of Rubiflavin and Other Pluramycins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between related bioactive compounds is critical. This guide provides a detailed, data-driven comparison of Rubiflavin and other members of the pluramycin family of antibiotics, including Hedamycin, Griseorhodin, and Saptomycin. Pluramycins are a class of aromatic polyketides known for their potent anticancer and antibacterial properties, which primarily stem from their ability to intercalate into DNA and cause alkylation.

Performance Comparison: Anticancer and Antibacterial Activity

The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of this compound, Hedamycin, and Griseorhodin. It is important to note that direct head-to-head comparative studies across all these compounds under identical experimental conditions are limited in the publicly available literature. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration of potential variations in experimental methodologies.

Table 1: Comparative Anticancer Activity (IC50 Values)
CompoundCancer Cell LineIC50 (µM)Reference
Photothis compound GMCF-7 (Breast Cancer)3.51[1]
Photothis compound GMDA-MB-231 (Breast Cancer)0.66[1]
HedamycinHCT116 (Colon Carcinoma)0.0001[2]
HedamycinHeLa (Cervical Cancer)0.00004[2]
Griseorhodin AKB (Nasopharyngeal Carcinoma)Cytotoxic[3]
Saptomycin-Data not available

Note: The reported activity for this compound G is for its photoactivated form, "photothis compound G". The cytotoxicity of Griseorhodin A against KB cells was noted, but a specific IC50 value was not provided in the available source.

Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundBacterial StrainMIC (µg/mL)Reference
This compoundEscherichia coliIntermediate Inhibition[4]
This compoundStaphylococcus aureusInhibitory[5]
HedamycinGram-positive bacteriaBroad-spectrum activity[2]
HedamycinGram-negative bacteriaBroad-spectrum activity[2]
Griseorhodin AMRSA0.25[3]
Griseorhodin AVRE2.0[3]
Saptomycin-Data not available

Note: The antibacterial activity of this compound against E. coli was described as "intermediate inhibition" without a specific MIC value. Hedamycin is reported to have broad-spectrum activity, though specific MIC values were not detailed in the accessible literature.

Mechanism of Action: DNA Intercalation and Apoptosis Induction

The primary mechanism of action for pluramycin antibiotics involves a two-step process of DNA interaction: intercalation and alkylation. The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix, a process known as intercalation. Following this, reactive epoxide groups on the side chains form covalent bonds with DNA bases, primarily guanine, leading to DNA alkylation. This damage to the DNA triggers a cellular stress response, activating signaling pathways that lead to cell cycle arrest and ultimately, programmed cell death (apoptosis).

General Signaling Pathway of Pluramycin-Induced Apoptosis Pluramycin Pluramycin (e.g., this compound) DNA_Intercalation DNA Intercalation & Alkylation Pluramycin->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage p53 p53 Activation DNA_Damage->p53 Chk1_Chk2 Chk1/Chk2 Activation DNA_Damage->Chk1_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Chk1_Chk2->Cell_Cycle_Arrest Experimental Workflow for MTT Cytotoxicity Assay A Seed cells in 96-well plate B Incubate overnight A->B C Treat with varying concentrations of pluramycin B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I Experimental Workflow for Annexin V Apoptosis Assay A Treat cells with pluramycin B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and Propidium Iodide D->E F Incubate in dark E->F G Analyze by Flow Cytometry F->G H Quantify apoptotic, necrotic, and live cells G->H Logical Relationship in DNA Intercalation Assay A DNA + Ethidium Bromide B Fluorescent Complex A->B C Add Pluramycin B->C D Pluramycin Intercalates into DNA C->D E Ethidium Bromide is Displaced D->E F Decrease in Fluorescence E->F

References

Safety Operating Guide

Proper Disposal of Riboflavin (Assumed: Rubiflavin) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are based on the chemical properties of Riboflavin (Vitamin B2), as "Rubiflavin" is not a recognized chemical term and is presumed to be a misspelling. It is crucial to always consult your institution's specific safety guidelines and local regulations before disposing of any chemical.

This guide provides essential safety and logistical information for the proper disposal of Riboflavin in a laboratory environment. For researchers, scientists, and drug development professionals, adherence to correct disposal protocols is paramount for maintaining a safe and compliant workspace.

I. Riboflavin: Key Properties for Disposal

Riboflavin, also known as Vitamin B2, is a yellow-orange crystalline solid.[1] While it is a water-soluble vitamin essential for metabolic processes, it is important to handle the pure, concentrated form with appropriate laboratory practices.[1][2] The following table summarizes key data relevant to its handling and disposal.

PropertyDataCitation(s)
Chemical Name Riboflavin[2][3]
Synonyms Vitamin B2, Lactoflavin, Vitamin G[3]
Appearance Yellow-orange crystalline powder[1]
Hazard Classification Not classified as a hazardous substance[4][5]
Environmental Hazard Not considered to be hazardous to the environment[5]
Stability Stable, but sensitive to light[4]
Solubility in Water Slightly soluble[1]

II. Step-by-Step Disposal Protocol for Riboflavin

While Riboflavin is not classified as hazardous, it is recommended to follow standard laboratory procedures for chemical waste disposal to ensure best practices in safety and environmental responsibility.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling Riboflavin powder.

2. Spill Management:

  • In case of a spill, avoid creating dust.

  • Carefully sweep the solid material into a designated waste container.

  • Clean the spill area with soap and water.

3. Disposal of Uncontaminated Riboflavin:

  • For pure, uncontaminated Riboflavin that is expired or no longer needed, it should be disposed of as solid chemical waste.

  • Place the solid Riboflavin in a clearly labeled, sealed container. The label should include the chemical name ("Riboflavin") and the date of disposal.

  • Consult your institution's Environmental Health and Safety (EHS) office for guidance on the collection of non-hazardous chemical waste.

4. Disposal of Contaminated Riboflavin and Associated Waste:

  • Any Riboflavin that has been contaminated with other chemicals must be treated as hazardous waste, with the disposal protocol determined by the nature of the contaminant.

  • All materials used in the handling of Riboflavin, such as contaminated gloves, weighing papers, and pipette tips, should be placed in a designated solid waste container.

  • Aqueous solutions of Riboflavin, if uncontaminated with hazardous materials, can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations. However, it is always best to confirm this with your institution's EHS.

III. Riboflavin Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of Riboflavin.

start Start: Riboflavin Waste is_contaminated Is the Riboflavin contaminated with hazardous material? start->is_contaminated is_solid Is the waste solid or liquid? is_contaminated->is_solid No hazardous_waste Dispose as Hazardous Waste is_contaminated->hazardous_waste Yes solid_waste Dispose as Solid Chemical Waste is_solid->solid_waste Solid liquid_waste Check local regulations for aqueous waste disposal. May be suitable for drain disposal with copious amounts of water. is_solid->liquid_waste Liquid end End solid_waste->end liquid_waste->end hazardous_waste->end

Riboflavin Disposal Decision Flowchart

References

Personal protective equipment for handling Rubiflavin

Author: BenchChem Technical Support Team. Date: December 2025

To ensure the safe handling of any chemical, it is crucial to have accurate identification of the substance. The name "Rubiflavin" does not correspond to a recognized chemical compound in standard chemical databases. This may be due to a misspelling, a proprietary trade name, or a specific product name.

To provide you with the accurate and essential safety information you require, please verify the chemical name and, if possible, provide a CAS (Chemical Abstracts Service) number. The CAS number is a unique identifier for a specific chemical substance and is the most reliable way to access its safety data sheet (SDS) and other critical handling information.

Once the correct chemical is identified, a comprehensive guide on the appropriate personal protective equipment (PPE), handling procedures, and disposal plans can be provided, tailored to the specific hazards of the substance. This will include:

  • Engineering Controls: Recommendations for ventilation and containment.

  • Personal Protective Equipment (PPE): Detailed specifications for eye/face protection, skin protection (gloves, lab coats), and respiratory protection.

  • Handling and Storage: Procedures for safe handling, storage requirements, and incompatibilities.

  • Disposal: Guidelines for the safe disposal of the chemical and contaminated waste.

Without the correct chemical identification, providing any specific safety recommendations would be irresponsible and potentially dangerous. We urge you to confirm the identity of the substance before proceeding with any handling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.